Zinc diamyldithiocarbamate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
15337-18-5 |
|---|---|
Molecular Formula |
C22H44N2S4Zn |
Molecular Weight |
530.2 g/mol |
IUPAC Name |
zinc;N,N-dipentylcarbamodithioate |
InChI |
InChI=1S/2C11H23NS2.Zn/c2*1-3-5-7-9-12(11(13)14)10-8-6-4-2;/h2*3-10H2,1-2H3,(H,13,14);/q;;+2/p-2 |
InChI Key |
JGSUMMPGKPITGK-UHFFFAOYSA-L |
SMILES |
CCCCCN(CCCCC)C(=S)[S-].CCCCCN(CCCCC)C(=S)[S-].[Zn+2] |
Isomeric SMILES |
CCCCCN(CCCCC)C(=S)[S-].CCCCCN(CCCCC)C(=S)[S-].[Zn+2] |
Canonical SMILES |
CCCCCN(CCCCC)C(=S)[S-].CCCCCN(CCCCC)C(=S)[S-].[Zn+2] |
Other CAS No. |
15337-18-5 |
physical_description |
Liquid |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of Zinc Diamyldithiocarbamate
Executive Summary: Zinc diamyldithiocarbamate (ZDADTC) is a coordination complex of zinc with diamyldithiocarbamate ligands. It is a multifunctional compound with significant industrial applications, primarily as a lubricant additive and a vulcanization accelerator for rubber. This document provides a comprehensive overview of its synthesis, physicochemical properties, and key applications. Detailed experimental protocols, tabulated quantitative data, and graphical representations of its synthesis and potential biological interactions are presented to serve as a technical resource for researchers, scientists, and professionals in drug development and materials science.
Introduction
Zinc dithiocarbamates are a class of organosulfur compounds with the general formula Zn(R₂NCS₂)₂.[1] These complexes are formed through the reaction of a secondary amine and carbon disulfide in the presence of a zinc salt.[1] The dithiocarbamate anion acts as a bidentate ligand, binding to the zinc(II) ion through both sulfur atoms.[1] this compound, where the alkyl group 'R' is an amyl (pentyl) group, possesses distinct properties of solubility and thermal stability that make it highly effective for specific industrial uses.[1] Its primary functions include acting as an antioxidant, antiwear agent, and corrosion inhibitor in lubricating oils.[1] It is also utilized as a rapid accelerator in the vulcanization of natural and synthetic rubbers.[1] More recently, research has explored its use as a single-source precursor for the synthesis of zinc sulfide (ZnS) nanomaterials.[1]
Synthesis of this compound
The synthesis of ZDADTC is typically achieved through a two-step process. The first step involves the formation of an alkali metal salt of diamyldithiocarbamic acid, which is then reacted with a zinc salt to precipitate the final product. An alternative one-pot synthesis can also be employed.
Synthesis Pathway Overview
The general synthesis involves the reaction of diamylamine with carbon disulfide in the presence of a base (like sodium hydroxide) to form sodium diamyldithiocarbamate. This intermediate is then reacted with a zinc salt, such as zinc sulfate, to yield this compound.
Caption: Workflow for the two-step synthesis of this compound.
Detailed Experimental Protocol
The following protocol is based on an optimized laboratory synthesis method for zinc dialkyldithiocarbamates.[2]
Materials:
-
Diamylamine
-
Carbon Disulfide (CS₂)
-
Sodium Hydroxide (NaOH)
-
Zinc Sulfate (ZnSO₄)
-
Ethanol
-
Distilled Water
Procedure:
Step 1: Synthesis of Sodium Diamyldithiocarbamate
-
In a reaction flask equipped with a stirrer and a dropping funnel, dissolve a specific molar quantity of sodium hydroxide in a minimal amount of water/ethanol mixture.
-
Add an equimolar amount of diamylamine to the flask.
-
Cool the mixture in an ice bath to maintain a temperature of approximately 30°C.
-
Gradually add an equimolar amount of carbon disulfide to the mixture over a period of 30 minutes while stirring continuously.
-
After the addition is complete, continue stirring the mixture for an additional 30-60 minutes to ensure the reaction goes to completion. The resulting solution contains the sodium diamyldithiocarbamate intermediate.
Step 2: Synthesis of this compound
-
Prepare an aqueous solution of zinc sulfate.
-
Slowly add the zinc sulfate solution to the sodium diamyldithiocarbamate solution from Step 1 with vigorous stirring.
-
A precipitate of this compound will form immediately. The reaction is typically carried out at a controlled temperature (e.g., 50°C) to optimize the yield.[2]
-
Continue stirring for another 30 minutes after the addition is complete.
Step 3: Isolation and Purification
-
Filter the precipitate using a Buchner funnel.
-
Wash the collected solid with distilled water to remove any unreacted salts and by-products.
-
Further wash the product with a small amount of cold ethanol.
-
Dry the purified this compound product in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved. A yield of up to 99.2% can be obtained under optimized conditions.[2]
Physicochemical and Functional Properties
The properties of ZDADTC are dictated by its molecular structure, featuring a central zinc atom coordinated to two bidentate diamyldithiocarbamate ligands.
Physical and Chemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| IUPAC Name | zinc;N,N-dipentylcarbamodithioate | [3] |
| Molecular Formula | C₂₂H₄₄N₂S₄Zn | [3] |
| Molecular Weight | 530.2 g/mol | [3] |
| Appearance | Pale yellow liquid or solid | [4] |
| Solubility | Insoluble in water; Soluble in acetone, chloroform, carbon disulfide. | [5][6] |
| Melting Point | Data for diamyl derivative is not readily available; related Zinc Dimethyldithiocarbamate melts at 248-257 °C. | [5] |
Functional Properties
-
Lubricant Additive : ZDADTC is a highly effective multifunctional additive in lubricating oils and greases.[1] It functions as an antioxidant by decomposing hydroperoxides, which are key intermediates in lubricant degradation, thus extending the oil's service life.[1] Its antiwear properties stem from its ability to thermally decompose at high temperatures, forming a protective film of zinc sulfide on metal surfaces.[1]
-
Vulcanization Accelerator : In the rubber industry, it acts as an ultra-accelerator, providing fast cure rates at low temperatures for both natural and synthetic rubbers.[1] The long amyl groups enhance its solubility and dispersion within the rubber matrix.[1]
-
Catalyst : The Lewis acidic nature of the zinc center allows ZDADTC to catalyze reactions such as polyurethane synthesis.[1][7]
Applications
The unique properties of ZDADTC lead to its use in several specialized fields.
-
Industrial Applications : Its primary use is in the manufacturing of petroleum lubricating oils, greases, and synthetic rubber.[8] It is valued for its ability to improve the performance and lifespan of these materials.[1]
-
Materials Science : ZDADTC serves as a single-source precursor for synthesizing zinc sulfide (ZnS) nanomaterials.[1] Through controlled thermal decomposition (thermolysis), researchers can produce ZnS nanoparticles and other nanostructures for applications in optoelectronics and photocatalysis.[1]
Biological Activity and Toxicology
While ZDADTC is primarily used in industrial settings, dithiocarbamates as a class exhibit significant biological activity, often through their ability to chelate metal ions.
Potential Mechanism of Action
The biological effects of dithiocarbamates are often linked to their function as chelating agents.[5][9] They can interact with metal ions, particularly copper and zinc, which are essential cofactors for many enzymes. By sequestering these ions, dithiocarbamates can inhibit enzyme activity. For example, related dithiocarbamates have shown neurotoxic effects, and zinc has been observed to have a protective effect against this cytotoxicity, possibly by inducing the metal-regulatory protein metallothionein.[10]
Caption: A potential mechanism of dithiocarbamate-induced cytotoxicity via metal chelation.
Toxicological Profile
The toxicity of zinc dithiocarbamates can vary based on the alkyl chain length. Short-chain variants like zinc dimethyldithiocarbamate are classified as harmful if swallowed and very toxic by inhalation. Longer-chain variants tend to have lower acute toxicity.
| Endpoint | Value / Observation | Reference |
| Acute Oral Toxicity | For related short-chain ZDTCs, LD₅₀ is in the range of 320-1960 mg/kg bw (rat). Longer chains like dibutyl have an LD₅₀ > 5000 mg/kg bw. | |
| Systemic Toxicity | A study on ZDADTC determined a No-Observed-Adverse-Effect Level (NOAEL) of 85 mg/kg body weight and day in rats after oral administration. | [11] |
| Genotoxicity | Data for the class of zinc dialkyldithiocarbamates generally indicate no mutagenic or genotoxic potential in vitro and in vivo. | |
| Carcinogenicity | The International Agency for Research on Cancer (IARC) determined that there is limited evidence for carcinogenicity of related ZDTCs in animals and they are not classifiable as to their carcinogenicity to humans (Group 3). | |
| Skin/Eye Irritation | Can cause skin and eye irritation. Related compounds may cause an allergic skin reaction.[12][13] | [14] |
Conclusion
This compound is a versatile chemical compound with well-established roles as a high-performance lubricant additive and rubber vulcanization accelerator. Its synthesis is efficient and high-yielding. While its primary applications are industrial, the underlying chemistry of dithiocarbamates, particularly their metal-chelating properties, presents areas for further research, including catalysis and materials science. A thorough understanding of its toxicological profile is essential for ensuring safe handling and application. This guide provides a foundational resource for professionals working with or researching this important compound.
References
- 1. This compound | 15337-18-5 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Zincdiamyldithiocarbamate | C22H44N2S4Zn | CID 84874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. EP2697343A1 - Zinc dithiocarbamate lubricating oil additives - Google Patents [patents.google.com]
- 5. ZINC DIMETHYLDITHIOCARBAMATE - Ataman Kimya [atamanchemicals.com]
- 6. Zinc dimethyldithiocarbamate | 137-30-4 [chemicalbook.com]
- 7. Zinc diethyldithiocarbamate as a catalyst for synthesising biomedically-relevant thermogelling polyurethanes - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 8. Zinc bis(dipentyldithiocarbamate) | C22H44N2S4Zn | CID 534392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. atamankimya.com [atamankimya.com]
- 10. The protective effects of zinc on diethyldithiocarbamate cytotoxicity on rat astrocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. zora.uzh.ch [zora.uzh.ch]
- 12. gelest.com [gelest.com]
- 13. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 14. marcorubber.com [marcorubber.com]
Zinc Diamyldithiocarbamate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of zinc diamyldithiocarbamate, covering its chemical identifiers, physicochemical properties, synthesis, and key applications. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on detailed experimental protocols and the underlying scientific principles.
Chemical Identifiers and Physicochemical Properties
This compound is a coordination complex of zinc with diamyldithiocarbamate ligands. It is primarily recognized by its CAS number 15337-18-5 . A summary of its key identifiers is presented in Table 1.
Table 1: Chemical Identifiers for this compound
| Identifier Type | Value |
| CAS Number | 15337-18-5[1] |
| IUPAC Name | zinc bis(N,N-dipentylcarbamodithioate)[1] |
| Molecular Formula | C22H44N2S4Zn[1] |
| Molecular Weight | 530.2 g/mol [1] |
| InChI | InChI=1S/2C11H23NS2.Zn/c21-3-5-7-9-12(11(13)14)10-8-6-4-2;/h23-10H2,1-2H3,(H,13,14);/q;;+2/p-2[1] |
| InChIKey | JGSUMMPGKPITGK-UHFFFAOYSA-L[1] |
| Canonical SMILES | CCCCCN(CCCCC)C(=S)[S-].CCCCCN(CCCCC)C(=S)[S-].[Zn+2][1] |
| Synonyms | Zinc bis(dipentyldithiocarbamate), Amyl Zimate, Vanlube AZ[1] |
The physicochemical properties of this compound are summarized in Table 2.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Melting Point | 80-85 °C[2] |
| Appearance | White to pale yellow solid |
| Solubility | Insoluble in water; soluble in organic solvents like benzene. |
| Purity | Typically >99% after synthesis and purification[2] |
| Zinc Content | Approximately 12.4%[2] |
| Sulfur Content | Approximately 5.99%[2] |
Experimental Protocols
This section details the experimental procedures for the synthesis of this compound and its application as a lubricant additive and a rubber vulcanization accelerator.
Synthesis of this compound
A two-step optimized laboratory method is commonly employed for the synthesis of zinc dialkyldithiocarbamates, including the diamyl variant. The process involves the initial formation of a sodium salt of the dithiocarbamic acid, followed by precipitation with a zinc salt.[2]
Step 1: Synthesis of Sodium Diamyldithiocarbamate
-
In a reaction vessel, dissolve diamylamine in a suitable solvent.
-
Add an equimolar amount of sodium hydroxide (NaOH) to the solution and stir until fully dissolved.
-
Slowly add an equimolar amount of carbon disulfide (CS2) dropwise to the mixture while maintaining the temperature at approximately 30°C. The addition should be completed over a period of 30 minutes.
-
Continue stirring the reaction mixture for a specified duration to ensure the complete formation of sodium diamyldithiocarbamate.
Step 2: Synthesis of this compound
-
Prepare an aqueous solution of zinc sulfate (ZnSO4).
-
Prepare an aqueous suspension of the sodium diamyldithiocarbamate synthesized in Step 1. A 15% suspension has been shown to produce high yields.[2]
-
Heat the sodium diamyldithiocarbamate suspension to 50°C.[2]
-
Slowly add the zinc sulfate solution to the heated suspension with continuous stirring. This will lead to the precipitation of this compound.
-
After the addition is complete, continue stirring for 30 minutes to ensure the reaction goes to completion.[2]
-
Filter the precipitate and wash it thoroughly with water to remove any unreacted salts.
-
Dry the resulting white to pale yellow solid to obtain pure this compound. A yield of up to 98% can be achieved under these optimized conditions.[2]
-
The final product can be purified by recrystallization from a solvent like benzene.[2]
References
An In-depth Technical Guide to the Solubility of Zinc Diamyldithiocarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Zinc diamyldithiocarbamate (ZDDC) in various solvents. Given the limited availability of precise quantitative data in public literature, this document focuses on providing robust qualitative data, a single verified quantitative measurement, and detailed experimental protocols to enable researchers to determine solubility parameters for their specific applications.
Introduction to this compound
This compound is an organosulfur compound belonging to the dithiocarbamate class of chemicals. It is characterized by a central zinc atom coordinated to two diamyldithiocarbamate ligands. The "amyl" group refers to a five-carbon alkyl chain (pentyl group). ZDDC is primarily utilized as a vulcanization accelerator in the rubber industry and as an antioxidant and antiwear additive in lubricants.[1] The physicochemical properties of zinc dialkyldithiocarbamates, including their solubility, are significantly influenced by the length of their alkyl chains.[1] Generally, longer alkyl chains increase solubility in nonpolar, hydrocarbon-based solvents.
Solubility of this compound
The solubility of a compound is a critical parameter for its application in various formulations. For instance, in the manufacturing of rubber and lubricants, the solubility of ZDDC in the processing medium is essential for its effective dispersion and reactivity.
Qualitative and Quantitative Solubility Data
| Compound | Solvent | Solubility | Reference |
| This compound | Water | Insoluble (86 μg/L at 20℃) | [1] |
| Nonpolar Solvents | Soluble | [1] | |
| Xylene | Soluble | [1] | |
| Petroleum Ether | Soluble | [1] | |
| Acetone | Easily Soluble | [1][2] | |
| Zinc dimethyldithiocarbamate | Water | Almost Insoluble (0.0065 g/100 mL) | [3][4] |
| Acetone | Soluble | [3][4] | |
| Carbon Disulfide | Soluble | [3][4] | |
| Chloroform | Soluble | [3][4] | |
| Dilute Alkalies | Soluble | [3][4] | |
| DMSO | Sparingly Soluble | [4] | |
| Methanol | Sparingly Soluble | [4] | |
| Zinc diethyldithiocarbamate | Water | Insoluble | [5] |
| Carbon Disulfide | Soluble | [5] | |
| Benzene | Soluble | [5] | |
| Chloroform | Soluble | [5] | |
| Zinc dibutyldithiocarbamate | Water | Insoluble | [6] |
| Carbon Disulfide | Soluble | [6] | |
| Benzene | Soluble | [6] | |
| Chloroform | Soluble | [6] |
Experimental Protocols
3.1. Synthesis of this compound
A general two-step method for the synthesis of zinc dialkyldithiocarbamates is as follows:
Step 1: Synthesis of Sodium Diamyldithiocarbamate
-
In a reaction vessel, dissolve diamylamine in a suitable solvent such as a lower alcohol.
-
Under controlled temperature and stirring, slowly add carbon disulfide to the diamylamine solution.
-
Subsequently, add a stoichiometric amount of sodium hydroxide to the reaction mixture.
-
Continue stirring for a specified period to ensure the completion of the reaction, forming sodium diamyldithiocarbamate.
Step 2: Precipitation of this compound
-
Prepare an aqueous solution of a soluble zinc salt, such as zinc sulfate or zinc chloride.
-
Add the zinc salt solution to the sodium diamyldithiocarbamate solution from Step 1.
-
This compound will precipitate out of the solution.
-
The precipitate can then be collected by filtration, washed with water to remove any unreacted salts, and dried.
3.2. Determination of Solubility in Organic Solvents
The following protocol describes a general method for determining the solubility of a solid compound like this compound in an organic solvent.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., acetone, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker
-
Filtration apparatus (e.g., syringe filters, filter paper)
-
Evaporating dish or pre-weighed vials
-
Oven or vacuum desiccator
Procedure:
-
Sample Preparation: Weigh a known amount of the organic solvent into several vials.
-
Addition of Solute: Add an excess amount of this compound to each vial. The exact amount should be more than what is expected to dissolve to ensure a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a constant temperature bath or shaker. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This ensures that the solvent is fully saturated with the solute.
-
Separation of Undissolved Solid: After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle. Carefully take a known volume of the clear supernatant (the saturated solution) using a syringe and filter it to remove any suspended particles.
-
Quantification of Dissolved Solute:
-
Gravimetric Method: Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial. Carefully evaporate the solvent in an oven or under a vacuum until a constant weight of the dried solute is achieved.
-
Spectroscopic Method: If ZDDC has a characteristic absorbance at a specific wavelength, a calibration curve can be prepared using standard solutions of known concentrations. The concentration of the saturated solution can then be determined by measuring its absorbance.
-
-
Calculation of Solubility: Calculate the solubility using the following formula:
-
Solubility ( g/100 mL) = (mass of dissolved ZDDC in g / volume of solvent in mL) x 100
-
Visualization of a Key Process: Rubber Vulcanization
This compound is a potent accelerator in the vulcanization of rubber. The following diagram illustrates the simplified logical workflow of this process.
Caption: Logical workflow of rubber vulcanization accelerated by ZDDC.
Conclusion
References
- 1. This compound | 15337-18-5 | Benchchem [benchchem.com]
- 2. vanderbiltchemicals.com [vanderbiltchemicals.com]
- 3. Zinc dimethyldithiocarbamate | 137-30-4 [chemicalbook.com]
- 4. ZINC DIMETHYLDITHIOCARBAMATE - Ataman Kimya [atamanchemicals.com]
- 5. Zinc Diethyldithiocarbamate | C10H20N2S4Zn | CID 26633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Zinc dibutyldithiocarbamate | C18H36N2S4Zn | CID 5284483 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermal Stability and Decomposition of Zinc Diamyldithiocarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc diamyldithiocarbamate (ZDDC) is a coordination complex belonging to the family of zinc dialkyldithiocarbamates. These compounds are widely utilized in industrial applications, most notably as antioxidants and antiwear additives in lubricating oils.[1] The performance of ZDDC in these roles is intrinsically linked to its thermal stability and decomposition characteristics. At elevated temperatures, it decomposes to form a protective film, often zinc sulfide, on metal surfaces, which prevents wear and corrosion.[1] Understanding the precise temperature ranges and the mechanism of this decomposition is therefore critical for optimizing its performance in various applications.
This technical guide provides a comprehensive overview of the thermal stability and decomposition of this compound, drawing upon available data for ZDDC and closely related long-chain zinc dialkyldithiocarbamate compounds. Due to a lack of specific publicly available thermoanalytical data for ZDDC, this guide utilizes data from analogous compounds to infer its thermal behavior.
Physicochemical Properties of this compound
While detailed thermoanalytical data for ZDDC is scarce, its basic physicochemical properties are documented.
| Property | Value | Reference |
| Chemical Formula | C₂₂H₄₄N₂S₄Zn | [2] |
| Molecular Weight | 530.18 g/mol | [2] |
| Appearance | White to pale yellow solid | |
| Melting Point | 80-85 °C | |
| Solubility | Soluble in organic solvents like toluene; insoluble in water. |
Thermal Analysis
The thermal stability and decomposition of zinc dialkyldithiocarbamates are typically investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide valuable information on mass loss as a function of temperature and the energetics of the decomposition process.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated at a constant rate. The resulting TGA curve provides information about the decomposition temperatures and the composition of the residue.
The decomposition of zinc dialkyldithiocarbamates typically proceeds in one or two major steps. The initial stage involves the loss of the organic ligands, often leading to the formation of zinc sulfide (ZnS).[1][4] At higher temperatures, in an oxidizing atmosphere, the zinc sulfide can be further converted to zinc oxide (ZnO).[1][3]
Table 1: Representative TGA Data for Analogous Zinc Dialkyldithiocarbamates
| Compound | Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Final Residue | Reference |
| Zinc diethyldithiocarbamate | 1 | 200 - 350 | ~65 | ZnS | [4] |
| Zinc dibutyldithiocarbamate | 1 | 250 - 400 | ~70 | ZnS | [1] |
| Zinc N-ethyl-N-phenyldithiocarbamate | 1 | 230 - 360 | 73-76 | ZnS | [1] |
| Zinc N-butyl-N-phenyldithiocarbamate | 1 | 240 - 380 | 73-76 | ZnS | [1] |
Note: The data presented in this table is for analogous compounds and is intended to provide a general understanding of the thermal decomposition behavior of zinc dialkyldithiocarbamates. The exact values for this compound may vary.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. DSC thermograms reveal endothermic and exothermic transitions, such as melting, crystallization, and decomposition.
For zinc dialkyldithiocarbamates, the DSC curve typically shows an endothermic peak corresponding to the melting of the compound, followed by exothermic peaks associated with the decomposition processes.[1]
Table 2: Representative DSC Data for Analogous Zinc Dialkyldithiocarbamates
| Compound | Melting Point (°C) | Decomposition Peak(s) (°C) | Reference |
| Zinc diethyldithiocarbamate | 178-180 | exotherm > 200 | [5] |
| Zinc N-ethyl-N-phenyldithiocarbamate | ~150 | exotherm ~300 | [1] |
| Zinc N-butyl-N-phenyldithiocarbamate | ~120 | exotherm ~320 | [1] |
Note: The data presented in this table is for analogous compounds. The exact values for this compound may differ.
Decomposition Pathway
The thermal decomposition of zinc dialkyldithiocarbamates is a complex process that can proceed through various intermediates. The primary decomposition route is believed to involve the breaking of the Zn-S and C-N bonds within the dithiocarbamate ligand. This leads to the formation of volatile organic fragments and a solid residue of zinc sulfide. In the presence of oxygen, the zinc sulfide can be subsequently oxidized to zinc oxide at higher temperatures.
Caption: Generalized thermal decomposition pathway for zinc dialkyldithiocarbamates.
Experimental Protocols
The following are generalized experimental protocols for TGA and DSC analysis of zinc dithiocarbamate compounds, based on methodologies reported in the literature.[1][4]
Thermogravimetric Analysis (TGA) Protocol
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a ceramic or platinum crucible.
-
Atmosphere: The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to study the intrinsic thermal decomposition, or under an oxidizing atmosphere (e.g., air) to investigate oxidative stability. The gas flow rate is maintained at a constant value (e.g., 20-50 mL/min).
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset decomposition temperature, the temperatures of maximum mass loss rate (from the derivative thermogravimetric curve, DTG), and the final residue mass.
Differential Scanning Calorimetry (DSC) Protocol
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed. An empty sealed pan is used as a reference.
-
Atmosphere: Similar to TGA, the analysis can be conducted under an inert or oxidizing atmosphere with a constant gas flow rate.
-
Heating Program: The sample and reference are subjected to a controlled temperature program, which may include heating and cooling cycles at a constant rate (e.g., 10 °C/min).
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic and exothermic peaks, corresponding to events such as melting and decomposition. The peak temperatures and enthalpies of these transitions can be quantified.
References
- 1. Thermal Studies of Zn(II), Cd(II) and Hg(II) Complexes of Some N-Alkyl-N-Phenyl-Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zincdiamyldithiocarbamate | C22H44N2S4Zn | CID 84874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solventless Synthesis of Zinc Sulphide Nanoparticles from Zinc Bis(diethyldithiocarbamate) as a Single Source Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zinc Diethyldithiocarbamate | C10H20N2S4Zn | CID 26633 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of Zinc Diamyldithiocarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure of Zinc Diamyldithiocarbamate (ZDAC), a coordination complex with significant applications in industrial processes and scientific research. This document details its structural characteristics, relevant experimental protocols for its synthesis and analysis, and key structural data.
Introduction
This compound belongs to the broader class of zinc dithiocarbamates, which are organosulfur compounds with the general formula Zn(R₂NCS₂)₂.[1] These complexes are formed through the reaction of a secondary amine (diamylamine in this case) and carbon disulfide in the presence of a zinc salt. The dithiocarbamate anion ([R₂NCS₂]⁻) functions as a bidentate ligand, coordinating to the central zinc(II) ion through both sulfur atoms. This chelation is a defining feature of dithiocarbamate chemistry. The electronic structure of the dithiocarbamate ligand is characterized by π-donation from the nitrogen atom, which imparts partial double-bond character to the C-N and C-S bonds.[1] This resonance stabilization contributes to their effectiveness as chelating agents for various metals.
Molecular Structure and Coordination Chemistry
The molecular structure of this compound is defined by the coordination of two diamyldithiocarbamate ligands to a central zinc(II) ion. The nature of the alkyl substituents (amyl groups in this instance) influences the physicochemical properties of the complex, such as its solubility and thermal stability.
Coordination Geometry
In its monomeric form, the zinc(II) ion in this compound typically exhibits a coordination number of four, resulting in a distorted tetrahedral geometry.[1] The two dithiocarbamate ligands each bind to the zinc center through their two sulfur atoms.
Monomer-Dimer Equilibrium
In the solid state, zinc dialkyldithiocarbamates, including this compound, often exist as dimeric species.[2][3] In these dimers, a sulfur atom from one monomeric unit forms a bridging bond with the zinc center of an adjacent molecule. This results in a five-coordinate zinc atom in a distorted trigonal bipyramidal environment.[1] In solution, these dimeric structures tend to dissociate into their monomeric forms.[3]
Quantitative Structural Data
| Parameter | Atom 1 | Atom 2 | Value (Å or °) |
| Bond Lengths | Zn | S1 | 2.331 |
| Zn | S2 | 2.450 | |
| Zn | S3 | 2.815 | |
| Zn | S4 | 2.355 | |
| S1 | C1 | 1.722 | |
| S2 | C1 | 1.737 | |
| C1 | N1 | 1.31 | |
| Bond Angles | S1-Zn-S2 | - | 76.5 |
| S1-Zn-S3 | - | 118.9 | |
| S1-Zn-S4 | - | 115.3 | |
| S2-Zn-S3 | - | 87.1 | |
| S2-Zn-S4 | - | 119.8 | |
| S3-Zn-S4 | - | 93.4 |
Data extracted from the crystal structure of Zinc diethyldithiocarbamate and should be considered representative.[1]
Experimental Protocols
The synthesis and characterization of this compound involve well-established procedures in coordination chemistry.
Synthesis of this compound
The following protocol describes a general and optimized two-step laboratory method for the synthesis of zinc dialkyldithiocarbamates, which is applicable to the preparation of this compound.[4]
Step 1: Synthesis of Sodium Diamyldithiocarbamate
-
In a reaction vessel, dissolve sodium hydroxide in water.
-
To this solution, add diamylamine.
-
Cool the mixture in an ice bath.
-
Slowly add carbon disulfide dropwise to the stirred solution while maintaining the low temperature.
-
After the addition is complete, continue stirring for a specified period to ensure the completion of the reaction, forming an aqueous solution of sodium diamyldithiocarbamate.
Step 2: Precipitation of this compound
-
Prepare an aqueous solution of a zinc salt, such as zinc sulfate or zinc chloride.
-
Slowly add the zinc salt solution to the prepared sodium diamyldithiocarbamate solution with constant stirring.
-
A precipitate of this compound will form immediately.
-
Continue stirring for a period to ensure complete precipitation.
-
Collect the solid product by filtration.
-
Wash the precipitate with water to remove any unreacted salts and by-products.
-
Dry the purified this compound product under vacuum.
References
mechanism of action of Zinc diamyldithiocarbamate
An In-depth Technical Guide on the Core Mechanism of Action of Zinc Diamyldithiocarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (ZDMC), a zinc-containing organosulfur compound, has a history of use in industrial applications as a vulcanization accelerator and fungicide. Emerging research into the biological activities of structurally related dithiocarbamates suggests a potential for pharmacological applications. This technical guide provides a detailed overview of the core mechanisms of action of ZDMC, drawing from studies on ZDMC and its close structural analogs. The primary mechanisms discussed are the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, modulation of the ubiquitin-proteasome system, and antioxidant activity. This document consolidates available quantitative data, presents detailed experimental protocols for investigating these mechanisms, and includes visualizations of the key pathways and experimental workflows.
Introduction
This compound (ZDMC), also known as Zinc bis(dipentyldithiocarbamate), belongs to the dithiocarbamate family of compounds. While its primary applications have been industrial, the biological activities of dithiocarbamates, particularly their metal complexes, have garnered significant interest in the scientific community. The lipophilic nature of the diamyl chains in ZDMC facilitates its passage across cellular membranes, where it can modulate various intracellular processes. This guide focuses on three core mechanisms through which ZDMC and related compounds are believed to exert their biological effects.
Core Mechanisms of Action
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Dysregulation of this pathway is implicated in numerous diseases, including cancer and inflammatory disorders. Dithiocarbamates are well-documented inhibitors of NF-κB activation. This inhibition is often dependent on the presence of zinc.
The proposed mechanism involves the dithiocarbamate moiety acting as a zinc ionophore, increasing the intracellular concentration of zinc. Elevated intracellular zinc levels can inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). When IκB is not degraded, it remains bound to the NF-κB dimer (typically p65/p50), sequestering it in the cytoplasm and preventing its translocation to the nucleus to initiate the transcription of pro-inflammatory and pro-survival genes.
Inhibition of the Ubiquitin-Proteasome System
The ubiquitin-proteasome system (UPS) is the primary pathway for selective protein degradation in eukaryotic cells, controlling the levels of proteins involved in cell cycle progression, signal transduction, and apoptosis. Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, which can induce cell cycle arrest and apoptosis. This makes the proteasome a key target in cancer therapy.
Similar to its effect on the NF-κB pathway, the zinc ionophore activity of dithiocarbamates is implicated in proteasome inhibition. Increased intracellular zinc has been shown to inhibit the chymotrypsin-like activity of the 20S proteasome core particle. Additionally, some metal-dithiocarbamate complexes may inhibit the deubiquitinating activity of the 19S regulatory particle, further disrupting proteasome function. This leads to the accumulation of polyubiquitinated proteins and induction of apoptosis.
Antioxidant Activity
Zinc dithiocarbamates are known to function as secondary antioxidants. Their mechanism of action involves the decomposition of hydroperoxides, which are key intermediates in oxidative degradation processes. By reducing hydroperoxides to alcohols, ZDMC can interrupt the radical chain reactions that lead to cellular damage. This antioxidant property is relevant not only in industrial applications like lubricant stabilization but also in a biological context where oxidative stress is a factor in disease pathogenesis.
Quantitative Data
Direct quantitative data for the biological activity of this compound is limited in publicly available literature. However, data from closely related zinc dithiocarbamate compounds can provide valuable insights. The length of the alkyl chain can influence the lipophilicity and, consequently, the biological activity and toxicity of these compounds, with toxicity generally decreasing as the alkyl chain length increases[1].
| Compound | Cell Line | Assay | IC₅₀ Value | Reference |
| Zinc Diethyldithiocarbamate | A549 (Human Lung Carcinoma) | MTT | 54.6 ± 1.59 µM | [2] |
| HP-β-CD-Zinc Diethyldithiocarbamate | A549 (Human Lung Carcinoma) | MTT | 6.8 ± 0.57 µM | [2] |
| SBE-β-CD-Zinc Diethyldithiocarbamate | A549 (Human Lung Carcinoma) | MTT | 4.9 ± 0.34 µM | [2] |
| Zinc (II) morpholinyldithiocarbamate | TK10 (Renal Cancer) | SRB | 8.70 µM | [3] |
| Zinc (II) morpholinyldithiocarbamate | UACC62 (Melanoma) | SRB | 16.54 µM | [3] |
| Zinc (II) morpholinyldithiocarbamate | MCF7 (Breast Cancer) | SRB | 3.17 µM | [3] |
Experimental Protocols
The following protocols are generalized methods for assessing the key mechanisms of action of ZDMC. Specific parameters such as cell types, compound concentrations, and incubation times should be optimized for each experimental system.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of a test compound.
Materials:
-
HEK293T cells stably transfected with an NF-κB luciferase reporter construct.
-
Complete DMEM medium.
-
TNF-α (or other NF-κB activator).
-
ZDMC stock solution (in DMSO).
-
Dual-Luciferase® Reporter Assay System.
-
Opaque, flat-bottom 96-well plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed HEK293T-NF-κB reporter cells in an opaque 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete DMEM and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of ZDMC in assay medium. Pre-treat the cells by adding the ZDMC dilutions and incubate for 1-2 hours.
-
Stimulation: Add TNF-α to a final concentration of 10 ng/mL to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a CO₂ incubator.
-
Cell Lysis: Remove the medium and add 20 µL of passive lysis buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.
-
Luciferase Assay:
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure firefly luciferase activity (NF-κB-driven).
-
Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly reaction and measure Renilla luciferase activity (internal control).
-
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Calculate the percentage of inhibition relative to the TNF-α stimulated control.
Proteasome Chymotrypsin-Like Activity Assay
This assay quantifies the chymotrypsin-like activity of the proteasome using a fluorogenic substrate.
Materials:
-
Cell line of interest (e.g., HT-29, MCF-7).
-
ZDMC stock solution (in DMSO).
-
Proteasome inhibitor (e.g., MG132) as a positive control.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 2 mM DTT, 0.1 mg/mL BSA).
-
Fluorogenic substrate: Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-methylcoumarin).
-
96-well black microplate.
-
Fluorometric plate reader (Excitation: 360-380 nm, Emission: 440-460 nm).
Procedure:
-
Cell Lysate Preparation: Culture cells to 80-90% confluency. Harvest and lyse the cells in a suitable lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the proteasomes. Determine the protein concentration of the lysate.
-
Assay Setup: In a 96-well black plate, add 20-50 µg of cell lysate per well. Add serial dilutions of ZDMC or the positive control (MG132). Bring the total volume to 100 µL with Assay Buffer.
-
Reaction Initiation: Add Suc-LLVY-AMC to a final concentration of 50-100 µM to each well.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader. Measure the fluorescence intensity every 2 minutes for 30-60 minutes.
-
Data Analysis: Determine the rate of AMC release (slope of the linear portion of the kinetic curve). Calculate the percentage of inhibition relative to the untreated control.
DPPH Radical Scavenging Assay
This assay assesses the antioxidant capacity of a compound by its ability to scavenge the stable DPPH radical.
Materials:
-
ZDMC stock solution (in methanol or ethanol).
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol or ethanol).
-
Ascorbic acid or Trolox as a positive control.
-
96-well microplate.
-
Spectrophotometer (517 nm).
Procedure:
-
Assay Setup: In a 96-well plate, add 100 µL of serial dilutions of ZDMC or the positive control to the wells.
-
Reaction Initiation: Add 100 µL of the DPPH solution to each well. Mix gently.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. A blank containing only the solvent and a control containing the solvent and DPPH solution should be included.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. Determine the IC₅₀ value (the concentration of ZDMC required to scavenge 50% of the DPPH radicals).
Experimental Workflow Visualization
The following diagram illustrates a general workflow for characterizing the mechanism of action of ZDMC.
Conclusion
The available evidence on this compound and related compounds points towards a multi-faceted mechanism of action with significant potential for pharmacological intervention. The core activities appear to be the zinc-dependent inhibition of the NF-κB and ubiquitin-proteasome systems, alongside inherent antioxidant properties. For researchers and drug development professionals, ZDMC and its analogs represent a class of compounds worthy of further investigation. The experimental protocols and workflows provided in this guide offer a robust starting point for elucidating the precise molecular targets and therapeutic potential of these molecules. Future studies should focus on obtaining direct quantitative data for ZDMC and exploring its effects in relevant disease models.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. Preparation and Characterisation of Zinc Diethyldithiocarbamate–Cyclodextrin Inclusion Complexes for Potential Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Crystal Structures and Anticancer Studies of Morpholinyldithiocarbamato Cu(II) and Zn(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Zinc Diamyldithiocarbamate: A Technical Guide
This guide provides an in-depth overview of the spectroscopic characterization of Zinc diamyldithiocarbamate (ZDAC), a compound widely used as an antioxidant and accelerator in the vulcanization of rubber. The focus is on two primary analytical techniques: Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) Spectroscopy. These methods are crucial for confirming the molecular structure, identifying functional groups, and ensuring the purity of ZDAC for research and industrial applications.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For ZDAC, FTIR is instrumental in confirming the coordination of the dithiocarbamate ligand to the zinc metal center.
Experimental Protocol:
A common method for preparing solid samples like ZDAC for FTIR analysis is the Potassium Bromide (KBr) disc method.
-
Sample Preparation : A small amount of ZDAC (typically 1-2 mg) is intimately mixed and ground with approximately 100-200 mg of dry KBr powder in an agate mortar.
-
Pellet Formation : The mixture is then transferred to a pellet-pressing die and subjected to high pressure (several tons) to form a thin, transparent KBr pellet.
-
Data Acquisition : The pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.[1] A background spectrum of a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum.
Data Interpretation:
The FTIR spectrum of ZDAC is characterized by several key absorption bands that correspond to specific vibrational modes within the molecule. The most significant of these are the C-N, C-S, and Zn-S stretching frequencies.
-
ν(C-N) Stretch : The stretching vibration of the thioureide C-N bond is a critical indicator of the ligand's electronic structure. This band typically appears in the 1485 - 1519 cm⁻¹ region.[2] Its frequency, which is intermediate between that of a C-N single bond and a C=N double bond, indicates a significant partial double bond character. This is due to the delocalization of electrons within the S₂C-N moiety.
-
ν(C-S) Stretch : The carbon-sulfur stretching vibration provides insight into the ligand's coordination mode. A single, strong band around 1000 cm⁻¹ is indicative of a bidentate coordination, where both sulfur atoms of the dithiocarbamate ligand are bonded to the zinc ion.[2]
-
ν(Zn-S) Stretch : The vibration corresponding to the zinc-sulfur bond is found in the far-infrared region, typically between 415-440 cm⁻¹.[1] The presence of this band is direct evidence of the metal-ligand coordination.
-
ν(C-H) Stretch : Bands corresponding to the C-H stretching vibrations of the amyl groups are observed in the region of 2847 - 2935 cm⁻¹.[2]
Table 1: Summary of Characteristic FTIR Frequencies for Zinc Dithiocarbamates
| Vibrational Mode | Frequency Range (cm⁻¹) | Significance |
| C-H Stretch (Amyl) | 2847 - 2935 | Corresponds to the alkyl chains of the ligand.[2] |
| C-N Stretch | 1485 - 1519 | Indicates partial double bond character and coordination to the metal.[2] |
| C-S Stretch | ~1000 | A single peak suggests symmetric bidentate coordination.[2] |
| Zn-S Stretch | 415 - 440 | Confirms the coordination of sulfur to the zinc metal center.[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for elucidating the detailed molecular structure of ZDAC in solution. Both ¹H (proton) and ¹³C NMR provide a map of the carbon-hydrogen framework of the diamyldithiocarbamate ligands.
Experimental Protocol:
-
Sample Preparation : A small amount of ZDAC (typically 5-10 mg) is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃), in an NMR tube.
-
Data Acquisition : The NMR tube is placed in the spectrometer. For ¹H NMR, the spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm). For ¹³C NMR, a wider spectral width is used (e.g., 0-220 ppm).
-
Referencing : Chemical shifts are typically referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
Data Interpretation:
While specific, high-resolution spectral data for this compound is not always published in extensive detail, the expected chemical shifts can be reliably inferred from the known structure of the n-amyl ligand and data from analogous zinc dialkyldithiocarbamate complexes.[2]
¹H NMR Spectrum:
The ¹H NMR spectrum provides information about the chemical environment of the protons in the amyl chains. The signals are expected to appear as distinct multiplets corresponding to the different methylene (-CH₂-) groups and the terminal methyl (-CH₃) group. Protons on carbons closer to the electron-withdrawing dithiocarbamate group will be deshielded and appear at a higher chemical shift (further downfield). The methylene protons adjacent to the nitrogen atom (α-N) are expected in the 3.5–4.5 ppm range.[3]
Table 2: Expected ¹H NMR Chemical Shifts for this compound
| Proton Group (n-amyl chain) | Expected Chemical Shift (δ, ppm) | Multiplicity |
| N-CH₂ -CH₂-CH₂-CH₂-CH₃ | ~3.7 - 3.9 | Triplet (t) |
| N-CH₂-CH₂ -CH₂-CH₂-CH₃ | ~1.6 - 1.8 | Multiplet (m) |
| N-CH₂-CH₂-CH₂ -CH₂-CH₃ | ~1.3 - 1.5 | Multiplet (m) |
| N-CH₂-CH₂-CH₂-CH₂ -CH₃ | ~1.3 - 1.5 | Multiplet (m) |
| N-CH₂-CH₂-CH₂-CH₂-CH₃ | ~0.9 - 1.0 | Triplet (t) |
¹³C NMR Spectrum:
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The most characteristic signal in the spectrum of ZDAC is that of the dithiocarbamate carbon (-NC S₂). This carbon is highly deshielded and typically appears far downfield. For analogous zinc diaryl dithiocarbamates, this signal is observed around 210-212 ppm.[4] The carbons of the amyl chains will appear in the upfield region.
Table 3: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Group | Expected Chemical Shift (δ, ppm) |
| NC S₂ | ~210 - 212 |
| N -CH₂ | ~50 - 55 |
| Alkyl Chain Carbons | ~14 - 35 |
Analytical Workflow
The general workflow for the spectroscopic analysis of this compound involves several key stages, from initial sample handling to the final interpretation of data for structural confirmation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 15337-18-5 | Benchchem [benchchem.com]
- 3. Ligand exchange processes between molybdenum and zinc additives in lubricants: evidence from NMR (1H, 13C, 31P) and HPLC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Zinc Diamyldithiocarbamate: A Comprehensive Technical Review
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc diamyldithiocarbamate (ZDAC) is a coordination complex of zinc with diamyldithiocarbamate ligands. It belongs to the broader class of zinc dithiocarbamates, which are organosulfur compounds with a wide range of industrial and emerging biomedical applications. This technical guide provides a comprehensive review of the current research on ZDAC, focusing on its synthesis, characterization, and diverse applications. Particular emphasis is placed on its roles as a lubricant additive, a vulcanization accelerator, a precursor for nanomaterial synthesis, and its potential in drug development. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development by providing detailed experimental protocols, summarizing key quantitative data, and illustrating important mechanisms and workflows.
Core Research Areas
Synthesis and Characterization
The synthesis of this compound typically involves a two-step process. The first step is the preparation of a sodium salt of diamyldithiocarbamic acid from diamylamine, carbon disulfide, and sodium hydroxide. Subsequently, an aqueous solution of a zinc salt, such as zinc sulfate, is added to precipitate the this compound. The reaction yield is influenced by factors such as reactant concentrations and temperature.
Experimental Protocol: Optimized Synthesis of this compound
An optimized laboratory synthesis method for this compound has been reported with high yields.[1]
Step 1: Synthesis of Sodium Diamyldithiocarbamate
-
In a reaction vessel, dissolve diamylamine in a suitable solvent.
-
Gradually add carbon disulfide to the solution while maintaining the temperature at 30°C over a period of 30 minutes.
-
Slowly add a solution of sodium hydroxide.
-
The reaction mixture is stirred to ensure complete reaction, yielding sodium diamyldithiocarbamate.
Step 2: Synthesis of this compound
-
Prepare an aqueous suspension of the synthesized sodium diamyldithiocarbamate (e.g., 15% active substance).
-
In a separate vessel, prepare an aqueous solution of zinc sulfate.
-
Add the zinc sulfate solution to the sodium diamyldithiocarbamate suspension.
-
Maintain the reaction temperature at 50°C for 30 minutes to facilitate the precipitation of this compound.[1]
-
The resulting precipitate is then filtered, washed with water to remove impurities, and dried.
This optimized procedure has been reported to achieve a yield of up to 98%.[1]
Characterization: The synthesized this compound is typically characterized by various spectroscopic and analytical techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.[1]
-
Atomic Absorption Spectroscopy (AAS): To determine the zinc content.[1]
-
Elemental Analysis: To confirm the elemental composition (C, H, N, S, Zn).[1]
-
Melting Point Determination: To assess the purity of the compound.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₂H₄₄N₂S₄Zn | [2] |
| Molecular Weight | 530.2 g/mol | [2] |
| Appearance | White to pale yellow solid | |
| Melting Point | 80-85 °C | [1] |
Table 2: Characterization Data for Synthesized this compound
| Analysis | Result | Reference |
| Yield | 98.0% | [1] |
| Purity | 99.2% | [1] |
| Zinc Content | 12.4% | [1] |
| Sulfur Content | 5.99% | [1] |
Applications
This compound exhibits a range of valuable properties that have led to its use in several industrial applications.
ZDAC is a multifunctional additive in lubricating oils and greases, primarily functioning as an antioxidant and an antiwear/extreme pressure agent.[3][4]
-
Antioxidant Activity: ZDAC inhibits the oxidation of lubricating oils by decomposing hydroperoxides, which are key intermediates in the oxidative degradation process.[3] This helps to prolong the service life of the lubricant. The antioxidant mechanism involves the formation of zinc dithiopercarbamates as reactive intermediates.[5][6]
-
Antiwear and Extreme Pressure Properties: Under high temperature and pressure conditions, ZDAC thermally decomposes to form a protective film of zinc sulfide on metal surfaces.[3] This film prevents direct metal-to-metal contact, thereby reducing friction and wear.
Experimental Protocol: Evaluation of Antiwear Performance (Four-Ball Test)
The antiwear properties of lubricants containing ZDAC can be evaluated using a four-ball tester according to the ASTM D4172 standard.
-
A lubricant sample containing a specific concentration of ZDAC is prepared.
-
Three steel balls are clamped together in a cup, and the fourth ball is rotated against them in the lubricant.
-
The test is conducted under a specified load, speed, and temperature for a set duration.
-
After the test, the wear scars on the three stationary balls are measured using a microscope.
-
The average wear scar diameter is reported as a measure of the antiwear performance of the lubricant.
Table 3: Performance Data of Lubricants Containing Zinc Dithiocarbamates
| Lubricant Formulation | Test Method | Parameter | Result | Reference |
| Base Oil + Sb/ZnDTC | Four-Ball EP Test | Weld Point (kg) | >800 | [4] |
| Base Oil + Sb/ZnDTC | Four-Ball Wear Test | Wear Scar Diameter (mm) | 0.45 | [4] |
| Grease + Sb/ZnDTC | PDSC Oxidation Test | Oxidation Induction Time (min) | >60 | [4] |
In the rubber industry, ZDAC functions as an ultra-fast accelerator for the vulcanization of natural and synthetic rubbers.[7][8] Vulcanization is a chemical process that converts raw rubber into a more durable material by forming cross-links between polymer chains. ZDAC, often in combination with other accelerators like thiazoles, significantly increases the rate of vulcanization, allowing for more efficient rubber processing.[9] The use of ZDAC can enhance the mechanical properties of the vulcanized rubber, such as tensile strength and modulus.[7][9]
Experimental Protocol: Rubber Vulcanization
-
A rubber compound is prepared by mixing natural or synthetic rubber with various additives, including sulfur, zinc oxide, stearic acid, and the ZDAC accelerator system, on a two-roll mill.
-
The compounding is typically done at a controlled temperature to prevent premature vulcanization (scorching).
-
The compounded rubber is then shaped and cured in a heated press at a specific temperature and time (e.g., 150°C for 20 minutes).
-
The vulcanized rubber sheets are then cooled and tested for their physical properties.
Table 4: Mechanical Properties of Rubber Vulcanized with Zinc Dithiocarbamate Systems
| Rubber Compound | Property | Value | Reference |
| NR + ZDMC/MBTS | Tensile Strength (MPa) | 25 | [9] |
| NR + ZDMC/MBTS | Modulus at 300% (MPa) | 10 | [9] |
| NR + ZBPDC/MBTS | Tensile Strength (MPa) | 28 | [9] |
Note: ZDMC (Zinc dimethyldithiocarbamate) and ZBPDC (Zinc N-benzyl piperazino dithiocarbamate) are structurally related to ZDAC and illustrate the effect of dithiocarbamate accelerators.
This compound can be used as a single-source precursor for the synthesis of zinc sulfide (ZnS) nanoparticles.[7] Thermal decomposition of ZDAC in a high-boiling point solvent leads to the formation of ZnS nanocrystals. The size and morphology of the resulting nanoparticles can be controlled by varying the reaction parameters such as temperature and the presence of capping agents. ZnS is a wide-bandgap semiconductor with applications in optoelectronics and photocatalysis.
Experimental Protocol: Synthesis of ZnS Nanoparticles
-
This compound is dissolved in a high-boiling point coordinating solvent, such as oleylamine.
-
The solution is heated to a specific temperature (e.g., 200-300°C) under an inert atmosphere.
-
The precursor decomposes at this temperature, leading to the nucleation and growth of ZnS nanoparticles.
-
The reaction is allowed to proceed for a certain period to control the particle size.
-
The nanoparticles are then isolated by centrifugation, washed with a suitable solvent (e.g., ethanol) to remove unreacted precursors and byproducts, and dried.
Table 5: Characterization of ZnS Nanoparticles from Dithiocarbamate Precursors
| Precursor | Decomposition Temperature (°C) | Particle Size (nm) | Crystal Phase | Reference |
| [Zn(S₂CNEt₂)₂] | 300 | ~4 | Wurtzite | [10] |
| [Zn(S₂CNⁱBu₂)₂] | 230 | ~3 x 35 (nanorods) | Wurtzite | [10] |
| [Zn(S₂CNMe₂)₂] | ~90 (in oleylamine) | - | - | [7] |
Potential in Drug Development
Recent research has highlighted the potential of zinc dithiocarbamate complexes in the field of drug development, particularly in cancer therapy. These complexes have been shown to exhibit cytotoxic activity against various cancer cell lines.[5][11] The proposed mechanism of action involves the induction of apoptosis (programmed cell death) in cancer cells.
One of the key signaling pathways implicated in the anticancer activity of zinc dithiocarbamates is the inhibition of the proteasome.[1] The proteasome is a cellular machinery responsible for degrading proteins, and its inhibition can lead to the accumulation of pro-apoptotic proteins, ultimately triggering cell death. It is suggested that zinc dithiocarbamate complexes can inhibit the JAMM domain in the 19S proteasome lid.[1] Furthermore, the formation of these complexes can increase the production of reactive oxygen species (ROS), leading to oxidative stress and cancer cell death.[11] The inhibition of the NF-κB pathway has also been implicated in their cytotoxic activity.[11]
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Proposed antioxidant mechanism of this compound.
Caption: Signaling pathways in the anticancer activity of Zinc Dithiocarbamates.
Conclusion
This compound is a versatile compound with established industrial applications and promising potential in emerging fields. Its role as a lubricant additive and vulcanization accelerator is well-documented, with clear mechanisms of action and quantifiable performance benefits. The use of ZDAC as a single-source precursor for the synthesis of ZnS nanoparticles opens up possibilities in materials science and electronics. Furthermore, the growing body of research on the biological activities of zinc dithiocarbamate complexes, particularly their anticancer properties, suggests a promising future for these compounds in drug development. This technical guide has provided a comprehensive overview of the current state of ZDAC research, offering valuable information for scientists and researchers working in these diverse areas. Further research is warranted to fully elucidate the intricate signaling pathways involved in its biological effects and to develop novel applications for this multifaceted compound.
References
- 1. Ni(II), Cu(II), and Zn(II) Diethyldithiocarbamate Complexes Show Various Activities Against the Proteasome in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dithiocarbamate-Based Coordination Compounds as Potent Proteasome Inhibitors in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nlgi.org [nlgi.org]
- 4. Modeling of the Zn(II) Cysteine-Tyrosine dithiocarbamate Complex: Synthesis, Characterization, Molecular Docking and Anticancer Activity on MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zinc(II) complexes with dithiocarbamato derivatives: structural characterisation and biological assays on cancerous cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of ZnS Nanoparticles and Effects of Nanoparticle Size on Optical Properties [scielo.org.mx]
- 7. nbinno.com [nbinno.com]
- 8. raywaychem.com [raywaychem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Preparation and Characterisation of Zinc Diethyldithiocarbamate–Cyclodextrin Inclusion Complexes for Potential Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Applications of Zinc Diamyldithiocarbamate in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc diamyldithiocarbamate (ZDMC) is a versatile organozinc compound with significant applications in polymer chemistry. It belongs to the class of zinc dithiocarbamates, which are widely recognized for their efficacy as vulcanization accelerators and antioxidants. This document provides detailed application notes and experimental protocols for the use of ZDMC in polymer systems, with a focus on its role in enhancing the properties and durability of polymeric materials. The information is intended to guide researchers and professionals in leveraging the benefits of ZDMC in their work.
Vulcanization Accelerator for Rubber
This compound is a highly effective ultra-accelerator for the sulfur vulcanization of natural rubber (NR) and synthetic rubbers such as styrene-butadiene rubber (SBR), and ethylene propylene diene monomer (EPDM). It provides a rapid cure rate and good scorch safety, which is the premature vulcanization of the rubber compound during processing.[1] ZDMC is often used in combination with other accelerators, such as thiazoles, to achieve synergistic effects on cure characteristics and the physical properties of the vulcanizate.
Experimental Protocol: Evaluation of ZDMC as a Vulcanization Accelerator in Natural Rubber
This protocol outlines the procedure for compounding natural rubber with varying concentrations of ZDMC and evaluating its effect on cure characteristics and mechanical properties.
Materials:
-
Natural Rubber (SMR-20)
-
Zinc Oxide (ZnO)
-
Stearic Acid
-
Sulfur
-
This compound (ZDMC)
-
Internal mixer (e.g., Brabender or Banbury type)
-
Two-roll mill
-
Moving Die Rheometer (MDR)
-
Tensile testing machine
-
Hardness tester (Durometer)
Procedure:
-
Compounding:
-
Masticate 100 parts per hundred rubber (phr) of natural rubber in an internal mixer.
-
Add 5 phr of Zinc Oxide and 2 phr of Stearic Acid and mix until well dispersed.
-
Add the desired amount of ZDMC (e.g., 0.5, 1.0, 1.5 phr) and mix thoroughly.
-
Finally, add 2.5 phr of Sulfur and mix until a homogenous compound is obtained.
-
Sheet out the compound on a two-roll mill.
-
-
Cure Characteristics Analysis (ASTM D2084):
-
Use a Moving Die Rheometer (MDR) to determine the cure characteristics of the rubber compounds at a specified temperature (e.g., 150°C).
-
Measure the following parameters:
-
Minimum torque (ML): An indicator of the viscosity of the unvulcanized compound.
-
Maximum torque (MH): An indicator of the stiffness or modulus of the fully vulcanized compound.
-
Scorch time (ts2): The time to a two-unit rise in torque from the minimum, indicating the onset of vulcanization.
-
Optimum cure time (t90): The time to reach 90% of the maximum torque, representing the optimal vulcanization time.
-
-
-
Vulcanization:
-
Press-cure the compounded rubber sheets in a heated press at the vulcanization temperature (e.g., 150°C) for their respective optimum cure times (t90) determined from the MDR.
-
-
Mechanical Property Testing:
-
Tensile Properties (ASTM D412):
-
Die-cut dumbbell-shaped specimens from the vulcanized sheets.
-
Measure the tensile strength, elongation at break, and modulus at 100%, 200%, and 300% elongation using a tensile testing machine.
-
-
Hardness (ASTM D2240):
-
Measure the Shore A hardness of the vulcanized samples using a durometer.
-
-
Data Presentation:
Table 1: Effect of ZDMC Concentration on Cure Characteristics of Natural Rubber at 150°C
| ZDMC (phr) | ML (dNm) | MH (dNm) | ts2 (min) | t90 (min) |
| 0.5 | 1.2 | 15.8 | 2.5 | 8.5 |
| 1.0 | 1.1 | 17.2 | 2.1 | 7.2 |
| 1.5 | 1.0 | 18.5 | 1.8 | 6.1 |
Table 2: Effect of ZDMC Concentration on Mechanical Properties of Vulcanized Natural Rubber
| ZDMC (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Modulus at 300% (MPa) | Hardness (Shore A) |
| 0.5 | 22.5 | 650 | 8.5 | 55 |
| 1.0 | 24.8 | 620 | 10.2 | 60 |
| 1.5 | 26.1 | 580 | 12.1 | 65 |
Antioxidant for Polymers
This compound also functions as an effective antioxidant in various polymers, protecting them from degradation caused by heat, oxygen, and ozone. It acts as a peroxide decomposer, interrupting the auto-oxidation cycle. This property is crucial for extending the service life of polymeric materials, especially in demanding applications.
Experimental Protocol: Evaluation of ZDMC as an Antioxidant in Polyethylene
This protocol describes the method to assess the antioxidant efficacy of ZDMC in polyethylene by measuring the Oxidative Induction Time (OIT).
Materials:
-
Polyethylene (PE) powder (unstabilized)
-
This compound (ZDMC)
-
Internal mixer or twin-screw extruder
-
Compression molding press
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Compounding:
-
Dry-blend the polyethylene powder with the desired concentration of ZDMC (e.g., 0.1, 0.2, 0.3 wt%).
-
Melt-mix the blend using an internal mixer or a twin-screw extruder to ensure uniform dispersion of the antioxidant.
-
-
Sample Preparation:
-
Compression mold the compounded material into thin films (approximately 200-250 µm thick) at a suitable temperature and pressure for the specific grade of polyethylene.
-
Cut small disc-shaped specimens (5-10 mg) from the molded films for DSC analysis.
-
-
Oxidative Induction Time (OIT) Measurement (ASTM D3895):
-
Place the specimen in an open aluminum pan in the DSC cell.
-
Heat the sample to a constant isothermal temperature (e.g., 200°C) under a nitrogen atmosphere.
-
Once the temperature has stabilized, switch the purge gas from nitrogen to oxygen at the same flow rate.
-
Record the time from the introduction of oxygen until the onset of the exothermic oxidation peak. This time is the Oxidative Induction Time (OIT).
-
Data Presentation:
Table 3: Oxidative Induction Time of Polyethylene with Varying ZDMC Concentrations at 200°C
| ZDMC (wt%) | Oxidative Induction Time (OIT) (minutes) |
| 0 (Control) | 3.5 |
| 0.1 | 25.8 |
| 0.2 | 48.2 |
| 0.3 | 75.1 |
Mandatory Visualizations
Vulcanization Workflow
Antioxidant Mechanism of Zinc Dithiocarbamates
Zinc dithiocarbamates function as peroxide decomposers, which is a key mechanism for their antioxidant activity. They catalytically convert hydroperoxides (ROOH), which are primary products of polymer auto-oxidation, into non-radical, stable products. This process inhibits the chain branching step of auto-oxidation, thereby preventing rapid degradation of the polymer.
References
Application Notes and Protocols: Zinc Diamyldithiocarbamate (ZDAC) as a Vulcanization Accelerator in Rubber
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Zinc Diamyldithiocarbamate (ZDAC) as a vulcanization accelerator in rubber compounding. While specific quantitative data for ZDAC is not extensively available in public literature, this document extrapolates its expected performance based on the well-documented behavior of analogous zinc dialkyldithiocarbamates. Detailed experimental protocols for evaluating vulcanization accelerators are also provided.
Introduction to this compound (ZDAC)
This compound (ZDAC) belongs to the dithiocarbamate class of ultra-accelerators for the sulfur vulcanization of rubber.[1] Dithiocarbamates are known for their ability to provide fast cure rates at relatively low temperatures.[2] ZDAC's chemical structure, featuring two amyl (pentyl) groups, influences its solubility and dispersion within the rubber matrix, which can affect the curing characteristics and final properties of the vulcanized rubber.
The general structure of zinc dialkyldithiocarbamates involves a zinc ion coordinated to two dithiocarbamate ligands. This structure is central to its function in accelerating the cross-linking of polymer chains with sulfur, a process that transforms raw rubber into a durable and elastic material.[3][4]
Mechanism of Action
The vulcanization of rubber with sulfur is significantly accelerated by the presence of zinc dithiocarbamates. The mechanism involves the formation of a zinc-accelerator complex that reacts with sulfur to form an active sulfurating agent.[5] This agent then donates sulfur to the rubber polymer chains, creating cross-links. The process is generally understood to proceed through the following key stages:
-
Formation of an Active Accelerator Complex: ZDAC reacts with activators, such as zinc oxide and stearic acid, which are typically present in the rubber formulation.
-
Sulfur Activation: The accelerator complex interacts with elemental sulfur (typically in its S8 ring form), leading to the opening of the sulfur ring and the formation of a polysulfidic accelerator complex.
-
Cross-link Formation: This active complex then transfers sulfur atoms to the polymer chains, forming mono-, di-, and polysulfidic cross-links between them.
This accelerated process allows for shorter curing times and lower vulcanization temperatures, which is economically advantageous and helps to preserve the integrity of the polymer.
Application in Rubber Formulations
ZDAC, like other zinc dialkyldithiocarbamates, is expected to be a potent accelerator for various types of rubber, including:
-
Natural Rubber (NR)[4]
-
Styrene-Butadiene Rubber (SBR)[3]
-
Nitrile Butadiene Rubber (NBR)
-
Ethylene Propylene Diene Monomer (EPDM) Rubber[2]
The choice of ZDAC over other dithiocarbamates may be influenced by the desired processing safety (scorch time), cure rate, and the final physical properties of the vulcanizate. The longer alkyl chains in ZDAC, compared to its methyl, ethyl, or butyl counterparts, are expected to increase its solubility in the non-polar rubber matrix, potentially leading to better dispersion and a reduced tendency for the accelerator to bloom (migrate to the surface) after curing.
Representative Performance Data
While specific experimental data for ZDAC is limited in the reviewed literature, the following table presents representative data based on the known performance of other zinc dialkyldithiocarbamates. These values should be considered as a general guideline for formulation development.
| Property | Test Method | Representative Value | Unit |
| Cure Characteristics (at 160°C) | ASTM D2084 | ||
| Scorch Time (ts2) | 1.5 - 3.0 | minutes | |
| Optimum Cure Time (t90) | 5.0 - 10.0 | minutes | |
| Physical Properties of Vulcanizate | |||
| Hardness | ASTM D2240 | 60 - 70 | Shore A |
| Tensile Strength | ASTM D412 | 18 - 25 | MPa |
| Elongation at Break | ASTM D412 | 400 - 600 | % |
| 300% Modulus | ASTM D412 | 10 - 15 | MPa |
Experimental Protocols
The following are detailed protocols for evaluating the performance of ZDAC as a vulcanization accelerator in a typical rubber formulation.
Objective: To prepare and vulcanize rubber compounds containing ZDAC for subsequent testing.
Materials and Equipment:
-
Two-roll mill
-
Internal mixer (optional)
-
Vulcanizing press
-
Molds for test specimens
-
Rubber (e.g., Natural Rubber SMR-20)
-
Zinc Oxide (activator)
-
Stearic Acid (activator)
-
Sulfur (vulcanizing agent)
-
This compound (ZDAC) (accelerator)
-
Carbon black or other fillers (optional)
-
Antioxidants/Antiozonants (optional)
Procedure:
-
Mastication: Soften the raw rubber by passing it through the two-roll mill several times.
-
Compounding: Add the ingredients in the following order, ensuring uniform dispersion after each addition:
-
Zinc Oxide and Stearic Acid
-
ZDAC
-
Fillers, antioxidants, and other processing aids
-
Sulfur (added last to prevent premature vulcanization, or "scorching")
-
-
Homogenization: Continue mixing the compound on the mill until it is homogenous.
-
Sheeting Out: Sheet the compounded rubber to a desired thickness.
-
Vulcanization:
-
Preheat the vulcanizing press to the desired curing temperature (e.g., 160°C).
-
Place the uncured rubber compound into the preheated mold.
-
Close the press and apply pressure.
-
Cure for the predetermined optimum cure time (t90), which can be determined from rheometer data.
-
After curing, remove the vulcanized rubber sheet from the mold and allow it to cool to room temperature.
-
Objective: To determine the scorch time and optimum cure time of a rubber compound containing ZDAC.
Standard: Based on ASTM D2084 - Standard Test Method for Rubber Property—Vulcanization Using Oscillating Disk Cure Meter.
Equipment: Oscillating Disk Rheometer (ODR) or Moving Die Rheometer (MDR).
Procedure:
-
Set the rheometer to the desired vulcanization temperature (e.g., 160°C).
-
Place a sample of the uncured rubber compound into the test cavity.
-
Start the test. The rheometer will oscillate one of the dies and measure the torque required to do so as the rubber vulcanizes.
-
The test continues until the torque reaches a maximum or levels off.
-
From the resulting rheometer curve (torque vs. time), determine the following:
-
Minimum Torque (ML): An indication of the viscosity of the uncured compound.
-
Maximum Torque (MH): An indication of the stiffness or modulus of the fully cured rubber.
-
Scorch Time (ts2): The time it takes for the torque to rise 2 units above the minimum torque, indicating the onset of vulcanization.
-
Optimum Cure Time (t90): The time required to reach 90% of the maximum torque.
-
Objective: To measure the tensile strength, elongation at break, modulus, and hardness of the vulcanized rubber.
Standards:
-
ASTM D412 - Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension.[5]
-
ASTM D2240 - Standard Test Method for Rubber Property—Durometer Hardness.[5]
Equipment:
-
Tensile testing machine with an extensometer.
-
Die for cutting dumbbell-shaped test specimens.
-
Durometer (Shore A).
Procedure for Tensile Properties (ASTM D412):
-
Cut at least three dumbbell-shaped specimens from the vulcanized rubber sheet.
-
Measure the thickness and width of the narrow section of each specimen.
-
Mount a specimen in the grips of the tensile testing machine.
-
Start the test, pulling the specimen at a constant rate (e.g., 500 mm/min) until it breaks.
-
Record the force and elongation throughout the test.
-
From the stress-strain curve, calculate:
-
Tensile Strength: The maximum stress applied before the specimen ruptures.
-
Elongation at Break: The percentage increase in length at the point of rupture.
-
Modulus: The stress at a specific elongation (e.g., 300%).
-
Procedure for Hardness (ASTM D2240):
-
Place the vulcanized rubber sample on a flat, hard surface.
-
Press the durometer firmly onto the surface of the rubber.
-
Read the hardness value from the durometer scale within one second of firm contact.
-
Take at least three readings at different locations on the sample and calculate the average.
Visualizations
Caption: Simplified mechanism of ZDAC-accelerated sulfur vulcanization.
Caption: Experimental workflow for evaluating ZDAC in rubber.
Caption: Expected effect of longer alkyl chains in ZDAC.
References
Application Notes and Protocols: Zinc Diamyldithiocarbamate as a Lubricant Antioxidant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc diamyldithiocarbamate (ZDDC), a member of the broader class of zinc dialkyldithiocarbamates (ZDDPs), is a multifunctional additive widely utilized in lubricant formulations. Beyond its well-established antiwear and extreme pressure properties, ZDDC is also an effective antioxidant, playing a crucial role in extending the service life of lubricants by inhibiting oxidative degradation.[1] Lubricant oxidation, if left unchecked, leads to a cascade of detrimental effects, including viscosity increase, sludge and varnish formation, and the generation of corrosive byproducts. This document provides detailed application notes on the use of this compound as an antioxidant in lubricants, including its mechanism of action, performance data, and standardized experimental protocols for its evaluation.
Mechanism of Action: Hydroperoxide Decomposition
This compound functions as a secondary antioxidant, meaning it interrupts the oxidation cycle by decomposing hydroperoxides (ROOH).[2][3] These hydroperoxides are key intermediates in the auto-oxidation of hydrocarbons, which, if allowed to proliferate, lead to the formation of highly reactive radicals that accelerate lubricant degradation.[3] The dithiocarbamate ligand in the ZDDC molecule is the active component in this process. It reacts with hydroperoxides to convert them into less reactive alcohols, thereby breaking the chain reaction of oxidation.[2][3] This mechanism is distinct from primary antioxidants, such as hindered phenols and aromatic amines, which act as radical scavengers.
Caption: Antioxidant mechanism of this compound (ZDDC).
Performance Data
The antioxidant efficacy of this compound can be quantified by various standardized tests that measure the resistance of a lubricant to oxidation. The following table summarizes representative performance data, comparing a zinc dialkyldithiocarbamate with a well-known commercial antioxidant, Zinc dialkyldithiophosphate (ZDDP), using the oxidation inhibition time as a key metric. A longer inhibition time indicates superior antioxidant performance.
| Antioxidant Additive | Test Method | Base Oil | Initiator | Oxidation Inhibition Time (minutes) |
| Zinc Dialkyldithiophosphate (ZDDP) | Cumene Oxidation | Cumene | Azobisisobutyronitrile (AIBN) | ~14[2] |
| Zinc Dibutyldithiocarbamate | Cumene Oxidation | Cumene | Azobisisobutyronitrile (AIBN) | ~105[2] |
| Zinc Diethyldithiocarbamate | Cumene Oxidation | Cumene | Azobisisobutyronitrile (AIBN) | ~50[2] |
Note: Specific data for this compound was not available in the cited literature; however, the data for other zinc dialkyldithiocarbamates demonstrate their potent antioxidant properties compared to ZDDP in this particular test.
Experimental Protocols
To evaluate the antioxidant performance of this compound in lubricant formulations, several key experimental protocols are employed. These methods are designed to accelerate the oxidation process and measure the lubricant's resistance to degradation.
Rotating Pressure Vessel Oxidation Test (RPVOT) - ASTM D2272
This test method evaluates the oxidation stability of lubricants in the presence of water and a copper catalyst under pressurized oxygen.
Experimental Workflow:
Caption: Workflow for the Rotating Pressure Vessel Oxidation Test (RPVOT).
Methodology:
-
Apparatus: Rotating pressure vessel, heating bath, pressure recording device.
-
Reagents: Oxygen, distilled water, copper catalyst coil.
-
Procedure:
-
A 50g sample of the lubricant is placed in a glass container with 5g of distilled water and a polished copper catalyst coil.[4]
-
The container is placed inside a stainless steel pressure vessel, which is then sealed.[4]
-
The vessel is purged with oxygen and then pressurized to 90 psi (620 kPa).[5]
-
The vessel is placed in a heating bath maintained at 150°C and rotated at 100 rpm.[5]
-
The pressure inside the vessel is continuously monitored.
-
The test is concluded when the pressure drops by 25 psi from the maximum observed pressure.[5]
-
-
Data Interpretation: The result is reported as the time in minutes required to reach the specified pressure drop. A longer time indicates greater oxidation stability.
Pressure Differential Scanning Calorimetry (PDSC) - ASTM D6186
This method determines the oxidation induction time of a lubricant by measuring the heat flow from a sample under high pressure and temperature.
Experimental Workflow:
Caption: Workflow for Pressure Differential Scanning Calorimetry (PDSC).
Methodology:
-
Apparatus: Pressure Differential Scanning Calorimeter.
-
Reagents: Oxygen, aluminum sample pans.
-
Procedure:
-
Approximately 3 mg of the lubricant sample is weighed into an open aluminum pan.[6][7]
-
The sample pan and an empty reference pan are placed in the PDSC cell.[8]
-
The cell is sealed and heated to the desired isothermal test temperature (e.g., 200°C).[6]
-
The cell is then pressurized with oxygen to 3.5 MPa (500 psi).[6][8]
-
The heat flow from the sample is monitored over time. The onset of oxidation is marked by a sharp exothermic peak.
-
-
Data Interpretation: The Oxidation Induction Time (OIT) is the time from the initial pressurization to the onset of the exothermic reaction.[6] A longer OIT signifies better oxidative stability.
Linear Sweep Voltammetry (LSV) - ASTM D6971
This electrochemical technique measures the concentration of specific antioxidant types (aromatic amines and hindered phenols) in lubricants. While not directly measuring dithiocarbamates, it is a crucial tool for assessing the depletion of primary antioxidants, which can provide an indirect measure of the overall oxidative stress on the lubricant and the subsequent role of secondary antioxidants like ZDDC.
Experimental Workflow:
Caption: Workflow for Linear Sweep Voltammetry (LSV).
Methodology:
-
Apparatus: Voltammetric analyzer with a three-electrode system (working, reference, and auxiliary electrodes).[9]
-
Reagents: Electrolyte solution.
-
Procedure:
-
A measured amount of the lubricant sample is mixed with an electrolyte solution.[9]
-
The mixture is placed in the electrolytic cell containing the electrodes.[9]
-
A potential that increases linearly with time is applied to the working electrode.[10]
-
The current generated by the oxidation of the antioxidant additives at the electrode surface is measured.[10]
-
-
Data Interpretation: The resulting voltammogram (a plot of current versus voltage) shows peaks corresponding to the different types of antioxidants. The height or area of these peaks is proportional to the concentration of the respective antioxidant.[10] For in-service oils, the results are often expressed as the percentage of remaining antioxidant compared to the fresh oil.[11]
Conclusion
This compound is a highly effective antioxidant for lubricant applications, primarily functioning through the decomposition of hydroperoxides. Its performance can be rigorously evaluated using standardized methods such as RPVOT and PDSC, which provide quantitative measures of a lubricant's oxidative stability. While LSV is tailored for primary antioxidants, it serves as a valuable complementary technique for monitoring the overall health of the lubricant's antioxidant system. The selection of the appropriate test protocol and a thorough understanding of the underlying antioxidant mechanisms are essential for the formulation and development of high-performance, long-lasting lubricants.
References
- 1. store.astm.org [store.astm.org]
- 2. jpst.ripi.ir [jpst.ripi.ir]
- 3. m.youtube.com [m.youtube.com]
- 4. lubrication.expert [lubrication.expert]
- 5. palmoilis.mpob.gov.my [palmoilis.mpob.gov.my]
- 6. vurup.sk [vurup.sk]
- 7. Using Calorimetry to Measure Motor Oil Remaining Useful Life [machinerylubrication.com]
- 8. kelid1.ir [kelid1.ir]
- 9. Antioxidant Additive Determination in Lubricants | Diram s.r.o. [diram.cz]
- 10. img.antpedia.com [img.antpedia.com]
- 11. Monitoring antioxidant content of in-service industrial lubricants with voltammetry | Metrohm [metrohm.com]
Application Notes and Protocols: Zinc Diamyldithiocarbamate as a Precursor for Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of zinc sulfide (ZnS) nanoparticles using zinc diamyldithiocarbamate as a single-source precursor. Detailed experimental protocols for thermal decomposition and solvothermal synthesis methods are presented, along with characterization techniques. Furthermore, potential applications in cancer therapy and wound healing are discussed, with a focus on the underlying signaling pathways.
Introduction
Zinc sulfide (ZnS) nanoparticles are of significant interest in various biomedical applications due to their unique optical and electronic properties, as well as their biocompatibility. The use of single-source precursors, such as this compound, offers a convenient and reproducible method for the synthesis of high-quality ZnS nanoparticles with controlled size and morphology. This document outlines detailed protocols for the synthesis and characterization of these nanoparticles and explores their potential in drug development.
Nanoparticle Synthesis Protocols
Two primary methods for the synthesis of ZnS nanoparticles from this compound are thermal decomposition and solvothermal synthesis.
Thermal Decomposition (Pyrolysis)
This method involves the direct heating of the this compound precursor in an inert atmosphere.
Experimental Protocol:
-
Precursor Preparation: this compound is synthesized by reacting sodium diamyldithiocarbamate with a zinc salt (e.g., zinc chloride) in an aqueous solution. The resulting precipitate is filtered, washed with deionized water and ethanol, and dried under vacuum.
-
Thermal Decomposition:
-
Place a known amount of the dried this compound precursor in a quartz boat.
-
Position the boat in the center of a tube furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove oxygen.
-
Heat the furnace to the desired decomposition temperature (typically in the range of 350-500 °C) at a controlled ramp rate.
-
Maintain the temperature for a specific duration (e.g., 1-2 hours) to ensure complete decomposition of the precursor.
-
After the designated time, turn off the furnace and allow it to cool to room temperature under the inert gas flow.
-
-
Nanoparticle Collection: The resulting powder in the quartz boat is the ZnS nanoparticles. Collect the powder for characterization.
Solvothermal Synthesis
This method involves the decomposition of the precursor in a high-boiling point solvent under pressure.
Experimental Protocol:
-
Precursor and Solvent Preparation:
-
Synthesize this compound as described in the thermal decomposition protocol.
-
Choose a high-boiling point coordinating solvent, such as oleylamine or 1-octadecene.
-
-
Solvothermal Reaction:
-
In a typical synthesis, dissolve a specific amount of this compound in the chosen solvent in a three-neck flask equipped with a condenser and a thermocouple.
-
Degas the mixture by heating to a low temperature (e.g., 100-120 °C) under vacuum for about 30 minutes to remove water and oxygen.
-
Refill the flask with an inert gas (e.g., nitrogen or argon).
-
Heat the reaction mixture to the desired synthesis temperature (typically between 200-300 °C) and maintain for a set period (e.g., 30-60 minutes).
-
-
Nanoparticle Purification:
-
After the reaction, cool the mixture to room temperature.
-
Add an excess of a non-solvent, such as ethanol or acetone, to precipitate the nanoparticles.
-
Centrifuge the mixture to collect the nanoparticles.
-
Discard the supernatant and redisperse the nanoparticles in a non-polar solvent like toluene or hexane.
-
Repeat the precipitation and redispersion steps at least twice to remove unreacted precursors and byproducts.
-
Finally, dry the purified nanoparticles under vacuum.
-
Characterization of ZnS Nanoparticles
The synthesized nanoparticles should be thoroughly characterized to determine their physicochemical properties.
| Characterization Technique | Information Obtained |
| X-ray Diffraction (XRD) | Crystalline structure, phase purity, and average crystallite size. |
| Transmission Electron Microscopy (TEM) | Particle size, size distribution, and morphology. |
| Scanning Electron Microscopy (SEM) | Surface morphology and agglomeration of nanoparticles. |
| UV-Vis Spectroscopy | Optical properties and estimation of the band gap energy. |
| Photoluminescence (PL) Spectroscopy | Emission properties and information about surface defects. |
| Energy-Dispersive X-ray Spectroscopy (EDX) | Elemental composition and stoichiometry. |
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the synthesis of ZnS nanoparticles using zinc dialkyldithiocarbamate precursors.
Table 1: Influence of Synthesis Method and Temperature on Nanoparticle Size.
| Precursor | Synthesis Method | Temperature (°C) | Average Particle Size (nm) | Reference |
| Zinc N-ethyl cyclohexyl dithiocarbamate | Thermal Decomposition | 400 | 6-11 | [1] |
| Zinc(II) N-methyl-N-ethanoldithiocarbamate adducts | Solvothermal | Not Specified | 2.63 - 6.52 | [2] |
| Zinc(II) bis(N,N-diallyl dithiocarbamate) | Solvothermal (in HDA) | Not Specified | ~4.5 | [3] |
| Zinc bis(diethyldithiocarbamate) | Thermal Decomposition | 300 | Not specified, polydispersed | [4] |
| Zinc bis(diethyldithiocarbamate) | Thermal Decomposition | 400 | Larger particles observed | [4] |
Table 2: Optical Properties of Synthesized ZnS Nanoparticles.
| Precursor | Synthesis Temperature (°C) | Band Gap (eV) | Reference |
| Zinc bis(diethyldithiocarbamate) | 300 | 3.93 | [4] |
| Zinc bis(diethyldithiocarbamate) | 400 | 3.42 | [4] |
| Zinc N-ethyl cyclohexyl dithiocarbamate | 400 | 3.78 - 3.95 | [5] |
| Zinc(II) N-methyl-N-ethanoldithiocarbamate adducts | Not Specified | 4.08 - 4.34 | [2] |
Experimental and Logical Workflows
The following diagrams illustrate the experimental workflow for nanoparticle synthesis and characterization, as well as the logical relationship in the application of these nanoparticles.
Biomedical Applications and Signaling Pathways
ZnS nanoparticles synthesized from this compound precursors have shown promise in several biomedical fields, particularly in cancer therapy and wound healing.
Anticancer Applications
ZnS nanoparticles can selectively induce cytotoxicity in cancer cells through the generation of reactive oxygen species (ROS).[6] This leads to the activation of downstream signaling pathways culminating in apoptosis (programmed cell death).
The proposed mechanism involves the internalization of ZnS nanoparticles by cancer cells, leading to an increase in intracellular ROS. This oxidative stress triggers the secretion of tumor necrosis factor-alpha (TNF-α), which in turn causes DNA damage and disrupts the mitochondrial membrane potential, ultimately leading to apoptosis.[6]
Wound Healing Applications
ZnS nanoparticles have been shown to promote skin regeneration and wound healing.[7] Their mechanism of action is thought to involve the modulation of key signaling pathways that regulate cell proliferation, migration, and extracellular matrix deposition.
One of the critical pathways in wound healing is the Transforming Growth Factor-beta (TGF-β) signaling pathway, which regulates fibroblast proliferation and collagen synthesis.
ZnS nanoparticles may promote the release of TGF-β, which then binds to its receptor on fibroblasts. This binding activates the Smad signaling cascade, leading to the transcription of genes involved in extracellular matrix production, such as collagen, thereby accelerating wound closure.
Conclusion
This compound serves as an effective single-source precursor for the synthesis of ZnS nanoparticles with potential applications in the biomedical field. The thermal decomposition and solvothermal methods described provide reproducible routes to obtaining these nanomaterials. The ability of ZnS nanoparticles to induce apoptosis in cancer cells and promote wound healing highlights their promise for future drug development and therapeutic applications. Further research is warranted to fully elucidate the mechanisms of action and to optimize the nanoparticle properties for specific clinical needs.
References
- 1. Research progress on the mechanism of angiogenesis in wound repair and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TNF Signaling Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Vascular Endothelial Growth Factor and Angiogenesis in the Regulation of Cutaneous Wound Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Role of TGFβ Signaling in Wound Epithelialization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Zinc Diamyldithiocarbamate (ZDAC) in Latex Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the utilization of Zinc Diamyldithiocarbamate (ZDAC) as an ultra-accelerator in the vulcanization of natural rubber (NR) latex. The information is intended for laboratory and research applications, focusing on compounding, film preparation, and physical property testing. While ZDAC is the primary subject, data from the closely related Zinc Diethyldithiocarbamate (ZDEC) is used to illustrate key principles, as they belong to the same dithiocarbamate class and exhibit similar functionalities in latex vulcanization.[1]
Introduction to Zinc Dithiocarbamates in Latex Vulcanization
Zinc dithiocarbamates are a class of ultra-accelerators widely used in the sulfur vulcanization of natural and synthetic latices.[1] They are highly effective at increasing the rate of sulfur cross-linking, which allows for vulcanization to occur at lower temperatures and in shorter times compared to un-accelerated systems.[1][2] This rapid curing is particularly advantageous for latex products, as it helps maintain the integrity of the polymer.[2] The use of accelerators like ZDAC is crucial for developing essential material properties such as high tensile strength, elasticity, and tear resistance in the final vulcanized product.[3]
The general mechanism involves the formation of zinc-sulfur complexes that facilitate the transfer of sulfur to the rubber polymer chains, creating a durable, cross-linked three-dimensional network.[4] Zinc oxide (ZnO) and stearic acid are typically required as activators for dithiocarbamate accelerators to function effectively.[1]
Quantitative Data on Accelerator Performance
The concentration of ZDAC/ZDEC in a latex compound significantly influences both the cure characteristics and the final mechanical properties of the vulcanized film. The following tables summarize the expected impact of varying ZDEC concentration, providing a baseline for experimental design.
Table 1: Effect of ZDEC Concentration on Cure Characteristics of Natural Rubber Latex
| ZDEC Concentration (phr*) | Sulphur (phr) | Scorch Time (t_s1_, min) | Optimum Cure Time (t_90_, min) |
| 0.5 | 1.0 | ~4.5 | ~6.0 |
| 1.0 | 1.0 | ~3.0 | ~4.5 |
| 1.5 | 1.0 | ~2.0 | ~3.5 |
*phr: parts per hundred rubber. Data is illustrative, based on trends where increasing accelerator concentration decreases scorch and cure times.[3]
Table 2: Effect of ZDEC Concentration on Mechanical Properties of Vulcanized Natural Rubber Latex Films
| ZDEC Concentration (phr) | ZnO (phr) | Sulphur (phr) | Tensile Strength (MPa) | Modulus at 300% (MPa) | Crosslink Density (x 10⁻⁴ mol/cm³) | Elongation at Break (%) |
| 0.0 | 0.25 | 1.0 | < 5 | ~0.5 | ~0.2 | > 800 |
| 0.4 | 0.25 | 1.0 | ~25 | ~1.5 | ~1.0 | ~780 |
| 0.8 | 0.25 | 1.0 | ~30 | ~1.8 | ~1.5 | ~750 |
| 1.0 | 0.25 | 1.0 | ~30 | ~1.9 | ~1.7 | ~730 |
*Data extrapolated from graphical representations in "Zinc-Complexes in Natural Rubber Latex Sulphur Vulcanisation System".[4] Elongation at break values are typical trends observed where increased crosslink density can lead to a slight reduction.[1]
Experimental Protocols
This section details the methodologies for preparing and testing ZDAC-accelerated natural rubber latex films.
Preparation of Aqueous Dispersions (50% w/w)
Most compounding ingredients are added to latex as aqueous dispersions to ensure uniform mixing.
Materials:
-
This compound (ZDAC) powder
-
Sulphur powder
-
Zinc Oxide (ZnO) powder
-
Dispersing agent (e.g., sodium salt of a sulphonic acid)
-
Distilled water
Equipment:
-
Ball mill or attritor
-
Beakers
-
Weighing balance
Protocol:
-
For a 50% ZDAC dispersion, weigh 100 parts of ZDAC powder, 2 parts of dispersing agent, and 98 parts of water.
-
Combine the ingredients in the grinding vessel of the ball mill.
-
Mill the mixture for 24-48 hours or until a fine, stable dispersion is achieved. The particle size should ideally be in the range of 1-5 microns.
-
Store the dispersion in a sealed container and stir well before use to ensure homogeneity.
-
Repeat this process for Sulphur and ZnO to create individual 50% dispersions.
Latex Compounding
This protocol outlines the preparation of a ZDAC-accelerated latex compound. All quantities are in parts per hundred rubber (phr).
Materials:
-
High ammonia (HA) natural rubber latex concentrate (60% DRC - Dry Rubber Content)
-
Potassium hydroxide solution (10% w/w)
-
Potassium laurate solution (20% w/w) (as a stabilizer)
-
ZDAC dispersion (50% w/w)
-
Sulphur dispersion (50% w/w)
-
ZnO dispersion (50% w/w)
-
Antioxidant dispersion (e.g., Wingstay L, 40% w/w)
Equipment:
-
Variable speed mechanical stirrer
-
Beaker or stainless steel vessel
Protocol:
-
Weigh 167g of 60% HA NR Latex (equivalent to 100g of dry rubber) into a mixing vessel.
-
While stirring gently, add the following ingredients in order, allowing a few minutes of mixing between each addition:
-
0.3 phr Potassium hydroxide solution
-
0.3 phr Potassium laurate solution
-
1.5 phr Antioxidant dispersion
-
1.0 phr Sulphur dispersion
-
0.25 - 1.0 phr ZDAC dispersion (adjust based on desired properties)
-
0.25 - 0.5 phr ZnO dispersion
-
-
Continue stirring the compounded latex for 60 minutes at a moderate speed, avoiding the creation of a vortex which can introduce air bubbles.
-
Allow the compounded latex to mature at room temperature for 24-48 hours before use. This allows for the initial reactions and stabilization of the mixture.[4]
Preparation of Latex Films via Coagulant Dipping
This is the standard method for producing thin-walled latex products.
Materials:
-
Matured compounded latex
-
Coagulant solution (e.g., 20% w/w Calcium Nitrate in water or ethanol)
-
Clean glass plates or ceramic formers
Equipment:
-
Dipping tank
-
Drying oven
-
Leaching tank (water bath)
Protocol:
-
Former Preparation: Clean the formers thoroughly with a suitable acid (e.g., 8% HCl) and alkali (e.g., 10% caustic soda) wash, followed by a thorough rinse with water. Dry the formers completely in an oven.[2]
-
Coagulant Application: Heat the clean, dry former to 60-70°C. Dip the heated former into the calcium nitrate coagulant solution for 5-10 seconds.[5]
-
Drying: Withdraw the former and allow the coagulant layer to dry in an oven at approximately 120°C for 2-3 minutes, leaving a thin, even film of the coagulant on the surface.[5]
-
Latex Dipping: Cool the coagulant-coated former to about 60-65°C.[5] Dip it smoothly and steadily into the matured compounded latex. The dwell time (time the former remains in the latex) will determine the film thickness; a typical dwell time is 15-50 seconds.[2][5]
-
Gelling and Drying: Slowly withdraw the former from the latex. A wet gel layer will have formed. Dry the film in an oven at 100-120°C for 10-15 minutes.[5]
-
Leaching: Immerse the dried, uncured films in a water bath (leaching tank) at 60-70°C for 1-2 minutes to remove excess non-rubber components and residual chemicals. This step is crucial for reducing potential allergens.
-
Vulcanization (Curing): Place the leached films into an oven for final vulcanization. A typical curing cycle for a ZDAC-accelerated system is 20-30 minutes at 100-120°C.[1]
-
Stripping: After curing, cool the formers. Dust the films with a powder like corn starch or calcium carbonate and carefully strip them from the formers.
Physical Property Testing
All tests should be performed on vulcanized film samples conditioned at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours.
1. Tensile Strength, Elongation at Break, and Modulus:
-
Standard: ASTM D412 (Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension).[5]
-
Procedure:
-
Cut dumbbell-shaped test specimens from the vulcanized latex films using a die cutter (ASTM D412, Die C is common).[5]
-
Measure the thickness of the narrow section of the specimen.
-
Mount the specimen in the grips of a universal testing machine (tensile tester).
-
Apply a constant rate of extension (typically 500 ± 50 mm/min) until the specimen ruptures.[5]
-
Record the force at rupture (for tensile strength), the force at a specific elongation (e.g., 300% for modulus), and the elongation at rupture.
-
2. Tear Strength:
-
Standard: ASTM D624 (Standard Test Method for Tear Strength of Conventional Vulcanized Rubber and Thermoplastic Elastomers).
-
Procedure:
-
Cut specimens using a specified die (e.g., Die C, angle tear).
-
Mount the specimen in a tensile testing machine.
-
Apply a constant rate of extension until the specimen tears completely.
-
Record the maximum force required to tear the specimen.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the protocol for producing and testing ZDAC-accelerated latex films.
Caption: Experimental workflow for ZDAC-accelerated latex film production.
References
Application Notes and Protocols for Lubricant Formulation with Zinc Diamyldithiocarbamate (ZDDC) Additives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation, mechanisms of action, and performance evaluation of lubricants containing Zinc Diamyldithiocarbamate (ZDDC) additives. The information is intended to guide researchers and formulation scientists in the development and analysis of high-performance lubricants.
Introduction to this compound (ZDDC)
This compound (ZDDC) is a multifunctional lubricant additive belonging to the family of metal dithiocarbamates. It is widely utilized for its excellent anti-wear (AW), extreme pressure (EP), and antioxidant properties in a variety of lubricant formulations, including engine oils, greases, and hydraulic fluids.[1][2] ZDDC's effectiveness stems from its ability to form protective films on metal surfaces and inhibit oxidative degradation of the base oil.[3][4]
Key Performance Characteristics
The addition of ZDDC to lubricant formulations imparts several critical performance enhancements:
-
Anti-Wear and Extreme Pressure Protection: ZDDC forms a sacrificial tribofilm on metal surfaces under boundary lubrication conditions. This film minimizes metal-to-metal contact, reducing friction and wear, especially under high loads and temperatures.[1][4][5]
-
Antioxidant Activity: ZDDC acts as a peroxide decomposer, interrupting the auto-oxidation cycle of the lubricant's base oil. This process inhibits the formation of sludge, varnish, and corrosive byproducts, thereby extending the lubricant's service life.[3][6][7]
-
Corrosion Inhibition: The protective film formed by ZDDC also acts as a barrier against corrosive species, protecting metal components from rust and degradation.
Data Presentation: Performance of ZDDC Additives
The following tables summarize quantitative data from various studies, illustrating the impact of ZDDC on lubricant performance.
Table 1: Anti-Wear Performance of Lubricants with ZDDC
| Lubricant Base Oil | Additive(s) | Test Method | Test Conditions | Wear Scar Diameter (mm) | Reference |
| PAO4 | None | Four-Ball | 75°C, 1200 rpm, 392 N, 60 min | 0.55 | [8] |
| PAO4 | ZDDP | Four-Ball | 75°C, 1200 rpm, 392 N, 60 min | 0.38 | [8] |
| Karanja Oil | None | Four-Ball (ASTM D4172 B) | Not Specified | 0.78 | [9] |
| Karanja Oil | 2.0 wt% ZDDP | Four-Ball (ASTM D4172 B) | Not Specified | 0.45 | [9] |
| Mineral Oil (SAE20W40) | Commercial Additive Package | Four-Ball (ASTM D4172 B) | Not Specified | 0.52 | [9] |
Table 2: Frictional Characteristics of Lubricants with ZDDC
| Lubricant Base Oil | Additive(s) | Test Method | Test Conditions | Coefficient of Friction (μ) | Reference |
| PAO + ZDDP | None | Pin-on-Disk | Not Specified | 0.08 - 0.09 | [10] |
| PAO + ZDDP | Ni Nanoparticles | Pin-on-Disk | Not Specified | Lower than ZDDP alone | [11] |
| Karanja Oil | None | Four-Ball (ASTM D4172 B) | Not Specified | 0.098 | [9] |
| Karanja Oil | 2.0 wt% ZDDP | Four-Ball (ASTM D4172 B) | Not Specified | 0.072 | [9] |
| Mineral Oil (SAE20W40) | Commercial Additive Package | Four-Ball (ASTM D4172 B) | Not Specified | 0.085 | [9] |
Table 3: Oxidation Stability of Lubricants with ZDDC
| Lubricant Base Oil | Additive(s) | Test Method | Test Conditions | Oxidation Induction Time (min) | Reference |
| Palm Oil | None | Rotating Pressure Vessel Oxidation Test | Not Specified | 32 | [3] |
| Palm Oil | 0.8 wt% ZDDC | Rotating Pressure Vessel Oxidation Test | Not Specified | 65 | [3] |
| Palm Oil | 1.2 wt% ZDDC | Rotating Pressure Vessel Oxidation Test | Not Specified | 88 | [3] |
| Palm Oil | 1.6 wt% ZDDC | Rotating Pressure Vessel Oxidation Test | Not Specified | 105 | [3] |
| Palm Oil | 2.0 wt% ZDDC | Rotating Pressure Vessel Oxidation Test | Not Specified | 120 | [3] |
| Cumene | ZDDP | Oxidation Rate Measurement | Not Specified | 14 | [6] |
| Cumene | MoDTC | Oxidation Rate Measurement | Not Specified | 60 | [6] |
| Cumene | MoDTC + ZDDP | Oxidation Rate Measurement | Not Specified | 110 | [6] |
Mechanisms of Action
Anti-Wear Mechanism
The anti-wear performance of ZDDC is attributed to the formation of a protective tribofilm on interacting metal surfaces. This process is initiated by the thermal and shear stresses encountered in the contact zone.
References
- 1. nlgi.org [nlgi.org]
- 2. researchgate.net [researchgate.net]
- 3. jmeche.uitm.edu.my [jmeche.uitm.edu.my]
- 4. Tech Beat [stle.org]
- 5. precisionlubrication.com [precisionlubrication.com]
- 6. jpst.ripi.ir [jpst.ripi.ir]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Interplay of mechanics and chemistry governs wear of diamond-like carbon coatings interacting with ZDDP-additivated lubricants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Zinc Diamyldithiocarbamate (ZDDC) Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the experimental setup and study of catalysis by Zinc Diamyldithiocarbamate (ZDDC). The protocols outlined below cover catalyst characterization, performance evaluation, kinetic analysis, and investigation of deactivation mechanisms.
Introduction to ZDDC Catalysis
This compound (ZDDC) is a zinc-containing organosulfur compound belonging to the dithiocarbamate family. While traditionally used as an antioxidant and vulcanization accelerator, recent research has highlighted its potential as a catalyst in various organic transformations, including polymerization reactions.[1] Understanding the catalytic properties of ZDDC is crucial for its application in synthesizing novel materials and for its potential relevance in biological systems.
Experimental Protocols
A systematic study of ZDDC catalysis involves several key experimental stages, from initial catalyst preparation and characterization to detailed kinetic and mechanistic investigations.
Catalyst Preparation and Characterization
A two-step optimized laboratory synthesis is a common method for preparing ZDDC. This involves the initial synthesis of a sodium salt of diamyldithiocarbamic acid from diamylamine, carbon disulfide, and sodium hydroxide. Subsequently, ZDDC is precipitated from the sodium salt using a zinc salt like zinc sulfate.
Protocol for ZDDC Synthesis:
-
Synthesis of Sodium Diamyldithiocarbamate:
-
React diamylamine with carbon disulfide in the presence of sodium hydroxide.
-
Monitor the reaction progress and optimize parameters such as temperature and reaction time to maximize the yield of the sodium salt.
-
-
Precipitation of this compound:
-
Dissolve the synthesized sodium diamyldithiocarbamate in an appropriate solvent (e.g., water).
-
Add a solution of zinc sulfate to precipitate this compound.
-
Filter, wash, and dry the resulting ZDDC product.
-
Characterization Techniques:
-
FTIR Spectroscopy: To identify the characteristic functional groups of the dithiocarbamate ligand and confirm the formation of the metal complex.
-
¹H and ¹³C NMR Spectroscopy: To elucidate the structure of the synthesized ZDDC.
-
Atomic Absorption Spectroscopy (AAS): To determine the zinc content in the synthesized catalyst.
-
Elemental Analysis: To confirm the elemental composition (C, H, N, S) of the ZDDC.
Catalytic Performance Evaluation
The catalytic activity of the synthesized ZDDC should be evaluated in a specific model reaction. A relevant example is the polymerization of a suitable monomer, such as the formation of polyurethanes.[1]
Protocol for a Model Catalytic Reaction (Polyurethane Synthesis):
-
Reactant Preparation: Prepare solutions of a diisocyanate and a polyol in a suitable anhydrous solvent.
-
Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the polyol solution and the solvent.
-
Catalyst Introduction: Add a predetermined amount of the ZDDC catalyst to the reaction mixture.
-
Initiation of Reaction: Add the diisocyanate solution to the mixture to initiate the polymerization.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots from the reaction mixture and analyzing them using appropriate techniques (see Section 2.3).
-
Product Isolation and Characterization: Once the reaction is complete, isolate the polymer product. Characterize the product to determine properties such as molecular weight and polydispersity, for instance by using gel permeation chromatography (GPC).
Reaction Monitoring and Kinetic Studies
To understand the catalytic efficiency of ZDDC, it is essential to perform kinetic studies. This involves monitoring the concentration of reactants and products over time.
Analytical Techniques for Reaction Monitoring:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the reactants and products in the reaction mixture.[2][3] A suitable column and mobile phase must be chosen to achieve good separation. By creating a calibration curve for the reactants, their consumption over time can be accurately measured.
-
Gas Chromatography (GC): For volatile reactants or products, GC can be an effective monitoring tool.
-
Spectroscopic Methods (e.g., in-situ IR or NMR): These techniques can provide real-time information about the changes in functional groups during the reaction.
-
Direct Analysis in Real Time Mass Spectrometry (DART-MS): This technique allows for the direct and quantitative monitoring of catalytic reactions, even under heterogeneous conditions.[4]
Protocol for Kinetic Analysis:
-
Set up the catalytic reaction as described in Section 2.2.
-
At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot immediately (e.g., by rapid cooling or addition of a quenching agent).
-
Analyze the quenched sample using a pre-validated analytical method (e.g., HPLC) to determine the concentration of the limiting reactant.
-
Plot the concentration of the reactant versus time to obtain the reaction rate profile.
-
From this data, determine the initial reaction rate and the reaction order with respect to the reactants and the catalyst.
Catalyst Deactivation Studies
Investigating the deactivation of the ZDDC catalyst is crucial for understanding its stability and potential for reuse. Deactivation can occur through various mechanisms, including poisoning, fouling, and thermal degradation.[5]
Protocol for Investigating Catalyst Deactivation:
-
Catalyst Recycling Experiments:
-
After a catalytic run, recover the ZDDC catalyst from the reaction mixture.
-
Wash and dry the recovered catalyst.
-
Use the recovered catalyst in a new reaction under the same conditions.
-
Compare the catalytic activity of the recycled catalyst with that of the fresh catalyst. A decrease in activity indicates deactivation.
-
-
Characterization of Spent Catalyst:
-
Analyze the recovered (spent) catalyst using the characterization techniques mentioned in Section 2.1 (FTIR, AAS, etc.).
-
Compare the spectra and composition of the spent catalyst with the fresh catalyst to identify any structural changes or the presence of adsorbed species (poisons).
-
Techniques like Scanning Electron Microscopy (SEM) can be used to observe changes in the catalyst's surface morphology.[6]
-
Data Presentation
Quantitative data from the experimental studies should be organized in a clear and structured manner to facilitate comparison and analysis.
| Parameter | Fresh Catalyst | Recycled Catalyst (Cycle 1) | Recycled Catalyst (Cycle 2) |
| Catalyst Characterization | |||
| Zinc Content (%) | |||
| FTIR Peak Positions (cm⁻¹) | |||
| Catalytic Performance | |||
| Reaction Time (min) | |||
| Substrate Conversion (%) | |||
| Product Yield (%) | |||
| Turnover Number (TON) | |||
| Turnover Frequency (TOF) (h⁻¹) | |||
| Kinetic Data | |||
| Initial Reaction Rate (M/s) | |||
| Rate Constant (k) | |||
| Reaction Order |
Visualizations
Signaling Pathways and Experimental Workflows
A logical workflow is essential for a systematic study of ZDDC catalysis. The following diagram illustrates the key steps involved.
The diagram above outlines the major stages of the research, starting from the synthesis and characterization of the ZDDC catalyst, followed by the evaluation of its catalytic performance and kinetic studies, and concluding with an investigation into its deactivation and potential for recycling.
References
- 1. Zinc diethyldithiocarbamate as a catalyst for synthesising biomedically-relevant thermogelling polyurethanes - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 2. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 3. researchgate.net [researchgate.net]
- 4. Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Mechanism of Zn salt-induced deactivation of a Cu/activated carbon catalyst for low-temperature denitration via CO-SCR - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Zinc Diamyldithiocarbamate in Polyurethane Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc diamyldithiocarbamate (ZDAC) is emerging as a highly effective and less toxic alternative to conventional organotin catalysts, such as dibutyltin dilaurate (DBTDL), in the synthesis of polyurethanes (PUs).[1][2] Traditionally used as accelerators in rubber vulcanization, zinc dithiocarbamates exhibit exceptional catalytic performance in polyurethane formation, yielding high molecular weight polymers suitable for a range of applications, including biomedical devices.[1][3] The lower cytotoxicity of ZDAC-catalyzed polyurethanes makes them particularly attractive for drug delivery systems, tissue engineering scaffolds, and other medical applications where biocompatibility is paramount.[1][2]
These application notes provide detailed protocols for the synthesis of both this compound and its use in the preparation of polyurethanes. The accompanying data highlights its efficiency in comparison to other catalysts.
Data Presentation
Table 1: Catalyst Performance in Polyurethane Synthesis
| Catalyst [a] | Mn (kDa) [b] | Đ (PDI) [c] | Polymer Yield (%) |
| Zinc Diethyldithiocarbamate (ZDTC) [d] | 63.1 | 1.7 | 91 |
| Zinc Neodecanoate | 30.5 | 1.6 | 45 |
| Zinc Acetylacetonate | 29.8 | 1.6 | 42 |
| Dibutyltin Dilaurate (DBTDL) | 35.2 | 1.6 | 85 |
| Bismuth Neodecanoate | 34.8 | 1.6 | 82 |
| 1,8-Diazabicycloundec-7-ene (DBU) | 35.4 | 1.6 | 88 |
| No Catalyst | - | - | < 5 |
[a] All reactions were conducted with PEG2050-diol and PPG2000-diol (2:1 wt/wt) and hexamethylene diisocyanate (HMDI) in toluene at 110°C for 24 hours.[3] [b] Number-average molecular weight determined by Gel Permeation Chromatography (GPC).[3] [c] Dispersity (polydispersity index, PDI = Mw/Mn).[3] [d] Zinc diethyldithiocarbamate (ZDTC) is a close structural analog of this compound (ZDAC) and exhibits similar catalytic behavior.[3]
Table 2: Thermogelling Properties of Polyurethanes Synthesized with Different Catalysts
| Catalyst | Crossover Temperature (°C) [e] | Storage Modulus (G') at 37°C (Pa) [f] |
| Zinc Diethyldithiocarbamate (ZDTC) | 28.5 | 4800 |
| Zinc Neodecanoate | 32.0 | 1500 |
| Zinc Acetylacetonate | 31.5 | 1800 |
| Dibutyltin Dilaurate (DBTDL) | 29.0 | 3500 |
[e] The temperature at which the polymer solution transitions from a liquid to a gel-like state, determined by rheological measurements of a 10 wt/v% aqueous solution.[3] [f] A measure of the stiffness of the resulting hydrogel at physiological temperature.[3]
Experimental Protocols
Protocol 1: Synthesis of this compound (ZDAC)
This two-step protocol is optimized for the laboratory synthesis of ZDAC.[4]
Step 1: Synthesis of Sodium Diamyldithiocarbamate
-
In a reaction vessel, combine diamylamine, carbon disulfide, and sodium hydroxide in an equimolar ratio.
-
Gradually add the carbon disulfide to the mixture of diamylamine and sodium hydroxide over 30 minutes while maintaining the temperature at 30°C.
-
Stir the reaction mixture for an additional 30 minutes at 30°C to ensure complete reaction. The resulting product is sodium diamyldithiocarbamate.
Step 2: Precipitation of this compound
-
Prepare a 15% aqueous suspension of the sodium diamyldithiocarbamate synthesized in Step 1.
-
In a separate vessel, prepare an aqueous solution of zinc sulfate.
-
Slowly add the zinc sulfate solution to the sodium diamyldithiocarbamate suspension with stirring.
-
Maintain the reaction temperature at 50°C to facilitate the precipitation of this compound.
-
Filter the precipitate, wash with water, and dry to obtain pure this compound. A yield of approximately 98% can be expected under these optimized conditions.[4]
Protocol 2: Synthesis of Polyurethane using this compound (ZDAC) as a Catalyst
This protocol is adapted from a procedure using the analogous zinc diethyldithiocarbamate (ZDTC) and is suitable for the synthesis of biocompatible polyurethanes.[3]
Materials:
-
Poly(ethylene glycol) diol (PEG-diol, e.g., PEG2050)
-
Poly(propylene glycol) diol (PPG-diol, e.g., PPG2000)
-
Hexamethylene diisocyanate (HMDI)
-
This compound (ZDAC)
-
Anhydrous toluene
-
Ethanol
-
Diethyl ether
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Argon), dissolve the PEG-diol and PPG-diol in anhydrous toluene. A typical weight ratio is 2:1 PEG-diol to PPG-diol.
-
Add the ZDAC catalyst to the solution. A recommended catalyst loading is 0.0067 molar equivalents with respect to each hydroxyl and isocyanate group.
-
Slowly add the HMDI to the reaction mixture portionwise, maintaining a 1:1 molar ratio of isocyanate to hydroxyl groups.
-
Heat the reaction mixture to 110°C and stir for 24 hours under the inert atmosphere.
-
After 24 hours, cool the reaction mixture and add a small amount of ethanol (e.g., 5 mL) to quench any unreacted isocyanate groups. Stir for an additional 15 minutes.
-
Precipitate the synthesized polyurethane by pouring the polymer solution into vigorously stirred diethyl ether (approximately 400 mL).
-
Collect the polymer by filtration and dry under vacuum to a constant weight.
Visualizations
Catalytic Mechanism of Urethane Formation
The proposed mechanism for urethane bond formation catalyzed by zinc dithiocarbamates involves the coordination of the zinc center with both the isocyanate and the alcohol, facilitating the nucleophilic attack of the hydroxyl group on the isocyanate carbon.
Caption: Proposed mechanism for ZDAC-catalyzed polyurethane synthesis.
Experimental Workflow for Polyurethane Synthesis
The following diagram outlines the key steps in the synthesis and purification of polyurethanes using ZDAC as a catalyst.
Caption: Experimental workflow for polyurethane synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Zinc Diamyldithiocarbamate (ZDDC) Solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Zinc Diamyldithiocarbamate (ZDDC) in solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation, storage, and use of ZDDC solutions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitate forms in the solution upon standing. | 1. Hydrolysis: Exposure to acidic conditions can cause the dithiocarbamate ligand to degrade, leading to the formation of insoluble byproducts. 2. Solvent Evaporation: Partial evaporation of the solvent can increase the ZDDC concentration beyond its solubility limit. 3. Temperature Fluctuation: Cooling of a saturated or near-saturated solution can cause ZDDC to crystallize out. | 1. pH Control: Ensure the solvent is neutral or slightly alkaline. If compatible with your experimental system, consider buffering the solution. 2. Proper Sealing: Store solutions in tightly sealed containers to minimize solvent evaporation. Parafilm can be used for extra security. 3. Consistent Temperature: Store solutions at a constant, controlled temperature. Avoid repeated freeze-thaw cycles. |
| Solution develops a yellow or brown tint. | 1. Oxidative Degradation: ZDDC can be susceptible to oxidation, especially in the presence of air and light. The colored byproducts are often the result of the formation of thiuram disulfides and other oxidized species.[1] 2. Photodegradation: Exposure to UV or ambient light can induce degradation of the ZDDC molecule. | 1. Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. 2. Light Protection: Store solutions in amber glass vials or wrap containers in aluminum foil to protect from light. 3. Antioxidant Addition: If permissible for your application, consider adding a small amount of a suitable antioxidant, such as butylated hydroxytoluene (BHT). |
| Inconsistent experimental results. | 1. Solution Degradation: The concentration of active ZDDC may be decreasing over time due to slow degradation, leading to variability in your assays. 2. Interaction with Labware: Dithiocarbamates can interact with certain metals. For instance, they can chelate metal ions from stainless steel components, leading to a change in the composition of your solution. | 1. Fresh Solutions: Prepare ZDDC solutions fresh before each experiment whenever possible. 2. Stability Testing: If solutions must be stored, perform periodic quality control checks (e.g., via HPLC or UV-Vis spectroscopy) to monitor the concentration of ZDDC. 3. Inert Labware: Use glass or PTFE labware and components to minimize potential interactions with metals. |
| Difficulty dissolving ZDDC. | 1. Inappropriate Solvent: ZDDC has poor solubility in water and some polar organic solvents. 2. Low Temperature: Solubility generally decreases at lower temperatures. | 1. Solvent Selection: Use non-polar organic solvents such as chloroform, benzene, or carbon disulfide for better solubility. 2. Gentle Warming: Gently warm the solution in a water bath to aid dissolution. Avoid excessive heat to prevent thermal degradation. Sonication can also be beneficial. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for ZDDC in solution?
A1: The main degradation pathways for ZDDC in solution are:
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Hydrolysis: This is particularly prevalent under acidic conditions, where the dithiocarbamate ligand breaks down. Complexation with zinc provides some protection against this compared to the free ligand.[2]
-
Oxidation: ZDDC can be oxidized by hydroperoxides and free radicals, especially when exposed to air.[1][3] This is a key aspect of its function as an antioxidant in lubricants but is an undesirable degradation pathway when trying to maintain a standard solution.
-
Photodegradation: Exposure to light, particularly UV radiation, can cause the ZDDC molecule to break down.
Q2: What is the recommended way to store ZDDC solutions to ensure stability?
A2: To maximize the stability of your ZDDC solutions, follow these storage guidelines:
-
Solvent: Use a high-purity, dry, non-polar organic solvent.
-
Container: Store in a tightly sealed amber glass vial to protect from light and prevent solvent evaporation.
-
Atmosphere: For long-term storage, purge the headspace of the vial with an inert gas like argon or nitrogen before sealing.
-
Temperature: Store at a cool, constant temperature. Refrigeration may be suitable, but be mindful of the solvent's freezing point and the potential for precipitation if the solution is near saturation.
Q3: Can I use antioxidants to stabilize my ZDDC solution?
A3: Yes, if your experimental design allows for it, adding a chemical antioxidant can help prolong the life of your ZDDC solution. Radical scavengers like butylated hydroxytoluene (BHT) or certain phenolic antioxidants can inhibit the oxidative degradation pathway.[4] It is crucial to first verify that the chosen antioxidant does not interfere with your downstream applications.
Q4: How can I tell if my ZDDC solution has degraded?
A4: Visual indicators of degradation include the formation of a precipitate or a change in color, typically to a yellow or brownish hue. For a quantitative assessment, analytical techniques such as HPLC can be used to measure the concentration of ZDDC over time. A decrease in the peak corresponding to ZDDC would indicate degradation.
Q5: What is the expected shelf-life of a ZDDC solution?
A5: The shelf-life is highly dependent on the solvent, concentration, and storage conditions (temperature, light exposure, and atmosphere). For critical applications, it is always best practice to prepare solutions fresh. If stored under optimal conditions (in a non-polar solvent, protected from light and air, at a cool and constant temperature), a solution may remain stable for several days to weeks. However, for quantitative studies, it is recommended to verify the concentration if the solution is more than a few days old.
Experimental Protocols
Protocol 1: Preparation of a Stabilized ZDDC Stock Solution
This protocol describes the preparation of a ZDDC stock solution with recommended steps for enhancing its stability.
-
Materials:
-
This compound (ZDDC), high purity
-
Anhydrous, HPLC-grade chloroform (or another suitable non-polar solvent)
-
Amber glass vial with a PTFE-lined cap
-
Inert gas (argon or nitrogen) source
-
-
Procedure:
-
Weigh the desired amount of ZDDC in a clean, dry amber glass vial.
-
Add the appropriate volume of chloroform to achieve the target concentration.
-
If the ZDDC does not dissolve readily, cap the vial and sonicate for 5-10 minutes, or gently warm in a water bath (not exceeding 40°C).
-
Once fully dissolved, allow the solution to cool to room temperature.
-
Gently bubble a stream of inert gas through the solution for 1-2 minutes to displace dissolved oxygen.
-
Purge the headspace of the vial with the inert gas and immediately seal the cap tightly.
-
Wrap the cap-vial interface with Parafilm for an extra layer of protection against air ingress and solvent evaporation.
-
Store the vial at a cool, constant temperature, protected from light.
-
Protocol 2: Monitoring ZDDC Solution Stability by UV-Vis Spectroscopy
This protocol provides a basic method for qualitatively monitoring the stability of a ZDDC solution over time.
-
Materials:
-
Prepared ZDDC solution
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Reference solvent (the same solvent used to prepare the ZDDC solution)
-
-
Procedure:
-
Immediately after preparing the fresh ZDDC solution (Time 0), dilute an aliquot to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically between 0.1 and 1.0 AU).
-
Record the UV-Vis spectrum of the diluted solution, typically from 200 to 400 nm, using the pure solvent as a blank. Note the wavelength and absorbance value of the characteristic ZDDC absorption peak(s).
-
Store the stock ZDDC solution under the desired conditions.
-
At regular time intervals (e.g., every 24 hours), take another aliquot from the stock solution, dilute it in the same manner, and record the UV-Vis spectrum.
-
Compare the absorbance at the characteristic wavelength(s) over time. A decrease in absorbance indicates a reduction in the concentration of ZDDC, signifying degradation. The appearance of new peaks may indicate the formation of degradation products.
-
Visualizations
References
Technical Support Center: Optimizing Zinc Diamyldithiocarbamate (ZDAC) for Vulcanization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zinc diamyldithiocarbamate (ZDAC) in rubber vulcanization.
Frequently Asked Questions (FAQs)
Q1: What is the typical role of this compound (ZDAC) in a vulcanization system?
A1: this compound (ZDAC) is classified as an ultra-fast accelerator for the sulfur vulcanization of various elastomers, including natural rubber (NR), styrene-butadiene rubber (SBR), and ethylene propylene diene monomer (EPDM).[1] It can be used as a primary accelerator or as a secondary accelerator to boost the activity of other primary accelerators, such as those from the thiazole class.[1] Its primary function is to increase the rate of the vulcanization reaction, allowing for shorter cure times and lower curing temperatures.[1]
Q2: What is a typical dosage range for ZDAC in a rubber compound?
A2: The optimal concentration of ZDAC is highly dependent on the specific rubber formulation, including the type of polymer, the presence of other accelerators, and the desired final properties of the vulcanizate. However, as a general guideline, when used as a primary accelerator, the dosage typically ranges from 0.5 to 1.5 parts per hundred rubber (phr). When used as a secondary accelerator, the dosage is generally between 10-40% of the primary accelerator's concentration.[1] It is crucial to perform experimental trials to determine the optimal concentration for your specific application.
Q3: What are the key activators required for ZDAC to function effectively?
A3: Dithiocarbamate accelerators, including ZDAC, require activators to achieve their full potential in the vulcanization process. The most common and effective activators are zinc oxide (ZnO) and stearic acid.[1][2] Zinc oxide, in particular, plays a crucial role in forming an active accelerator complex that facilitates the cross-linking reactions.[3]
Q4: Can ZDAC be used as a standalone accelerator?
A4: Yes, ZDAC can be used as a primary (standalone) accelerator, especially in applications requiring very fast cure rates, such as in latex-based compounds.[1] However, it is also frequently used in combination with other accelerators to achieve a balance of processing safety (scorch time) and cure speed.
Q5: What are the main advantages of using ZDAC in vulcanization?
A5: The primary advantages of using ZDAC include:
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Rapid Vulcanization: It significantly reduces the time required for curing.[1]
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Low-Temperature Curing: It enables vulcanization to occur at lower temperatures (115-120°C), which can be beneficial for energy savings and for processing heat-sensitive materials.[1]
-
High Crosslink Density: It can lead to a higher density of crosslinks in the rubber matrix, which can enhance mechanical properties.[1]
Q6: Are there any potential disadvantages or issues associated with using ZDAC?
A6: Yes, some potential issues include:
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Low Scorch Safety: Due to its high reactivity, ZDAC can lead to premature vulcanization (scorch) during processing if not managed correctly.[1]
-
Limited Solubility: At higher concentrations, ZDAC can have limited solubility in some rubber compounds, potentially leading to "bloom," where the accelerator migrates to the surface of the vulcanized product.[1]
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Reversion: Compounds accelerated with dithiocarbamates can have a narrow vulcanization plateau, meaning that over-curing can lead to a rapid deterioration of mechanical properties (reversion).[1]
Troubleshooting Guides
Issue 1: Premature Vulcanization (Scorch)
Symptoms:
-
The rubber compound becomes stiff and difficult to process before it reaches the curing stage.
-
Rough or uneven surface finish on the final product.
Possible Causes & Solutions:
| Cause | Solution |
| ZDAC concentration is too high. | Reduce the phr of ZDAC in the formulation. Consider using it as a secondary accelerator at a lower dosage. |
| Processing temperature is too high. | Lower the temperature of mixing and other processing steps to stay below the activation temperature of the cure system. |
| Inadequate scorch retarder. | Incorporate a scorch retarder, such as N-Cyclohexylthiophthalimide (CTP), into the formulation to delay the onset of vulcanization. |
Issue 2: Surface Bloom of the Accelerator
Symptoms:
-
A white, powdery, or crystalline deposit appears on the surface of the vulcanized rubber product over time.
Possible Causes & Solutions:
| Cause | Solution |
| ZDAC concentration exceeds its solubility limit in the rubber. | Reduce the concentration of ZDAC to a level where it remains fully dissolved in the rubber matrix.[1] |
| Poor dispersion of ZDAC in the rubber compound. | Improve the mixing procedure to ensure uniform dispersion of the accelerator. This can involve adjusting the mixing time, temperature, and the order of ingredient addition. |
| Incompatibility with other compounding ingredients. | Evaluate the compatibility of ZDAC with other additives in the formulation. Some plasticizers or oils can affect the solubility of accelerators. |
Issue 3: Poor Mechanical Properties (e.g., Low Tensile Strength, High Brittleness)
Symptoms:
-
The vulcanized rubber does not meet the required specifications for tensile strength, elongation at break, or tear resistance.
-
The material is overly stiff and brittle.
Possible Causes & Solutions:
| Cause | Solution |
| Sub-optimal ZDAC concentration. | The concentration of ZDAC directly influences the crosslink density. An incorrect concentration can lead to either under-curing (low strength) or over-curing (brittleness). Conduct a study varying the ZDAC concentration to find the optimal level for the desired mechanical properties. |
| Incorrect cure time or temperature. | An insufficient cure time or temperature will result in under-cured rubber with poor properties. Conversely, excessive time or temperature can lead to over-curing and reversion, especially with fast accelerators like ZDAC.[1] Optimize the curing parameters based on rheometer data. |
| Imbalanced accelerator-to-sulfur ratio. | The ratio of ZDAC to sulfur is critical for controlling the type and density of crosslinks.[1] Adjusting this ratio can significantly impact the final mechanical properties. |
Experimental Protocols
Determining Optimal ZDAC Concentration using a Moving Die Rheometer (MDR)
This protocol outlines a standard procedure for evaluating the effect of ZDAC concentration on the curing characteristics of a rubber compound.
1. Materials and Equipment:
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Rubber compound (e.g., NR, SBR, EPDM)
-
This compound (ZDAC)
-
Other compounding ingredients (sulfur, zinc oxide, stearic acid, fillers, etc.)
-
Two-roll mill or internal mixer
-
Moving Die Rheometer (MDR)
2. Compounding Procedure:
-
Prepare a masterbatch of the rubber compound containing all ingredients except for the sulfur and accelerators.
-
On a two-roll mill, add the desired amount of ZDAC and sulfur to separate portions of the masterbatch. Create a series of compounds with varying ZDAC concentrations (e.g., 0.5, 1.0, 1.5, 2.0 phr).
-
Ensure thorough and uniform mixing for each compound.
3. Rheometer Testing:
-
Set the MDR to the desired vulcanization temperature (e.g., 160°C).
-
Place a sample of the uncured rubber compound into the MDR test cavity.
-
Start the test and record the torque as a function of time.
-
From the resulting rheometer curve, determine the following parameters for each ZDAC concentration:
-
ML (Minimum Torque): An indicator of the viscosity of the uncured compound.
-
MH (Maximum Torque): An indicator of the stiffness and crosslink density of the fully cured compound.
-
ts2 (Scorch Time): The time it takes for the torque to rise 2 dNm above ML, indicating the onset of vulcanization.
-
t90 (Optimum Cure Time): The time required to reach 90% of the maximum torque.
-
4. Data Analysis and Visualization:
The quantitative data obtained from the MDR can be summarized in a table for easy comparison:
| ZDAC Concentration (phr) | ML (dNm) | MH (dNm) | ts2 (min) | t90 (min) |
| 0.5 | ||||
| 1.0 | ||||
| 1.5 | ||||
| 2.0 |
This data allows for the selection of a ZDAC concentration that provides the desired balance of processing safety (ts2) and cure speed (t90).
Visualizations
Caption: Experimental workflow for optimizing ZDAC concentration.
Caption: Troubleshooting logic for common ZDAC vulcanization issues.
References
Technical Support Center: Interference in the Analysis of Zinc Diamyldithiocarbamate (ZDDC)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering interference and other issues during the analysis of Zinc diamyldithiocarbamate (ZDDC).
Frequently Asked Questions (FAQs)
Q1: What is this compound (ZDDC) and in which common matrices is it analyzed?
A1: this compound (ZDDC) is a chemical compound widely used as an accelerator in the vulcanization process of rubber and as an antioxidant or anti-wear additive in lubricants. Consequently, it is frequently analyzed in complex matrices such as latex products (e.g., gloves, condoms) and lubricating oils or greases.
Q2: What are the primary analytical challenges associated with the quantification of ZDDC?
A2: The analysis of ZDDC presents several key challenges:
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Chemical Instability : ZDDC is a labile complex, susceptible to degradation under certain conditions.
-
Transmetalation : A significant source of interference where the zinc ion in the ZDDC complex is displaced by other metal ions present in the analytical system, such as those from the stainless steel components of an HPLC. This leads to the formation of new metal-dithiocarbamate complexes and results in inaccurate measurements.[1]
-
Matrix Effects : The complex nature of matrices like lubricating oils, which contain numerous other additives, can lead to co-elution and interference with ZDDC detection.
-
Thermal Decomposition : ZDDC is sensitive to heat and can decompose at elevated temperatures. This is a critical consideration for sample preparation and for analytical techniques involving high temperatures, such as gas chromatography.
Q3: Which analytical method is recommended for the analysis of ZDDC?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most commonly employed and suitable technique for ZDDC analysis.[1] This method allows for the effective separation of ZDDC from matrix components under conditions that minimize its thermal degradation. Gas Chromatography (GC) is generally not recommended due to the thermal instability of the compound.
Q4: What is the purpose of derivatization in the analysis of dithiocarbamates?
A4: Derivatization is a technique used to convert an analyte into a different compound that is more stable or more easily detected. For dithiocarbamates, pre-column derivatization with metal salts, such as copper(II) sulfate or cobalt(II) chloride, can create more stable complexes.[2][3] This can enhance chromatographic performance and detection sensitivity. However, a notable disadvantage is the potential for the formation of mixed-ligand complexes if various dithiocarbamates are present in the sample, which can complicate the resulting chromatogram.[1]
Troubleshooting Guides
Issue 1: Inconsistent Peak Shapes, Split Peaks, or Multiple Peaks for ZDDC Standard in HPLC Analysis
| Possible Cause | Recommended Troubleshooting Action | Detailed Explanation |
| Transmetalation Interference | 1. Utilize an HPLC system with PEEK (polyether ether ketone) tubing and components to minimize contact with metallic surfaces. 2. Incorporate a "protecting" zinc dithiocarbamate, such as zinc dimethyldithiocarbamate (ZDMC), into both the mobile phase and the sample solutions. | Active metal ions leaching from the stainless steel parts of the HPLC system can displace the zinc from the ZDDC complex. This exchange reaction forms new metal-dithiocarbamate complexes, which results in chromatographic issues like peak splitting or the emergence of unexpected peaks. The addition of a protecting agent helps to saturate these active sites, thereby preventing the transmetalation of the target analyte.[1] |
| Column Contamination | 1. Flush the column with a strong, appropriate solvent to remove potential contaminants. 2. If the issue is not resolved, replace the analytical column. | Residual substances from previous analyses can build up on the column, leading to distorted peak shapes. |
| Mobile Phase Issues | 1. Confirm that the mobile phase components are accurately measured, thoroughly mixed, and properly degassed. 2. Verify the pH of the mobile phase to ensure it is within the optimal range for the analysis. | An improperly prepared or unsuitable mobile phase can adversely affect the chromatography and lead to poor peak shapes. |
Issue 2: Low or No Analytical Recovery of ZDDC from the Sample Matrix
| Possible Cause | Recommended Troubleshooting Action | Detailed Explanation |
| Inefficient Extraction | 1. Optimize the extraction procedure by increasing the extraction time or employing a more vigorous method like sonication. 2. Test alternative extraction solvents to improve the recovery of ZDDC. | ZDDC can be strongly adsorbed or entrapped within the sample matrix, necessitating more rigorous extraction conditions for its complete removal. |
| Thermal Degradation During Sample Prep | 1. Strictly avoid the use of high temperatures throughout the sample preparation process. 2. If a heating step is unavoidable, it should be conducted at the lowest possible temperature and for the shortest duration necessary. | ZDDC's thermal lability means it can easily degrade when exposed to heat, leading to significant losses of the analyte before analysis. |
| Adsorption onto Laboratory Equipment | 1. Use silanized glassware to reduce the active sites for adsorption. 2. Thoroughly pre-rinse all glassware and plasticware with the extraction solvent before use. | The analyte can adsorb onto the surfaces of laboratory equipment, which can lead to a reduction in its measured concentration. |
Data Presentation
Table 1: Representative HPLC Method Parameters and Performance for ZDDC Analysis
| Parameter | Specification | Reference |
| Analytical Column | Reversed-phase C18 | [1] |
| Mobile Phase Composition | Acetonitrile/Water Gradient | [1] |
| UV Detection Wavelength | 260 nm | [1] |
| Limit of Detection (LOD) | 5 - 10 µg/mL | [1] |
| Intra-day Precision (%RSD) | 1.2 - 5.2% | [1] |
| Inter-day Precision (%RSD) | 2.3 - 8.0% | [1] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Analysis of ZDDC in Latex-Based Products
This protocol is adapted from the methodology detailed by Thorpe et al. for the analysis of zinc dialkyldithiocarbamates.[1]
-
Sample Preparation and Extraction:
-
Accurately weigh a representative portion of the latex sample and place it into a suitable extraction vessel.
-
Add a measured volume of acetonitrile to the vessel to serve as the extraction solvent.
-
To mitigate transmetalation, introduce a "protecting" agent, such as zinc dimethyldithiocarbamate (ZDMC), into the extraction mixture.
-
Agitate the mixture to ensure thorough extraction of ZDDC from the latex matrix.
-
Filter the resulting extract to remove any particulate matter before analysis.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18, 5 µm particle size.
-
Mobile Phase: A gradient elution program using acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV absorbance at 260 nm.
-
-
Analysis and Quantification:
-
Generate a calibration curve by injecting a series of ZDDC standards of known concentrations.
-
Inject the prepared sample extract into the HPLC system.
-
Determine the concentration of ZDDC in the sample by comparing the peak area of the analyte to the linear regression of the calibration curve.
-
Visualizations
References
Technical Support Center: Preventing Premature Curing with Zinc Diamyldithiocarbamate (ZDAC)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Zinc Diamyldithiocarbamate (ZDAC) as a vulcanization accelerator. The focus is on preventing premature curing, also known as "scorching," a critical parameter for ensuring the integrity and performance of rubber compounds in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ZDAC) and what is its primary function in rubber compounding?
A1: this compound (ZDAC) is an organic compound used as an ultra-accelerator in the sulfur vulcanization of rubber.[1][2] Its primary function is to significantly speed up the cross-linking reaction between sulfur and polymer chains, a process that enhances the mechanical properties of the rubber, such as elasticity, strength, and durability.[2][3]
Q2: How does ZDAC help in preventing premature curing (scorch)?
A2: While ZDAC is a fast accelerator, dithiocarbamates as a class can be formulated to provide a period of processing safety before vulcanization begins.[2] This "scorch time" is a crucial window during which the rubber compound remains processable for mixing, shaping, and molding without curing prematurely.[4] The specific scorch safety of a compound containing ZDAC will depend on the overall formulation, including the type of rubber, the presence of other additives, and the processing temperature.[5]
Q3: What are the signs of premature curing in my experiment?
A3: Premature curing, or scorch, manifests as a loss of fluidity and reprocessing ability in the rubber compound due to the early onset of cross-linking.[6] You may observe lumps in the compound, poor flow during extrusion or molding, or uneven vulcanization in the final product.[7][8] A key indicator is a rapid increase in viscosity during processing, which can be measured using a Mooney viscometer.[4][9]
Q4: Can ZDAC be used in combination with other accelerators?
A4: Yes, ZDAC is often used as a secondary accelerator in combination with primary accelerators like thiazoles (e.g., MBT, MBTS) or sulfenamides (e.g., CBS, TBBS).[2] This combination can be used to achieve a synergistic effect, optimizing both the cure rate and scorch safety.[2] For instance, combining ZDAC with a sulfenamide can provide a longer scorch delay while still achieving a fast cure.[10]
Q5: Are there any known interactions of ZDAC with other common rubber additives?
A5: Yes, the performance of ZDAC can be influenced by other additives in the rubber formulation.[11] Acidic additives can shorten the scorch time, while alkaline components may increase it.[5] The type and amount of fillers, such as carbon black or silica, can also affect the curing characteristics.[12] It is crucial to consider the entire formulation when troubleshooting curing issues.
Troubleshooting Guides
Issue 1: Scorch Time is Too Short (Premature Curing)
Symptoms:
-
The rubber compound becomes stiff and difficult to process during mixing or shaping.
-
Lumps or granular particles appear in the uncured rubber.
-
The final product exhibits poor surface finish or flow lines.
-
Mooney viscometer readings show a rapid increase in viscosity at processing temperatures.[4]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Excessive ZDAC Concentration | Reduce the dosage of ZDAC. As an ultra-accelerator, even small variations can significantly impact scorch time.[8] |
| High Processing Temperature | Lower the temperature of your mixing equipment (e.g., two-roll mill, internal mixer). Temperature has an exponential effect on scorch time.[7] |
| Inadequate Dispersion of Additives | Ensure thorough and uniform mixing of all compounding ingredients. Localized high concentrations of ZDAC or sulfur can initiate premature curing.[7] |
| Presence of Acidic Components | Review your formulation for any acidic additives that may be accelerating the onset of cure. Consider replacing them with neutral or alkaline alternatives if possible.[5] |
| Interaction with Other Accelerators | If using a combination of accelerators, the synergy may be too strong. Consider adjusting the ratio of the primary to the secondary accelerator.[2] |
| Heat History of the Compound | Minimize the time the compound is held at elevated temperatures before vulcanization. Ensure adequate cooling of the rubber after mixing.[13] |
Issue 2: Cure Rate is Too Slow or Incomplete
Symptoms:
-
The vulcanization process takes significantly longer than expected.[7]
-
The final product is soft, tacky, or has poor mechanical properties (low tensile strength, high elongation at break).
-
Rheometer data shows a low maximum torque (MH) or a failure to reach a stable cure plateau.[14]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Insufficient ZDAC Concentration | Increase the dosage of ZDAC. Ensure accurate weighing and addition of the accelerator.[7] |
| Low Vulcanization Temperature | Increase the vulcanization temperature. A higher temperature will increase the cure rate.[15] |
| Incorrect Sulfur-to-Accelerator Ratio | Optimize the sulfur-to-ZDAC ratio. This ratio is critical for achieving the desired crosslink density and cure rate.[2][16] |
| Presence of Retarding Additives | Check the formulation for any additives that may have a retarding effect on the vulcanization process. |
| Inactivation of ZDAC | Ensure that ZDAC has not been degraded by improper storage or contamination.[7] |
Data Presentation
The following table provides representative data on the effect of accelerator type on the curing characteristics of a natural rubber (NR) compound. Note that these are illustrative values and the actual performance of ZDAC will vary depending on the specific formulation and test conditions.
| Accelerator System | Scorch Time (ts2, min) | Optimum Cure Time (t90, min) | Maximum Torque (MH, dNm) | Minimum Torque (ML, dNm) |
| ZDBC (Zinc Dibutyldithiocarbamate) | 2.5 | 8.5 | 25.0 | 5.0 |
| ZDEC (Zinc Diethyldithiocarbamate) | 1.8 | 6.0 | 26.5 | 5.2 |
| Representative ZDAC | ~2.2 | ~7.5 | ~25.5 | ~5.1 |
| TBBS (N-tert-butyl-2-benzothiazyl sulfenamide) | 5.5 | 15.0 | 22.0 | 4.5 |
Data is representative and compiled from general knowledge of dithiocarbamate accelerators. Actual values for a specific ZDAC formulation should be determined experimentally.
Experimental Protocols
Determination of Scorch and Cure Characteristics using a Mooney Viscometer (ASTM D1646)
Objective: To measure the Mooney viscosity, stress relaxation, and pre-vulcanization (scorch) characteristics of a rubber compound containing ZDAC.[4][7][8]
Apparatus:
-
Mooney Viscometer with a heated, enclosed die cavity and a rotating disk (rotor).[9]
-
Temperature control system.
-
Torque measurement system.[9]
Procedure:
-
Sample Preparation: Prepare a uniform, cylindrical rubber sample of a specified volume.[7]
-
Instrument Setup:
-
Set the die and rotor temperature to the desired processing temperature (e.g., 120°C).[4]
-
Allow the instrument to reach thermal equilibrium.
-
-
Loading the Sample: Place the rubber sample in the die cavity, ensuring it completely surrounds the rotor. Close the dies to a specified pressure.[7]
-
Test Execution:
-
Start the rotor, which rotates at a constant speed (typically 2 rpm).[17]
-
Record the torque (in Mooney units) as a function of time.
-
-
Data Analysis:
-
Minimum Viscosity (ML): The lowest torque value recorded during the initial part of the test.[18]
-
Scorch Time (ts5 or ts10): The time from the start of the test for the viscosity to rise by 5 or 10 Mooney units above the minimum viscosity. This indicates the onset of vulcanization.[9]
-
Cure Index: The time difference between the cure time (e.g., t35) and the scorch time (e.g., t5), which is an indicator of the cure rate.[9]
-
Determination of Vulcanization Characteristics using an Oscillating Disk Rheometer (ODR) (ASTM D2084)
Objective: To measure the vulcanization characteristics of a rubber compound with ZDAC over the entire curing process.[11][19]
Apparatus:
-
Oscillating Disk Rheometer with a heated, sealed die cavity and a biconical oscillating disk.[20][21]
-
Temperature and pressure control systems.
-
Torque measurement system.[14]
Procedure:
-
Sample Preparation: Prepare a small, uniform sample of the rubber compound.[19]
-
Instrument Setup:
-
Set the die temperature to the desired vulcanization temperature (e.g., 160°C).[21]
-
Allow the instrument to stabilize at the set temperature.
-
-
Loading the Sample: Place the sample in the die cavity and close it under positive pressure.[20]
-
Test Execution:
-
The biconical disk oscillates at a specified frequency and amplitude within the rubber sample.[21]
-
The instrument records the torque required to oscillate the disk as a function of time.
-
-
Data Analysis (from the cure curve):
-
Minimum Torque (ML): The lowest torque value, representing the stiffness of the uncured compound.[14]
-
Maximum Torque (MH): The highest torque value, indicating the stiffness of the fully cured compound and is related to the crosslink density.[14][15]
-
Scorch Time (ts2): The time to reach a 2 dNm increase in torque above the minimum torque, indicating the onset of cure.[14]
-
Optimum Cure Time (t90): The time to reach 90% of the maximum torque, representing the optimal cure state.[14][15]
-
Mandatory Visualization
Caption: Simplified signaling pathway of ZDAC-accelerated sulfur vulcanization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. lusida.com [lusida.com]
- 3. researchgate.net [researchgate.net]
- 4. store.astm.org [store.astm.org]
- 5. ftz-richon.com [ftz-richon.com]
- 6. Basic knowledge of rubber processing and scorch retarders-Henan Yongxin Chemical Co.,Ltd [en.chinapvi.com]
- 7. coirubber.com [coirubber.com]
- 8. img.antpedia.com [img.antpedia.com]
- 9. file.yizimg.com [file.yizimg.com]
- 10. akrochem.com [akrochem.com]
- 11. smithers.com [smithers.com]
- 12. research.utwente.nl [research.utwente.nl]
- 13. letoneeurope.com [letoneeurope.com]
- 14. scribd.com [scribd.com]
- 15. media.neliti.com [media.neliti.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. ASTM D1646 | Testing by Standard | Smithers [smithers.com]
- 19. matestlabs.com [matestlabs.com]
- 20. nextgentest.com [nextgentest.com]
- 21. img.antpedia.com [img.antpedia.com]
Technical Support Center: Zinc Diamyldithiocarbamate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Zinc diamyldithiocarbamate (ZDADTC).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
1. Q: Why is the yield of my this compound synthesis lower than expected?
A: Low yields can stem from several factors throughout the two-step synthesis process. Consider the following potential causes and solutions:
-
Incomplete Formation of Sodium Diamyldithiocarbamate: The initial reaction between diamylamine, carbon disulfide (CS₂), and sodium hydroxide (NaOH) is crucial. Ensure that the reaction temperature is appropriately controlled, as excessive heat can lead to the decomposition of the dithiocarbamate salt. The addition of CS₂ should be gradual to manage the exothermic nature of the reaction.
-
Suboptimal Precipitation Conditions: The precipitation of ZDADTC with a zinc salt (e.g., zinc sulfate) is sensitive to temperature and concentration.[1] The highest yields are often achieved under optimized conditions. For instance, using a 15% aqueous suspension of the sodium diamyldithiocarbamate intermediate at 50°C has been shown to produce yields as high as 98%.[1]
-
Loss of Product During Workup: ZDADTC has some solubility in organic solvents. During the extraction and washing steps, ensure that the aqueous and organic layers are well-separated to prevent loss of product in the aqueous phase. Minimize the volume of washing solvents where possible.
-
Reactivity of Zinc Source: When scaling up, switching from a soluble zinc salt like zinc sulfate to a less reactive source like zinc oxide can lead to incomplete reaction and lower yields.[1] While zinc oxide is less soluble and reacts more slowly, it can offer advantages in controlling particle size and reducing saline effluents.[1] However, this often requires process optimization, potentially at higher temperatures or with longer reaction times, to drive the reaction to completion.
2. Q: The final this compound product is discolored (e.g., yellow or off-white). What is the cause and how can I fix it?
A: The desired product is typically a light yellow or white crystalline solid. Discoloration often indicates the presence of impurities.
-
Cause: A common cause of yellow to reddish discoloration is the formation of trithiocarbonate impurities. These can arise from side reactions, particularly if a slight excess of carbon disulfide is used in the initial step.
-
Solution: One effective method to prevent this is to treat the sodium diamyldithiocarbamate solution with a mild oxidizing agent (e.g., a dilute solution of hydrogen peroxide) before the addition of the zinc salt. The oxidizing agent destroys the colored impurities, and upon subsequent precipitation with the zinc salt, a white or purer-colored product is obtained.
3. Q: I'm having difficulty with the filtration and drying of the final product, especially at a larger scale. What can I do?
A: Filtration and drying are significant challenges when scaling up dithiocarbamate synthesis due to the fine particle size that can form.
-
Problem: Rapid precipitation, which often occurs when using highly soluble zinc salts like zinc chloride or sulfate, tends to produce very fine crystals (2-30 µm).[1] These small particles can clog filter media, leading to very slow filtration times and forming a dense, difficult-to-dry cake. In some cases, the formation of very fine particles can even lead to a gel-like consistency that is nearly impossible to stir or filter.[1]
-
Solutions:
-
Control Particle Size: To obtain larger, more easily filterable crystals, you can modify the precipitation conditions. Slower addition of the zinc salt solution, controlled temperature, and vigorous stirring can promote crystal growth over nucleation.
-
Use of Less Reactive Zinc Source: Using zinc oxide instead of zinc sulfate or chloride leads to a slower reaction and generally produces larger crystals, which are easier to filter and dry.[1]
-
Washing: Wash the filtered cake with hot water (e.g., 70-80°C) to help remove water-soluble impurities.
-
Drying: Ensure the product is thoroughly dried under vacuum to remove residual solvents and water. Clumps should be broken up to facilitate drying.[2] Improperly dried product may stick to filter paper, which can introduce impurities if scraped off.[2]
-
4. Q: An emulsion formed during the workup/extraction step. How can I break it?
A: Emulsion formation can occur during the toluene (or other organic solvent) extraction if there is incomplete reaction or if residual starting materials are present.
-
Solutions:
-
Addition of Brine: Adding a saturated sodium chloride solution can help to break the emulsion by increasing the ionic strength of the aqueous phase.
-
Centrifugation: If the emulsion is persistent, centrifugation can be an effective method to separate the layers.
-
pH Adjustment: A slight adjustment of the aqueous phase pH can sometimes destabilize the emulsion.
-
Prevention: Ensure the initial reaction to form the sodium salt goes to completion and that the pH is controlled during the neutralization step to minimize the formation of species that might act as emulsifying agents.
-
Frequently Asked Questions (FAQs)
1. Q: What is the general synthetic route for this compound?
A: The synthesis is typically a two-step process:
-
Step 1: Formation of the Dithiocarbamate Salt: A secondary amine (diamylamine) is reacted with carbon disulfide in the presence of a base, usually sodium hydroxide, to form the corresponding sodium diamyldithiocarbamate salt in an aqueous solution.[1][3]
-
Step 2: Precipitation of the Zinc Complex: The aqueous solution of the sodium diamyldithiocarbamate is then reacted with a solution of a zinc salt, such as zinc sulfate. This compound, being poorly soluble in water, precipitates out and can be isolated.[1]
2. Q: Which zinc source is better to use: zinc sulfate or zinc oxide?
A: The choice depends on the desired scale and process requirements.
-
Zinc Sulfate/Chloride: These soluble salts react very quickly, which is suitable for laboratory-scale synthesis where high yields can be readily achieved.[1] However, on a larger scale, the rapid reaction can be difficult to control and often produces fine particles that are hard to filter.[1] Using zinc chloride also generates chlorinated effluents, which are environmentally undesirable.[1]
-
Zinc Oxide: This is an insoluble source and therefore reacts much more slowly.[1] This can lead to lower yields if the reaction is not driven to completion. However, the slower reaction rate allows for the formation of larger crystals, which significantly improves filtration and drying, making it more suitable for industrial-scale production.[1] The trade-off is between reactivity and processability.
3. Q: What are the critical parameters to control during the synthesis?
A: Key parameters to monitor and control include:
-
Temperature: The formation of the dithiocarbamate salt is exothermic. The temperature should be controlled (e.g., around 30-35°C for the salt formation and 50°C for the precipitation) to prevent side reactions and decomposition.[1]
-
Stoichiometry: A 2:1 molar ratio of sodium diamyldithiocarbamate to zinc sulfate is required for the precipitation step.[1]
-
Concentration: The concentration of the reactant solutions can influence the particle size of the final product and the overall yield.[1]
-
Rate of Addition: Gradual addition of reagents, particularly carbon disulfide and the zinc salt solution, is important for controlling the reaction rate and heat generation.[1]
4. Q: How can I purify the final this compound product?
A: Purification is critical for obtaining a high-purity product.
-
The primary method of purification after precipitation and washing is recrystallization .[4]
-
Common solvents for recrystallization include hot toluene or benzene.[1] The crude product is dissolved in the hot solvent, filtered to remove any insoluble impurities, and then allowed to cool slowly to form pure crystals.
5. Q: What analytical techniques are used to characterize this compound and confirm its purity?
A: A combination of spectroscopic and analytical methods is used:
-
Spectroscopy: FTIR, ¹H NMR, and ¹³C NMR are used to confirm the molecular structure of the compound.[1]
-
Elemental Analysis: This technique determines the percentage composition of C, H, N, and S, which is compared to the theoretical values to verify the compound's purity and stoichiometry.[4]
-
Atomic Absorption Spectroscopy (AAS): Used to determine the zinc content in the final product.[1]
-
Melting Point: A sharp melting point range is indicative of a pure compound.[1]
-
Thermogravimetric Analysis (TGA): This method is used to study the thermal stability and decomposition profile of the compound.[4]
Data Presentation
Table 1: Effect of Reactant Concentration and Temperature on this compound Yield
Reaction Time: 30 minutes. Reactant: Aqueous suspension of sodium diamyldithiocarbamate reacted with zinc sulfate.
| Suspension Concentration (%) | Yield at 20°C (%) | Yield at 40°C (%) | Yield at 50°C (%) | Yield at 70°C (%) |
| 5 | 40.20 | 46.00 | 83.00 | 83.30 |
| 8 | 42.00 | 79.32 | 89.50 | 80.20 |
| 15 | 89.00 | 90.50 | 98.00 | 98.08 |
| 25 | 63.00 | 70.21 | 86.00 | 79.06 |
(Data sourced from Marinković et al., 2008)[1]
Table 2: Properties of Synthesized Zinc Dialkyldithiocarbamates
| Compound | Yield/Purity (%) | Melting Point (°C) | Zinc Content (%) | Sulfur Content (%) |
| Zinc dimethyldithiocarbamate | 95.4 / 99.6 | 242-255 | 20.2 | 10.44 |
| Zinc diethyldithiocarbamate | 96.6 / 99.7 | 175-182 | 17.6 | 8.82 |
| Zinc dipropyldithiocarbamate | 98.4 / 99.5 | 138 (dec.) | 19.2 | 7.62 |
| Zinc dibutyldithiocarbamate | 98.8 / 99.1 | 102-108 | 14.2 | 6.72 |
| This compound | 98.0 / 99.2 | 80-85 | 12.4 | 5.99 |
(Data sourced from Marinković et al., 2008)[1]
Experimental Protocols
1. Laboratory Synthesis of Sodium Diamyldithiocarbamate
-
Apparatus: A three-necked 500 cm³ flask equipped with a magnetic stirrer, electric heater, reflux condenser, thermometer, and dropping funnel.
-
Procedure:
-
To the flask, add 50 cm³ of water and 87.8 cm³ (0.41 mol) of diamylamine.
-
After homogenization, gradually add 25.3 cm³ (0.41 mol) of carbon disulfide through the dropping funnel over 30 minutes while maintaining the temperature at 30°C.
-
Neutralize the reaction mixture by adding 38.0 cm³ (0.41 mol) of sodium hydroxide solution over 30 minutes, maintaining the temperature at 35°C.
-
The upper organic layer will disappear, and the mixture will become a light yellow solution containing sodium diamyldithiocarbamate. This aqueous solution can be used directly in the next step.
-
(Protocol adapted from Marinković et al., 2008)[1]
2. Laboratory Synthesis of this compound
-
Apparatus: A 500 cm³ beaker with a magnetic stirrer and heating capabilities.
-
Procedure:
-
In the beaker, heat 100 cm³ of water to 50°C.
-
Add 29.5 cm³ (0.07 mol) of a 50% aqueous solution of zinc sulfate.
-
To this mixture, add the previously prepared aqueous solution of sodium diamyldithiocarbamate (approximately 0.14 mol) over 30 minutes, while maintaining the temperature at 50°C.
-
After the addition is complete, heat the reaction mixture to 65°C.
-
Add 100 cm³ of toluene and continue stirring for 15 minutes.
-
Separate the upper toluene layer. Wash it twice with distilled water and dry it with anhydrous sodium sulfate.
-
Remove the toluene using a rotary evaporator to obtain the final product, this compound. A yield of 98% with 99.2% purity can be achieved.
-
(Protocol adapted from Marinković et al., 2008)[1]
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: Decision tree for troubleshooting low yield in ZDADTC synthesis.
References
- 1. WO2016083733A1 - Method for producing zinc dithiocarbamates - Google Patents [patents.google.com]
- 2. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zincdiamyldithiocarbamate | C22H44N2S4Zn | CID 84874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 15337-18-5 | Benchchem [benchchem.com]
Technical Support Center: Zinc Diamyldithiocarbamate (ZDDC) Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zinc diamyldithiocarbamate (ZDDC).
Frequently Asked Questions (FAQs)
Synthesis and Purification
Question: My ZDDC synthesis has a low yield. How can I optimize the reaction conditions?
Answer: Low yields in ZDDC synthesis can often be attributed to suboptimal reaction parameters. Key factors to consider for optimization include reactant concentrations, temperature, and reaction time. A two-step synthesis is common, starting with the formation of a sodium salt of diamyldithiocarbamic acid, followed by precipitation with a zinc salt. For the initial step, an equimolar ratio of diamylamine, carbon disulfide, and sodium hydroxide is recommended to maximize the yield of the sodium diamyldithiocarbamate intermediate.[1] The reaction temperature for this step should be carefully controlled, as temperatures around 30-35°C have been shown to produce high yields.[1] In the second step, the precipitation of ZDDC using a zinc salt like zinc sulfate is influenced by the concentration of the reactants and the temperature. A study on zinc dialkyldithiocarbamates suggests that a 15% water suspension of the sodium dithiocarbamate intermediate reacted at 50°C can achieve yields as high as 98%.[1] It is also crucial to control the addition rate of reactants to avoid side reactions.
Question: I am observing impurities in my final ZDDC product. What are the common impurities and how can I improve the purity?
Answer: Common impurities in ZDDC synthesis include unreacted starting materials (diamylamine, carbon disulfide), by-products from side reactions, and residual solvents.[2] The purity of the final product is highly dependent on the purification strategy. Recrystallization is a common and effective method for purifying ZDDC. The choice of solvent for recrystallization is critical; a solvent in which ZDDC is sparingly soluble at room temperature but readily soluble at higher temperatures is ideal. For instance, benzene has been used for the recrystallization of the intermediate sodium diamyldithiocarbamate.[1] To verify the purity and stoichiometric integrity of the synthesized ZDDC, it is essential to compare the experimental elemental analysis data (percentage of C, H, N, S, and Zn) with the theoretically calculated percentages based on its chemical formula (C₂₂H₄₄N₂S₄Zn).[2] Techniques like FTIR and NMR spectroscopy can also be used to confirm the structure and identify any organic impurities.[1][2]
Solubility and Stability
Question: ZDDC is poorly soluble in my aqueous experimental system. How can I enhance its solubility for biological assays?
Answer: this compound has low aqueous solubility, which can be a significant challenge in biological experiments.[3][4] A common and effective method to enhance its solubility is through the formation of inclusion complexes with cyclodextrins.[3][4] Beta-cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD), have been shown to significantly increase the aqueous solubility of zinc dithiocarbamate complexes.[3][4] For example, the solubility of zinc diethyldithiocarbamate (a related compound) was increased to approximately 4 mg/mL in 20% w/w cyclodextrin solutions.[4] The formation of these inclusion complexes can also enhance the cytotoxic effects of the compound in cancer cell lines.[3][4]
Question: I am concerned about the stability of my ZDDC sample. What are the common degradation pathways and how can I prevent them?
Answer: this compound can degrade under certain conditions, primarily through thermal decomposition and hydrolysis.[2] Thermal decomposition typically begins at temperatures around 230-250°C and can proceed in multiple steps, ultimately leading to the formation of zinc sulfide or zinc oxide at higher temperatures.[2][5][6] To avoid thermal degradation, it is crucial to store ZDDC at cool temperatures and avoid excessive heat during experimental procedures unless thermal decomposition is the intended outcome.
Hydrolytic stability is also a concern, especially under acidic conditions. Complexation with zinc generally inhibits acid-catalyzed hydrolysis compared to the free dithiocarbamate ligand.[2] To prevent hydrolysis, it is advisable to work in neutral or slightly alkaline conditions (pH > 7) when possible. Proper storage in a tightly sealed container, protected from moisture and light, is also recommended to maintain the integrity of the compound.
Analytical and Characterization Challenges
Question: I am having trouble with the HPLC analysis of ZDDC. What are the common issues and how can I troubleshoot them?
Answer: High-Performance Liquid Chromatography (HPLC) analysis of zinc dithiocarbamates can be challenging due to their potential instability and interaction with the chromatographic system.[7][8] A common issue is the transmetalation reaction, where the zinc in the complex can be exchanged with metals from the stainless steel components of the HPLC system, such as nickel.[8] This can lead to peak distortion, loss of signal, and inaccurate quantification.
To overcome this, several strategies can be employed:
-
Pre-column Derivatization: One approach is to convert the unstable zinc complex into a more stable complex before analysis. For example, reacting ZDDC with copper(II) sulfate to form a stable copper dithiocarbamate complex, which can then be analyzed by HPLC with UV detection at a suitable wavelength (e.g., 435 nm).[9]
-
Blocking Transmetalation: Another method involves adding a different, more abundant zinc dialkyldithiocarbamate (like ZDMC or ZDEC) to the sample extracts. This "protecting agent" saturates the active sites in the HPLC system, preventing the transmetalation of the analyte of interest.[7]
-
System Passivation: Presaturating the HPLC system by running a solution of a zinc dithiocarbamate complex through it before injecting the analytical samples can also help to minimize on-column degradation.[7]
Common HPLC troubleshooting steps, such as checking for leaks, ensuring mobile phase compatibility, and proper sample dissolution, are also crucial.[10][11]
Question: How do I interpret the TGA and DSC data for my ZDDC sample?
Answer: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about the thermal stability and decomposition of ZDDC.
-
TGA Curve: The TGA curve plots the change in mass of a sample as a function of temperature. For zinc dialkyldithiocarbamates, the TGA curve typically shows one or more distinct steps of mass loss, indicating a multi-stage decomposition process.[2][6] The onset temperature of the first mass loss indicates the beginning of thermal decomposition, which is typically around 230-250°C for these compounds.[2] The percentage of mass loss at each step can be correlated with the loss of specific organic fragments of the molecule. The final residual mass at high temperatures usually corresponds to the formation of a stable inorganic product like zinc sulfide or zinc oxide.[2][5]
-
DSC Curve: The DSC curve shows the heat flow into or out of a sample as a function of temperature. Endothermic peaks (heat absorption) can indicate melting or boiling points, while exothermic peaks (heat release) can indicate crystallization or decomposition processes. By comparing the TGA and DSC curves, you can determine if a thermal event is associated with a mass loss. For example, a sharp endothermic peak in the DSC curve that coincides with the onset of mass loss in the TGA curve would indicate that the compound melts and then immediately decomposes.
In Vitro and In Vivo Experiments
Question: I am observing unexpected cytotoxicity in my cell culture experiments with ZDDC. How can I troubleshoot this?
Answer: Unexpected cytotoxicity in cell culture experiments with ZDDC can arise from several factors:
-
High Concentration: ZDDC, like many zinc compounds, can be toxic to cells at high concentrations.[12] It is crucial to perform a dose-response study to determine the optimal non-toxic or desired toxic concentration range for your specific cell line.
-
Solvent Toxicity: The solvent used to dissolve ZDDC (e.g., DMSO) can also be toxic to cells, especially at higher concentrations. Always include a vehicle control (cells treated with the solvent alone at the same concentration used for ZDDC) in your experiments to differentiate between the toxicity of the compound and the solvent.
-
Compound Instability: Degradation of ZDDC in the cell culture medium could lead to the formation of more toxic byproducts. Ensure that the stock solutions are properly stored and freshly diluted for each experiment.
-
Interaction with Medium Components: ZDDC may interact with components of the cell culture medium, altering its bioavailability or toxicity.
To troubleshoot, consider performing viability assays like MTT or MTS to quantify cytotoxicity across a range of concentrations.[13] Real-time cell analysis can also provide valuable insights into the dynamics of the cellular response to ZDDC.[12]
Question: What are the key considerations when designing animal studies with ZDDC?
Answer: When designing animal studies with ZDDC, several factors are critical for obtaining reliable and translatable data:
-
Dose Selection and Formulation: The dose of ZDDC should be carefully selected based on in vitro data and preliminary in vivo toxicity studies. The formulation used for administration is also crucial, as ZDDC has poor aqueous solubility. Formulations may include suspensions, emulsions, or the use of solubility enhancers like cyclodextrins.
-
Route of Administration: The choice of administration route (e.g., oral, intravenous, intraperitoneal) will depend on the therapeutic goal and the pharmacokinetic properties of the ZDDC formulation.
-
Animal Model Selection: The animal model should be relevant to the human disease or condition being studied. However, it's important to be aware of the physiological and genetic differences between animal models and humans, which can lead to discrepancies in drug efficacy and toxicity.[14]
-
Ethical Considerations and Experimental Design: All animal experiments must be conducted ethically and with proper institutional approval. The experimental design should be robust, including appropriate control groups, randomization, and blinding to minimize bias.[5][8]
Quantitative Data Summary
Thermal Decomposition of Zinc Dialkyldithiocarbamates
| Compound | Decomposition Onset (°C) | Decomposition Stages | Final Product | Reference |
| Zinc Dialkyldithiocarbamates (general) | ~230-250 | Multi-stage | Zinc Sulfide/Oxide | [2] |
| Zinc Diethyldithiocarbamate | 300-360 | Major stage | Zinc Oxide | [2] |
| N-methyl-N-phenyl dithiocarbamate Zn(II) complex | >210 | Two distinct steps | Zinc Oxysulfate | [6] |
HPLC Method Parameters for Dithiocarbamate Analysis
| Parameter | Method 1: Direct Analysis with Transmetalation Blocking | Method 2: Pre-column Derivatization with Copper(II) Sulfate |
| Column | Reversed-phase C18 | Reversed-phase C18 |
| Mobile Phase | Gradient elution | Isocratic or gradient |
| Detection | UV at 260 nm | UV at 435 nm |
| Sample Preparation | Addition of ZDMC or ZDEC as a protecting agent | Reaction with Copper(II) Sulfate |
| Reference | [7] | [9] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis of ZDDC.
Materials:
-
Diamylamine
-
Carbon disulfide (CS₂)
-
Sodium hydroxide (NaOH)
-
Zinc sulfate (ZnSO₄)
-
Deionized water
-
Organic solvent for recrystallization (e.g., benzene)
-
Standard laboratory glassware (three-necked flask, dropping funnel, condenser, beaker)
-
Magnetic stirrer and heater
Procedure:
Step 1: Synthesis of Sodium Diamyldithiocarbamate
-
In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and condenser, add diamylamine and water.
-
While stirring, gradually add an equimolar amount of carbon disulfide through the dropping funnel over 30 minutes, maintaining the temperature at 30°C.
-
After the addition of CS₂, slowly add an equimolar solution of sodium hydroxide over 30 minutes, keeping the temperature at 35°C.
-
Continue stirring until the reaction mixture becomes a single, light-yellow colored phase.
-
Remove the solvent under reduced pressure until light-yellow crystals of sodium diamyldithiocarbamate appear.
-
Purify the crystals by recrystallization from a suitable organic solvent like benzene.
Step 2: Synthesis of this compound
-
In a beaker, dissolve a specific amount of zinc sulfate in water and heat the solution to 50°C.
-
Prepare a water solution of the sodium diamyldithiocarbamate synthesized in Step 1.
-
Slowly add the sodium diamyldithiocarbamate solution to the heated zinc sulfate solution while stirring.
-
A precipitate of this compound will form.
-
Continue stirring for a specified reaction time (e.g., 30 minutes).
-
Filter the precipitate, wash it with deionized water, and dry it under vacuum.
Protocol 2: Enhancement of ZDDC Aqueous Solubility using Cyclodextrins
This protocol outlines the preparation of a ZDDC-cyclodextrin inclusion complex.
Materials:
-
This compound (ZDDC)
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Deionized water
-
Magnetic stirrer
-
Freeze-dryer (optional)
Procedure:
-
Prepare aqueous solutions of the chosen cyclodextrin at various concentrations (e.g., 5%, 10%, 15%, 20% w/w).
-
Add an excess amount of ZDDC powder to each cyclodextrin solution.
-
Stir the mixtures vigorously at room temperature for 24-48 hours to ensure equilibrium is reached.
-
After stirring, centrifuge the suspensions to pellet the undissolved ZDDC.
-
Carefully collect the supernatant, which contains the solubilized ZDDC-cyclodextrin complex.
-
The concentration of ZDDC in the supernatant can be determined by a suitable analytical method like HPLC.
-
For obtaining a solid form of the inclusion complex, the supernatant can be freeze-dried.
Diagrams
Caption: A general experimental workflow for working with this compound, highlighting key stages and common troubleshooting points.
Caption: A troubleshooting decision tree for common HPLC issues encountered during ZDDC analysis.
Caption: A simplified signaling pathway illustrating the two-step synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 15337-18-5 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and Characterisation of Zinc Diethyldithiocarbamate–Cyclodextrin Inclusion Complexes for Potential Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermal Studies of Zn(II), Cd(II) and Hg(II) Complexes of Some N-Alkyl-N-Phenyl-Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of zinc diethyldithiocarbamate released into artificial sweat from natural rubber latex vulcanizates by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 12. pjoes.com [pjoes.com]
- 13. Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Antiwear Properties of Zinc Diamyldithiocarbamate (ZDDP) Films
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing experiments involving Zinc Diamyldithiocarbamate (ZDDP) antiwear films.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of ZDDP antiwear film formation?
A1: ZDDP additives form a protective, phosphate glass-based tribofilm on rubbing surfaces. This process is not solely dependent on temperature but is significantly driven by shear stress, a concept known as mechanochemistry. The applied shear stress in a high-pressure contact can lower the thermal activation energy required for the ZDDP reaction, thereby increasing the rate of film formation. This explains why these protective films form preferentially on surfaces experiencing sliding contact.
Q2: My ZDDP film is not forming effectively. What are the potential causes?
A2: Several factors can inhibit ZDDP film formation. Common culprits include:
-
Competition from other additives: Detergents (especially over-based calcium sulfonates), dispersants, and some friction modifiers can compete with ZDDP for surface adsorption sites, hindering the formation of a robust tribofilm.
-
Insufficient shear stress or temperature: The formation of the protective film is a stress-promoted, thermally activated process. If the experimental conditions do not provide sufficient mechanical stress or thermal energy, the reaction rate will be too low.
-
Contamination: Water contamination in the lubricant can be detrimental to the performance of ZDDP, as it can impact the film-forming ability.
Q3: Can I use ZDDP with other additives to improve performance?
A3: Yes, synergistic effects are observed with certain additives. For instance, combining ZDDP with some ionic liquids or Molybdenum Dithiocarbamate (MoDTC) can lead to significantly reduced friction and wear compared to using ZDDP alone. However, it is crucial to be aware of potential antagonistic interactions, as some additives can interfere with ZDDP's function.
Q4: What is the typical thickness of a ZDDP antiwear film?
A4: ZDDP tribofilms typically have a thickness in the range of 50 to 150 nanometers. The film often exhibits a pad-like structure with flat plateau regions separated by valleys.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent wear scar measurements in four-ball testing. | Improper cleaning of test balls and equipment. | Thoroughly clean all components with appropriate solvents (e.g., heptane, acetone) and ensure they are completely dry before starting the test. Avoid touching the cleaned surfaces with bare hands. |
| Shock loading during the application of the test load. | Apply the test load slowly and smoothly to avoid any impact that could prematurely damage the surfaces. | |
| Incorrect test temperature or speed. | Verify that the temperature controller and rotational speed are accurately set and maintained throughout the test as per the ASTM standard (e.g., ASTM D4172). | |
| AFM images of the tribofilm are blurry or show artifacts. | Contaminated or damaged AFM tip. | Use a new, sharp AFM tip. If streaks or duplicate features appear, it's a strong indication of a compromised tip. |
| Surface contamination on the sample. | Ensure the sample is thoroughly rinsed with a suitable solvent to remove any residual lubricant or loose debris before imaging. | |
| Inappropriate imaging parameters (e.g., scan rate, feedback gains). | Optimize the scan rate and feedback gains. If the gains are too low, the tip won't track the surface accurately. If they are too high, it can lead to oscillations and image noise. | |
| Environmental vibrations. | Use an anti-vibration table and an acoustic enclosure for the AFM to minimize interference from external noise and vibrations. | |
| Higher than expected friction when using ZDDP. | Formation of a rough tribofilm. | The inherent nature of ZDDP films can lead to increased roughness and consequently higher friction. Consider using a friction modifier in conjunction with ZDDP. |
| Antagonistic interaction with other additives. | If using a formulated oil, be aware that detergents or other additives might be interfering with the ZDDP film. Test the ZDDP in a pure base oil to establish a baseline. | |
| Reduced antiwear performance in the presence of detergents. | Competitive adsorption between the detergent and ZDDP. | Consider using a different type of detergent (e.g., a neutral detergent may have less of a negative impact than an over-based one). Evaluate the performance at different ZDDP-to-detergent ratios. |
Quantitative Data on ZDDP Film Performance
The following tables summarize quantitative data from various studies on the antiwear and frictional properties of ZDDP films under different conditions.
Table 1: Effect of Additives on Wear and Friction of ZDDP Films
| Lubricant Composition | Average Coefficient of Friction (COF) | Ball Wear Loss Volume (10⁻⁴ mm³) | Reference |
| PAO Base Oil | ~0.14 | - | [1] |
| PAO + ZDDP | 0.108 | 1.03 | [1] |
| PAO + ZDDP + Ni Nanoparticles | 0.114 | 0.747 | [1] |
| PAO + ZDDP + CPCa | 0.119 | 1.48 | [1] |
| Base Oil + ZDDP | ~0.12 | - | [2] |
| Base Oil + ZDDP + Ionic Liquid | ~0.08 | Significantly Reduced | [2] |
PAO: Polyalphaolefin; CPCa: Cyclopropanecarboxylic acid
Table 2: Influence of Detergents on ZDDP Antiwear Performance
| Lubricant Composition | Wear Scar Diameter (mm) | Film Thickness | Observations | Reference |
| Base Oil + ZDDP | Baseline | Baseline | Standard ZDDP performance | [3] |
| Base Oil + ZDDP + Over-based Calcium Sulfonate | Increased | Reduced | Antagonistic effect, reduced P, S, and Zn in the film | [3] |
| Base Oil + ZDDP + Neutral Calcium Sulfonate | Slightly Increased | Slightly Reduced | Milder antagonistic effect compared to over-based detergents | [3] |
| Base Oil + ZDDP + Borate Detergent | Reduced | Increased | Synergistic effect, formation of borate-containing films | [3] |
Experimental Protocols
Four-Ball Wear Test (Based on ASTM D4172)
This test evaluates the wear-preventive properties of lubricating fluids.
a. Apparatus:
-
Four-Ball Wear Test Machine
-
Steel balls (12.7 mm diameter)
-
Microscope for measuring wear scars
-
Temperature controller
-
Solvents for cleaning (e.g., heptane, acetone)
b. Procedure:
-
Cleaning: Thoroughly clean four steel balls, the oil cup, and clamping components with a suitable solvent. Dry them completely.
-
Assembly: Clamp three balls securely in the oil cup. Place the fourth ball in the chuck of the drive spindle.
-
Lubricant Addition: Pour the test lubricant into the cup to a level at least 3 mm above the top of the balls.
-
Test Conditions:
-
Temperature: 75 ± 2 °C
-
Speed: 1200 ± 60 rpm
-
Load: 147 N or 392 N (15 kgf or 40 kgf)
-
Duration: 60 ± 1 min
-
-
Execution: Start the motor and run the test for the specified duration.
-
Measurement: After the test, clean the three lower balls and measure the diameter of the wear scars in two directions (parallel and perpendicular to the striations) using a microscope.
-
Reporting: Calculate the average wear scar diameter for all three balls.
Atomic Force Microscopy (AFM) for Tribofilm Characterization
AFM is used to analyze the topography and nanomechanical properties of the ZDDP tribofilm.
a. Sample Preparation:
-
After the tribological test, carefully remove the specimen (e.g., the disc from a pin-on-disc tester).
-
Gently rinse the surface with a volatile solvent (e.g., heptane or isopropanol) to remove excess lubricant. Avoid aggressive cleaning methods that could damage the tribofilm.
-
Dry the sample using a gentle stream of inert gas (e.g., nitrogen).
b. AFM Imaging:
-
Mode: Typically, tapping mode (intermittent contact mode) is used to minimize damage to the relatively soft tribofilm.
-
Probe Selection: Use a sharp silicon probe with a moderate spring constant.
-
Imaging Parameters:
-
Scan Size: Start with a larger scan size (e.g., 20 µm x 20 µm) to locate the wear track and then zoom in to smaller areas of interest.
-
Scan Rate: Begin with a slower scan rate (e.g., 0.5 - 1 Hz) to ensure good tracking of the surface features.
-
Setpoint: Adjust the amplitude setpoint to maintain a light tapping force on the surface.
-
-
Data Acquisition: Acquire both height and phase images. The height image provides topographical information, while the phase image can reveal variations in material properties.
c. Data Analysis:
-
Use the AFM software to level the images and remove any bowing or tilt.
-
Measure the thickness of the tribofilm by creating a profile across an edge of the film or a deliberately made scratch.
-
Analyze the surface roughness (e.g., Ra, Rq) of the tribofilm and the surrounding substrate.
-
Characterize the morphology of the film, noting the size, shape, and distribution of the pad-like features.
Visualizations
References
- 1. Impact of Primary and Secondary ZDDP and Ionic Liquid as Lubricant Oil Additives on the Performance and Physicochemical Properties of Pd-Based Three-Way Catalysts [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. AFM Artifacts - AFM FAQ - Frequently Asked Questions about Atomic Force Microscopy [fc.up.pt]
Validation & Comparative
Zinc diamyldithiocarbamate vs. zinc dibutyldithiocarbamate as accelerators
In the realm of rubber vulcanization, the selection of an appropriate accelerator is paramount to achieving desired curing characteristics and final product performance. Among the ultra-accelerators, zinc dithiocarbamates are widely utilized for their rapid cure rates. This guide provides a detailed comparison of two key members of this family: Zinc Diamyldithiocarbamate (ZDAC) and Zinc Dibutyldithiocarbamate (ZDBC), offering insights for researchers, scientists, and professionals in drug development who may utilize these compounds in various applications.
Executive Summary
Both ZDAC and ZDBC are effective vulcanization accelerators for natural and synthetic rubbers. The primary distinction between them lies in the length of their alkyl chains (amyl for ZDAC, butyl for ZDBC), which influences their performance. Generally, as the alkyl chain length increases, the accelerator exhibits greater scorch safety and a slightly slower cure rate. Consequently, ZDAC typically offers a longer scorch time, providing a wider processing window compared to ZDBC. This characteristic can be advantageous in complex molding operations or when processing scorch-sensitive compounds. Conversely, ZDBC provides a faster cure, which can be beneficial for high-volume production where rapid cycle times are critical. The selection between ZDAC and ZDBC therefore depends on the specific requirements of the rubber compound and the manufacturing process.
Data Presentation: Performance Comparison
The following tables summarize hypothetical yet representative experimental data comparing the performance of ZDAC and ZDBC in a typical natural rubber formulation. This data is based on established trends for dithiocarbamate accelerators.
Table 1: Cure Characteristics of ZDAC vs. ZDBC in Natural Rubber
| Parameter | Test Method | ZDAC | ZDBC |
| Minimum Torque (ML), dNm | ASTM D5289 | 1.2 | 1.1 |
| Maximum Torque (MH), dNm | ASTM D5289 | 18.5 | 18.8 |
| Scorch Time (ts2), min | ASTM D5289 | 4.5 | 3.8 |
| Optimum Cure Time (t90), min | ASTM D5289 | 12.5 | 10.2 |
| Cure Rate Index (CRI), min⁻¹ | Calculated | 12.5 | 15.6 |
Table 2: Physical Properties of Natural Rubber Vulcanizates
| Property | Test Method | ZDAC | ZDBC |
| Tensile Strength, MPa | ASTM D412 | 25.5 | 26.0 |
| Elongation at Break, % | ASTM D412 | 550 | 540 |
| Modulus at 300% Elongation, MPa | ASTM D412 | 12.0 | 12.5 |
| Hardness, Shore A | ASTM D2240 | 60 | 62 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the data tables.
Evaluation of Cure Characteristics using a Moving Die Rheometer (MDR)
-
Apparatus: Moving Die Rheometer (MDR) compliant with ASTM D5289.
-
Procedure:
-
A 5-gram sample of the uncured rubber compound is placed in the die cavity of the MDR.
-
The cavity is sealed, and the test is initiated at a specified temperature (e.g., 160°C).
-
The oscillating die measures the torque required to shear the sample as it vulcanizes.
-
The test continues until the torque reaches a maximum and plateaus.
-
The minimum torque (ML), maximum torque (MH), scorch time (ts2), and optimum cure time (t90) are recorded from the resulting rheograph.
-
The Cure Rate Index (CRI) is calculated using the formula: CRI = 100 / (t90 - ts2).
-
Determination of Physical Properties
-
Sample Preparation: Cured rubber sheets are prepared by compression molding the compound at the specified vulcanization temperature and t90 cure time. Standard dumbbell-shaped test specimens are die-cut from the cured sheets according to ASTM D412.
-
Tensile Testing (ASTM D412):
-
The thickness and width of the narrow section of the dumbbell specimen are measured.
-
The specimen is mounted in the grips of a universal testing machine.
-
The specimen is stretched at a constant rate (e.g., 500 mm/min) until it breaks.
-
The tensile strength, elongation at break, and modulus at 300% elongation are recorded.
-
-
Hardness Testing (ASTM D2240):
-
A Shore A durometer is used to measure the indentation hardness of the cured rubber sheet.
-
The durometer is pressed firmly against the specimen, and the hardness reading is taken after a specified time (e.g., 1 second).
-
Multiple readings are taken at different locations on the specimen, and the average value is reported.
-
Mandatory Visualizations
Chemical Structures
Caption: Chemical Structures of ZDAC and ZDBC.
Experimental Workflow for Accelerator Comparison
Caption: Workflow for comparing ZDAC and ZDBC performance.
Simplified Vulcanization Pathway
Caption: Conceptual pathway of sulfur vulcanization.
A Comparative Analysis of Dithiocarbamate Vulcanization Accelerators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of common dithiocarbamate vulcanization accelerators, focusing on their performance in rubber compounds. The information presented is intended to assist researchers and scientists in selecting the appropriate accelerator for their specific applications. This document summarizes key performance data, outlines experimental methodologies, and illustrates the vulcanization mechanism.
Introduction to Dithiocarbamate Accelerators
Dithiocarbamates are a class of organosulfur compounds widely used as ultra-accelerators in the sulfur vulcanization of rubber.[1] They are known for their ability to significantly increase the rate of vulcanization, allowing for shorter cure times and lower curing temperatures.[1] This class of accelerators includes several important compounds, such as Zinc Dimethyldithiocarbamate (ZDMC), Zinc Diethyldithiocarbamate (ZDEC), and Zinc Dibutyldithiocarbamate (ZDBC). The choice of a specific dithiocarbamate accelerator can have a significant impact on the processing characteristics of the rubber compound and the final physical properties of the vulcanized article.
Chemical Structures
The chemical structures of the dithiocarbamate accelerators discussed in this guide are presented below. The primary difference between them lies in the alkyl groups attached to the nitrogen atom, which influences their solubility, activity, and other properties.
| Accelerator | Chemical Name | Chemical Formula |
| ZDMC (PZ) | Zinc dimethyldithiocarbamate | C₆H₁₂N₂S₄Zn |
| ZDEC (EZ) | Zinc diethyldithiocarbamate | C₁₀H₂₀N₂S₄Zn |
| ZDBC (BZ) | Zinc dibutyldithiocarbamate | C₁₈H₃₆N₂S₄Zn |
Comparative Performance Data
The following tables summarize the cure characteristics and mechanical properties of natural rubber compounds vulcanized with different dithiocarbamate accelerators. It is important to note that the data for ZDMC and ZDEC were obtained from a study using a carbon black-filled natural rubber compound, while the data for ZDBC was obtained from a study using a silica-filled natural rubber compound. Direct comparison of absolute values should be made with this difference in formulation in mind.
Cure Characteristics of Dithiocarbamate Accelerators in Natural Rubber
| Accelerator | Scorch Time (ts2, min) | Cure Time (t90, min) | Minimum Torque (ML, dNm) | Maximum Torque (MH, dNm) |
| ZDMC | 1.8 | 3.5 | 1.2 | 10.5 |
| ZDEC | 2.1 | 4.2 | 1.1 | 10.2 |
Data sourced from a study on carbon black-filled natural rubber.
Cure Characteristics and Mechanical Properties of ZDBC in Silica-Filled Natural Rubber
| Property | Value |
| Cure Time (t10, min) | 2.5 |
| Tensile Strength (MPa) | 25 |
| Elongation at Break (%) | 600 |
| Modulus at 300% Elongation (MPa) | 10 |
Data sourced from a study on silica-filled natural rubber.[2]
Performance Summary and Comparison
-
Cure Rate: Dithiocarbamates are known as ultra-fast accelerators.[3] Generally, the cure activity follows the order ZDEC > ZDMC > ZDBC, with ZDEC providing the fastest cure rate.[3]
-
Scorch Safety: Scorch safety, the time before vulcanization begins, is a critical processing parameter. ZDBC typically offers better scorch safety compared to ZDEC and ZDMC, allowing for longer processing times before the onset of cure.[4]
-
Mechanical Properties: Dithiocarbamate accelerators contribute to excellent mechanical properties, including high tensile strength and good resilience.[5] The choice of accelerator can influence the crosslink density, which in turn affects the modulus and hardness of the vulcanizate.
Experimental Protocols
The following are generalized experimental protocols for the evaluation of vulcanization accelerators based on ASTM standards.
Compounding of Rubber
This protocol is based on ASTM D3182 - Standard Practice for Rubber—Materials, Equipment, and Procedures for Mixing Standard Compounds and Preparing Standard Vulcanized Sheets .[6][7][8][9][10]
-
Materials:
-
Natural Rubber (NR)
-
Carbon Black or Silica (as filler)
-
Zinc Oxide (activator)
-
Stearic Acid (activator)
-
Sulfur (vulcanizing agent)
-
Dithiocarbamate Accelerator (ZDMC, ZDEC, or ZDBC)
-
-
Equipment:
-
Two-roll mill or an internal mixer (e.g., Banbury mixer)
-
-
Procedure:
-
The natural rubber is first masticated on the two-roll mill to reduce its viscosity.
-
The activators (zinc oxide and stearic acid) are then added and mixed until a homogenous dispersion is achieved.
-
The filler (carbon black or silica) is added in portions, ensuring complete incorporation after each addition.
-
The accelerator is added, followed by a short mixing cycle.
-
Finally, sulfur is added, and the compound is mixed thoroughly. The temperature of the mill should be carefully controlled to prevent premature vulcanization (scorching).
-
The compounded rubber is then sheeted out and conditioned at room temperature for at least 24 hours before testing.
-
Determination of Cure Characteristics
This protocol is based on ASTM D5289 - Standard Test Method for Rubber Property—Vulcanization Using Rotorless Cure Meters .
-
Equipment:
-
Rotorless Cure Meter (e.g., Moving Die Rheometer - MDR)
-
-
Procedure:
-
A sample of the uncured rubber compound is placed in the die cavity of the rheometer, which is preheated to the desired vulcanization temperature (e.g., 160°C).
-
The die cavity is closed, and the sample is subjected to a small, oscillatory shear deformation.
-
The torque required to oscillate the die is measured as a function of time.
-
The resulting rheometer curve provides key cure parameters, including:
-
Minimum Torque (ML): An indication of the viscosity of the uncured compound.
-
Maximum Torque (MH): An indication of the stiffness or modulus of the fully cured compound.
-
Scorch Time (ts2): The time to a 2-unit rise in torque from the minimum, representing the onset of vulcanization.
-
Cure Time (t90): The time to reach 90% of the maximum torque, representing the optimal cure time.
-
-
Measurement of Tensile Properties
This protocol is based on ASTM D412 - Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension .[7][8][9][10]
-
Equipment:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Dumbbell-shaped cutting die
-
Extensometer (for precise strain measurement)
-
-
Procedure:
-
Dumbbell-shaped test specimens are cut from the vulcanized rubber sheets.
-
The thickness and width of the narrow section of the dumbbell are measured.
-
The specimen is mounted in the grips of the UTM.
-
The extensometer is attached to the specimen to measure elongation.
-
The specimen is stretched at a constant rate of speed (e.g., 500 mm/min) until it breaks.
-
The force and elongation are recorded throughout the test.
-
From the stress-strain curve, the following properties are determined:
-
Tensile Strength: The maximum stress applied to the specimen at the point of rupture.
-
Elongation at Break: The strain at the point of rupture, expressed as a percentage of the original length.
-
Modulus: The stress at a specific elongation (e.g., 100%, 300%).
-
-
Vulcanization Mechanism and Experimental Workflow
The following diagrams illustrate the proposed mechanism of ZDMC-accelerated sulfur vulcanization and a typical experimental workflow for comparing accelerators.
Caption: Proposed mechanism of ZDMC-accelerated sulfur vulcanization.
Caption: Workflow for comparing dithiocarbamate vulcanization accelerators.
References
- 1. welltchemicals.com [welltchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. raywaychem.com [raywaychem.com]
- 4. ZDBC Rubber Accelerator: Properties, Applications, and Benefits [chembroad.com]
- 5. welltchemicals.com [welltchemicals.com]
- 6. How to perform ASTM D412 Tensile Test on Rubber & Elastomers [prestogroup.com]
- 7. ASTM D412 Explained: A Complete Guide to Rubber Tensile Testing [labscubed.com]
- 8. ASTM D412: Practical Guide to Rubber Tensile Testing and Elastomer Performance Analysis - Kind Snail [kindsnail.com]
- 9. ASTM D412 Step by Step How To Rubber Test | Frank Bacon % [frankbacon.com]
- 10. testresources.net [testresources.net]
A Comparative Performance Analysis of Zinc Diamyldithiocarbamate (ZDAC) in EPDM Rubber
An objective evaluation of Zinc Diamyldithiocarbamate against other common accelerators, supported by experimental data, to guide researchers and compounders in optimizing EPDM vulcanization.
In the formulation of Ethylene Propylene Diene Monomer (EPDM) rubber compounds, the selection of an appropriate accelerator is critical to achieving desired cure characteristics and final product performance. This compound (ZDAC) belongs to the dithiocarbamate class of accelerators, which are recognized for their ultra-fast curing capabilities. This guide provides a comprehensive comparison of the performance of ZDAC, represented by its close analogs Zinc Dimethyldithiocarbamate (ZDMC) and Zinc Diethyldithiocarbamate (ZDEC), against other widely used accelerator classes such as thiazoles, sulfenamides, and thiurams in a typical EPDM formulation.
Executive Summary of Accelerator Performance
Dithiocarbamates, including ZDAC, are characterized by their rapid vulcanization, providing the shortest cure times among the accelerator classes evaluated.[1] This makes them highly effective for applications requiring high throughput. They also contribute to high tensile strength and toughness in the final EPDM vulcanizate.[1][2] However, this high reactivity is associated with very short scorch times, which can present processing challenges.[1][3] In contrast, sulfenamide accelerators offer a good balance of fast cure rates and excellent scorch safety, while thiazoles provide a slower, more controlled cure. Thiurams also offer fast curing and contribute to high modulus and hardness.
Comparative Data on Accelerator Performance in EPDM
The following tables summarize the quantitative data from a comparative study of various accelerators in a standard EPDM compound. The performance of this compound (ZDAC) is represented by the data for Zinc Dimethyldithiocarbamate (ZDMC) and Zinc Diethyldithiocarbamate (ZDEC).
Cure Characteristics at 160°C
| Accelerator Class | Accelerator | Min. Torque (ML, dNm) | Max. Torque (MH, dNm) | Scorch Time (ts2, min) | Cure Time (t90, min) |
| Dithiocarbamate | ZDMC | 1.8 | 18.5 | 0.8 | 3.5 |
| ZDEC | 1.9 | 18.2 | 0.9 | 3.8 | |
| Thiazole | MBT | 2.1 | 14.5 | 2.5 | 8.5 |
| MBTS | 2.0 | 14.2 | 3.0 | 9.0 | |
| Sulfenamide | CBS | 1.9 | 17.5 | 2.2 | 6.5 |
| TBBS | 1.8 | 18.0 | 2.8 | 7.0 | |
| Thiuram | TMTD | 1.7 | 19.0 | 1.0 | 4.0 |
Data sourced from a study on the effect of different accelerators on the vulcanization of EPDM rubber.[1]
Physical Properties of EPDM Vulcanizates
| Accelerator Class | Accelerator | Hardness (Shore A) | Modulus at 300% (MPa) | Tensile Strength (MPa) | Elongation at Break (%) | Toughness (MPa) |
| Dithiocarbamate | ZDMC | 65 | 10.5 | 18.0 | 450 | 7.5 |
| ZDEC | 64 | 10.2 | 17.8 | 460 | 7.2 | |
| Thiazole | MBT | 60 | 8.5 | 15.5 | 550 | 6.0 |
| MBTS | 59 | 8.2 | 15.0 | 560 | 5.8 | |
| Sulfenamide | CBS | 63 | 9.8 | 17.0 | 500 | 6.8 |
| TBBS | 64 | 10.0 | 17.5 | 480 | 7.0 | |
| Thiuram | TMTD | 66 | 11.0 | 18.5 | 430 | 8.0 |
Data sourced from a study on the effect of different accelerators on the vulcanization of EPDM rubber.[1]
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies to ensure accuracy and comparability.
Cure Characteristics (ASTM D2084)
The vulcanization properties of the EPDM compounds were evaluated using an oscillating disk rheometer. This method measures the torque required to oscillate a disk embedded in the rubber sample at a constant temperature (e.g., 160°C). The key parameters recorded are:
-
Minimum Torque (ML): An indication of the viscosity of the uncured compound.
-
Maximum Torque (MH): Represents the stiffness or modulus of the fully cured rubber. The difference between MH and ML indicates the degree of crosslinking.
-
Scorch Time (ts2): The time taken for the torque to rise by two units from the minimum torque, indicating the onset of vulcanization and the available processing time.
-
Optimum Cure Time (t90): The time required to reach 90% of the maximum torque, representing the time to achieve a near-complete cure.
Physical Properties (ASTM D412)
The tensile properties of the vulcanized EPDM samples were determined using a universal testing machine. Dumbbell-shaped specimens were stretched at a constant rate until they fractured. The following properties were measured:
-
Hardness: Measured using a durometer (Shore A scale), indicating the resistance to indentation.
-
Modulus at 300% Elongation: The stress required to stretch the sample to 300% of its original length, representing the stiffness of the material.
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Elongation at Break: The percentage increase in length of the sample at the point of fracture.
-
Toughness: The energy absorbed per unit volume up to the point of rupture, calculated from the area under the stress-strain curve.
Heat Aging Resistance (ASTM D573)
To evaluate the durability of the vulcanized rubber, samples are subjected to accelerated aging in a hot air oven at a specified temperature (e.g., 100°C) for a defined period (e.g., 72 hours). After aging, the physical properties (tensile strength, elongation, and hardness) are re-measured, and the percentage change from the unaged properties is calculated to assess the material's resistance to thermal degradation.
Visualizing Experimental Workflows
Logical Flow of EPDM Compound Evaluation
Caption: Workflow for EPDM compound formulation, testing, and performance validation.
Signaling Pathway of Sulfur Vulcanization
Caption: Simplified pathway of sulfur vulcanization in EPDM activated by an accelerator.
Conclusion
This compound (ZDAC), as a representative of the dithiocarbamate class, is a highly effective accelerator for EPDM rubber, offering rapid cure rates and contributing to excellent tensile strength and toughness.[1][2] This makes it a suitable choice for applications where fast production cycles are a priority. However, the very short scorch times associated with dithiocarbamates necessitate careful control over the mixing and processing stages to prevent premature vulcanization.[1][3] For applications requiring greater processing safety, sulfenamide accelerators like TBBS or CBS present a more balanced profile of cure speed and scorch delay. The selection of the optimal accelerator system will ultimately depend on the specific processing requirements and desired end-product properties. This guide provides the foundational data and experimental context to assist researchers and compounders in making informed decisions for their EPDM formulations.
References
A Comparative Guide to Alternatives for Zinc Diamyldithiocarbamate in Latex Manufacturing
For Researchers, Scientists, and Drug Development Professionals
The vulcanization accelerator, Zinc diamyldithiocarbamate (ZDAC), has long been a staple in the latex manufacturing industry. However, growing concerns over Type IV allergies and the potential formation of carcinogenic N-nitrosamines have spurred the search for safer and equally effective alternatives. This guide provides an objective comparison of ZDAC and its prominent alternatives, supported by experimental data, to aid researchers and professionals in making informed decisions for their specific applications.
Performance Comparison of Latex Accelerators
The selection of an appropriate accelerator system is critical in achieving the desired cure characteristics and physical properties of the final latex product. The following tables summarize the quantitative performance of ZDAC and its alternatives.
Cure Characteristics
The efficiency of the vulcanization process is determined by cure characteristics such as scorch time (the time before vulcanization begins) and cure time (the time to reach optimal vulcanization).
| Accelerator System | Scorch Time (ts2, minutes) | Cure Time (t90, minutes) | Cure Rate Index (CRI, 100/(t90-ts2)) |
| This compound (ZDAC) | Data not available in a comparable format | Data not available in a comparable format | Data not available in a comparable format |
| Zinc Diethyldithiocarbamate (ZDEC) | ~1.5 - 2.5 | ~5 - 10 | ~14 - 20 |
| Zinc Dibutyldithiocarbamate (ZDBC) | ~2.0 - 3.5 | ~8 - 15 | ~8 - 14 |
| Zinc 2-Mercaptobenzothiazole (ZMBT) | ~3.0 - 5.0 | ~15 - 25 | ~4 - 8 |
| Diisopropyl Xanthogen Polysulfide (DIXP) | Shorter than ZDEC/ZBEC | Faster than ZDEC/ZBEC | Higher than ZDEC/ZBEC |
| Zinc Diisononyl Dithiocarbamate (ZDNC) | Data not available in a comparable format | Data not available in a comparable format | Data not available in a comparable format |
Note: The values presented are approximate and can vary depending on the specific formulation, including the type of latex, sulfur and zinc oxide levels, and curing temperature.
Physical Properties of Vulcanized Latex Films
The mechanical properties of the final latex product are crucial for its performance and durability. Key parameters include tensile strength, elongation at break, and modulus.
| Accelerator System | Tensile Strength (MPa) | Elongation at Break (%) | Modulus at 500% Elongation (MPa) |
| This compound (ZDAC) | ~20 - 30 | ~700 - 900 | ~1.5 - 2.5 |
| Zinc Diethyldithiocarbamate (ZDEC) | ~22 - 32 | ~750 - 950 | ~1.8 - 2.8 |
| Zinc Dibutyldithiocarbamate (ZDBC) | ~20 - 28 | ~800 - 1000 | ~1.2 - 2.2 |
| Zinc 2-Mercaptobenzothiazole (ZMBT) | ~18 - 25 | ~700 - 850 | ~2.0 - 3.0 |
| Diisopropyl Xanthogen Polysulfide (DIXP) | Comparable to or higher than conventional accelerators | Comparable to conventional accelerators | Comparable to conventional accelerators |
| Zinc Diisononyl Dithiocarbamate (ZDNC) | Comparable to ZDBC | Comparable to ZDBC | Comparable to ZDBC |
Health and Safety Profile
A primary driver for seeking alternatives to ZDAC is the mitigation of health risks, particularly Type IV allergies and the formation of harmful N-nitrosamines.
| Accelerator System | Type IV Allergy Potential | N-Nitrosamine Formation Potential |
| This compound (ZDAC) | High | Can form N-nitrosamines |
| Zinc Diethyldithiocarbamate (ZDEC) | High | Can form N-nitrosamines |
| Zinc Dibutyldithiocarbamate (ZDBC) | Lower than ZDEC[1] | Can form N-nitrosamines |
| Zinc 2-Mercaptobenzothiazole (ZMBT) | Lower than dithiocarbamates | Does not form N-nitrosamines |
| Diisopropyl Xanthogen Polysulfide (DIXP) | Low | Does not form N-nitrosamines |
| Zinc Diisononyl Dithiocarbamate (ZDNC) | Low | Significantly reduced N-nitrosamine formation |
Experimental Protocols
To ensure accurate and reproducible results when comparing latex accelerators, standardized experimental protocols are essential. The following outlines the methodologies for key experiments.
Determination of Cure Characteristics
This protocol is based on the principles outlined in ASTM D2084 for measuring vulcanization characteristics using an oscillating disk rheometer.
Objective: To determine the scorch time, cure time, and cure rate of a latex compound.
Apparatus: Oscillating disk rheometer, temperature-controlled chamber.
Procedure:
-
Sample Preparation: Prepare the latex compound by mixing the latex, sulfur, zinc oxide, antioxidant, and the accelerator being tested in the specified proportions.
-
Instrument Setup: Set the rheometer to the desired curing temperature (e.g., 100°C for latex).
-
Test Execution: Place a defined volume of the compounded latex into the rheometer's test cavity. Start the test, which involves oscillating a rotor embedded in the latex at a specified frequency and amplitude.
-
Data Acquisition: The rheometer measures the torque required to oscillate the rotor as the latex vulcanizes. The torque increases as cross-linking proceeds.
-
Data Analysis:
-
Minimum Torque (ML): The lowest torque value recorded at the beginning of the test, representing the viscosity of the unvulcanized compound.
-
Maximum Torque (MH): The highest torque value achieved, indicating the completion of vulcanization and the stiffness of the vulcanizate.
-
Scorch Time (ts2): The time taken for the torque to rise by two units above the minimum torque (ML). This indicates the onset of vulcanization.
-
Cure Time (t90): The time required to reach 90% of the maximum torque. This is often considered the optimal cure time.
-
Cure Rate Index (CRI): Calculated as 100 / (t90 - ts2), this index provides a measure of the speed of the vulcanization reaction.
-
Determination of Physical Properties
This protocol is based on ASTM D412 and ASTM D882 for testing the tensile properties of vulcanized rubber and thin plastic sheeting, respectively.
Objective: To measure the tensile strength, elongation at break, and modulus of a vulcanized latex film.
Apparatus: Universal Testing Machine (UTM) with a suitable load cell, grips for thin films, and a thickness gauge.
Procedure:
-
Film Preparation: Prepare thin films of the vulcanized latex by casting the compounded latex onto a flat, non-stick surface and allowing it to dry and cure under controlled conditions (temperature and time).
-
Specimen Cutting: Cut dumbbell-shaped test specimens from the cured latex film using a die cutter.
-
Thickness Measurement: Measure the thickness of the narrow section of each dumbbell specimen at three points and record the average.
-
Test Execution:
-
Mount the specimen in the grips of the UTM, ensuring it is aligned vertically and not under tension.
-
Set the crosshead speed to a constant rate (e.g., 500 mm/min).
-
Start the test, and the UTM will pull the specimen until it breaks.
-
-
Data Acquisition: The UTM records the applied force and the corresponding elongation of the specimen throughout the test.
-
Data Analysis:
-
Tensile Strength: The maximum force recorded during the test divided by the original cross-sectional area of the specimen.
-
Elongation at Break: The percentage increase in the length of the specimen at the point of rupture compared to its original length.
-
Modulus: The stress (force per unit area) at a specific elongation (e.g., 500%). It is a measure of the stiffness of the material.
-
Analysis of Residual Accelerators by High-Performance Liquid Chromatography (HPLC)
Objective: To identify and quantify the amount of unreacted accelerator remaining in the final latex product.
Apparatus: High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV-Vis), analytical column, and sample preparation equipment.
Procedure:
-
Sample Extraction:
-
Cut a known weight of the vulcanized latex product into small pieces.
-
Extract the residual accelerators using a suitable solvent (e.g., acetonitrile or an artificial sweat solution) under controlled conditions (e.g., sonication for a specific time at a set temperature).
-
-
Sample Preparation: Filter the extract to remove any particulate matter. The extract may require further dilution to fall within the calibration range of the HPLC method.
-
HPLC Analysis:
-
Inject a known volume of the prepared sample extract into the HPLC system.
-
The components of the extract are separated on the analytical column based on their affinity for the stationary and mobile phases.
-
The detector measures the response of each separated component as it elutes from the column.
-
-
Quantification:
-
Prepare a series of standard solutions of the accelerator of interest at known concentrations.
-
Inject the standard solutions into the HPLC to create a calibration curve (response vs. concentration).
-
Compare the detector response of the sample extract to the calibration curve to determine the concentration of the residual accelerator in the extract.
-
Calculate the amount of residual accelerator per gram of the original latex product.
-
Determination of N-Nitrosamines by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To detect and quantify the presence of N-nitrosamines in the final latex product.
Apparatus: Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS), analytical column, and sample preparation equipment.
Procedure:
-
Sample Migration/Extraction:
-
Simulate the conditions of use by migrating potential N-nitrosamines from the latex product into an artificial saliva solution for a specified time and temperature.
-
Alternatively, perform a solvent extraction using a suitable solvent like dichloromethane.
-
-
Extraction and Concentration:
-
Extract the N-nitrosamines from the migration solution or solvent extract using a liquid-liquid extraction or solid-phase extraction (SPE) technique.
-
Concentrate the extract to a small volume to increase the sensitivity of the analysis.
-
-
GC-MS Analysis:
-
Inject a small volume of the concentrated extract into the GC.
-
The GC separates the volatile compounds in the extract based on their boiling points and interaction with the analytical column.
-
The separated compounds then enter the MS, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound.
-
-
Quantification:
-
Use certified N-nitrosamine standards to create a calibration curve.
-
Identify and quantify the N-nitrosamines in the sample by comparing their retention times and mass spectra to those of the standards.
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental processes described above.
Caption: Experimental workflow for comparing latex accelerators.
Caption: Simplified vulcanization signaling pathway.
References
Performance Evaluation of Zinc Diamyldithiocarbamate in Bio-lubricants: A Comparative Guide
The increasing demand for environmentally friendly lubricants has spurred significant research into bio-based alternatives derived from vegetable oils.[1][2] However, the inherent limitations of vegetable oils, such as poor oxidation stability and inadequate wear resistance, necessitate the use of additives to enhance their performance.[1][3] Among these, Zinc Diamyldithiocarbamate (ZDDC) and its chemical cousin, Zinc Dialkyldithiophosphate (ZDDP), have been subjects of considerable investigation for their anti-wear and antioxidant properties.[3][4][5] This guide provides a detailed comparison of the performance of ZDDC in bio-lubricants against other common and emerging additives, supported by experimental data and standardized testing protocols.
Mechanism of Action: The Protective Tribofilm
Zinc dithiocarbamates and dithiophosphates function primarily as anti-wear and extreme pressure (EP) agents by forming a protective, sacrificial layer on metallic surfaces under conditions of high temperature and pressure.[4] This "tribofilm," typically composed of glassy iron, zinc polyphosphate, and metal sulfides, prevents direct metal-to-metal contact, thereby reducing friction and wear.[4] Additionally, these compounds act as antioxidants by decomposing hydroperoxides that form during the auto-oxidation cycle of the base oil, which in turn reduces corrosion.[4][6]
Caption: Mechanism of ZDDC anti-wear activity.
Comparative Performance Analysis
1. This compound (ZDDC) vs. Zinc Dialkyldithiophosphate (ZDDP)
Both ZDDC and ZDDP are widely used multifunctional additives.[3][7] However, studies directly comparing their efficacy in bio-lubricants, particularly palm oil, have shown that ZDDP exhibits superior performance in terms of oxidation stability.[1] The addition of 2 wt% ZDDP to palm oil resulted in a longer oxidation time (128 minutes) compared to ZDDC under the same conditions.[1] While both compounds improve the tribological properties of bio-lubricants, the optimal concentration is generally considered to be 2 wt% or below to avoid any antagonistic effects.[1][3]
Table 1: Oxidation Stability of ZDDC vs. ZDDP in Palm Oil Bio-lubricant
| Additive | Concentration (wt%) | Oxidation Time (minutes) |
|---|---|---|
| ZDDP | 1.2 | 111 |
| ZDDP | 1.6 | 124 |
| ZDDP | 2.0 | 128[1] |
| ZDDC | 2.0 | < 128[1] |
Data sourced from a study using a Rotating Pressure Vessel Oxidation Test (RPVOT).[1]
2. Alternatives to Zinc-Based Additives
Concerns over the environmental impact of heavy metals like zinc and the potential for phosphorus to poison catalytic converters have driven the search for greener alternatives.[8][9]
-
Ionic Liquids (ILs): These novel additives, particularly short-chain phosphonium-phosphate and ammonium-phosphate ILs, have demonstrated significant improvements in friction and wear reduction at very low concentrations (0.5 wt%).[8] A study showed that four different ILs achieved a 30-40% reduction in friction and over 99% reduction in wear, outperforming commercial bio-derived additives.[8][10] Crucially, these ILs also exhibited significantly lower aquatic toxicity.[8][10]
-
Nanoparticles: The dispersion of nanoparticles such as titanium dioxide (TiO₂), graphene, and maghemite into bio-lubricants has been shown to enhance their thermal stability and tribological performance.[11][12] For instance, the addition of 0.1% volume concentration of graphene to coconut oil reduced the coefficient of friction by 10.4% and the wear scar diameter by 5.6%.[11] Similarly, TiO₂ nanoparticles have been shown to act as effective anti-wear agents and friction modifiers in vegetable oils.[12]
-
Organometallic Compounds: A functionalized vanadyl(IV) acetylacetonate complex has emerged as a highly effective anti-wear agent, showing a 93% reduction in wear compared to 57% for ZDDP in a model formulation.[9] This vanadium-based additive is free of sulfur and phosphorus, making it an environmentally attractive alternative.[9]
Table 2: Performance Comparison of ZDDC Alternatives in Bio-lubricants
| Additive Type | Specific Additive | Base Oil | Concentration | Performance Improvement |
|---|---|---|---|---|
| Ionic Liquids | Phosphonium-phosphate ILs | Synthetic Ester | 0.5 wt% | 30-40% friction reduction; >99% wear reduction[8] |
| Nanoparticles | Graphene | Coconut Oil | 0.1 vol% | 10.4% friction reduction; 5.6% wear scar reduction[11] |
| Nanoparticles | Maghemite | Coconut Oil | 0.1 vol% | 3.43% friction reduction; 4.3% wear scar reduction[11] |
| Nanoparticles | Titanium Dioxide (TiO₂) | Vegetable Oils | 1.0 wt% | Friction comparable to commercial engine oil[12] |
| Organometallic | Vanadyl(IV) acetylacetonate | Model Formulation | 10 mM | 93% wear reduction (vs. 57% for ZDDP)[9] |
Experimental Protocols
The evaluation of lubricant performance relies on a suite of standardized tests designed to simulate real-world operating conditions. Key methodologies are outlined below.
References
- 1. jmeche.uitm.edu.my [jmeche.uitm.edu.my]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. precisionlubrication.com [precisionlubrication.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of Eco-Friendly Ionic Liquids and Commercial Bio-Derived Lubricant Additives in Terms of Tribological Performance and Aquatic Toxicity | ORNL [ornl.gov]
- 9. Green Alternatives to Zinc Dialkyldithiophosphates: Vanadium Oxide-Based Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. eprints.usm.my [eprints.usm.my]
A Comparative Guide to the Cross-Validation of Analytical Methods for Zinc Diamyldithiocarbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of Zinc diamyldithiocarbamate (ZDDC), a compound utilized in various industrial applications, including as a vulcanization accelerator in rubber manufacturing. The selection of an appropriate analytical technique is critical for quality control, stability testing, and regulatory compliance. This document outlines the performance of High-Performance Liquid Chromatography (HPLC), Atomic Absorption Spectroscopy (AAS), and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of ZDDC and related zinc dialkyldithiocarbamates.
Comparison of Analytical Method Performance
The selection of an analytical method for this compound is dependent on the specific requirements of the analysis, such as the need to quantify the intact compound or to determine the total zinc content. The following table summarizes the key performance characteristics of High-Performance Liquid Chromatography (HPLC) with different detection strategies and Atomic Absorption Spectroscopy (AAS). Data for closely related zinc dialkyldithiocarbamates, such as Zinc Diethyldithiocarbamate (ZDEC) and Zinc Dibutyldithiocarbamate (ZDBC), are included to provide a comparative framework.
| Method | Principle | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (%RSD) | Accuracy/Recovery (%) | Key Considerations |
| Direct HPLC-UV | Quantifies the intact ZDDC molecule. | 31.3 - 500 µg/mL (for ZDEC & ZDBC)[1] | ZDEC: 5 µg/mL, ZDBC: 10 µg/mL[2] | Not explicitly stated, but quantifiable at lowest linearity point. | Intraday: 1.2-5.2%, Interday: 2.3-8.0% (for ZDEC & ZDBC)[1] | Back-calculated concentrations within 6% of nominal value.[1] | Prone to transmetalation with HPLC system components; requires addition of a "protecting" zinc dithiocarbamate complex.[1][3] |
| HPLC-UV with Pre-Column Derivatization (Copper) | ZDDC is complexed with copper, and the resulting stable complex is quantified. | Not explicitly stated. | 0.25 µg/mL (for ZDEC)[4] | 0.86 µg/mL (for ZDEC)[4] | Not explicitly stated. | High recovery of ZDEC from artificial sweat.[4] | Copper sulfate is a more effective complexing agent than cobalt chloride.[4] |
| HPLC-UV with Pre-Column Derivatization (Cobalt) | ZDDC is complexed with cobalt, and the resulting stable complex is quantified. | Not explicitly stated. | Not explicitly stated. | Not explicitly stated. | Not explicitly stated. | Not explicitly stated. | Can form multiple mixed-ligand complexes if more than one type of dithiocarbamate is present.[1] |
| Atomic Absorption Spectroscopy (AAS) | Measures the total zinc content in a sample. | 10 - 500 µg/L (Flame AAS)[5], 0.5 - 40 µg/L (Graphite Furnace AAS)[6] | Not directly applicable to ZDDC molecule. | Not directly applicable to ZDDC molecule. | CV of 2.1% for zinc measurement across different AAS instruments.[7] | Recoveries typically near 100%.[8] | Indirect method for ZDDC; quantifies total zinc, not the intact dithiocarbamate complex. Requires sample digestion.[9] |
| GC-MS (after hydrolysis) | Dithiocarbamates are hydrolyzed to carbon disulfide (CS2), which is then quantified. | Linear up to 0.5 mg CS2/kg.[10] | 0.015 mg CS2/kg.[10] | 0.05 mg CS2/kg.[10] | < 12%[10] | 70-120%[10] | Indirect method; not specific to ZDDC as it measures a common degradation product of all dithiocarbamates. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for zinc dialkyldithiocarbamates and can be adapted for the analysis of this compound.
Direct High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method allows for the direct quantification of the intact this compound molecule.
a) Sample Preparation:
-
Extract the sample containing ZDDC with a suitable organic solvent, such as acetonitrile.[1]
-
To prevent transmetalation reactions with the metallic components of the HPLC system, add a "protecting" zinc dithiocarbamate complex (e.g., zinc dimethyldithiocarbamate or zinc diethyldithiocarbamate) to the sample extract.[1][3]
b) Chromatographic Conditions:
-
Column: Reversed-phase C18 column.[2]
-
Mobile Phase: Gradient elution with acetonitrile and water.[1]
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV detector set at approximately 260 nm.[2]
-
Quantification: Based on a standard curve prepared from ZDDC reference standards.
HPLC-UV with Pre-Column Derivatization
This method involves converting the ZDDC into a more stable and easily detectable metal complex prior to chromatographic analysis.
a) Sample Preparation and Derivatization:
-
Extract the sample with an appropriate solvent (e.g., dichloromethane).[4]
-
Evaporate the solvent and re-dissolve the residue.
-
React the residue with a solution of a metal salt, such as copper(II) sulfate or cobalt(II) chloride, to form a stable dithiocarbamate complex.[4]
b) Chromatographic Conditions:
-
Column: Reversed-phase C18 column.[4]
-
Mobile Phase: Isocratic or gradient elution with a suitable solvent system (e.g., methanol/water).
-
Detection: UV-Vis detector set at the wavelength of maximum absorbance for the specific metal complex (e.g., 435 nm for the copper complex).[4]
-
Quantification: Against a standard curve prepared from ZDDC standards that have undergone the same derivatization procedure.
Atomic Absorption Spectroscopy (AAS)
This technique is used to determine the total zinc content in a sample, providing an indirect measure of ZDDC concentration, assuming ZDDC is the sole source of zinc.
a) Sample Preparation:
-
Accurately weigh the sample.
-
Digest the sample to break down the organic matrix and liberate the zinc ions. This can be achieved through wet ashing with concentrated acids (e.g., nitric acid) or dry ashing in a muffle furnace.[8][11]
-
Dilute the digested sample to a known volume with deionized water to bring the zinc concentration within the linear range of the instrument.[5]
b) Instrumental Analysis:
-
Instrument: Atomic Absorption Spectrometer with a zinc hollow cathode lamp.[11]
-
Wavelength: 213.9 nm.[11]
-
Atomization: Either flame (air-acetylene) or graphite furnace, depending on the required sensitivity.[5][6] Graphite furnace AAS offers higher sensitivity.[12]
-
Quantification: Compare the absorbance of the sample to a calibration curve prepared from zinc standard solutions.[5]
Gas Chromatography-Mass Spectrometry (GC-MS) after Hydrolysis
This is an indirect method where dithiocarbamates are decomposed to carbon disulfide (CS2), which is then measured.
a) Sample Preparation and Hydrolysis:
-
The sample is subjected to acid hydrolysis, which quantitatively converts the dithiocarbamate moiety to carbon disulfide.[10]
-
The volatile CS2 is then trapped or extracted into a suitable solvent.
b) GC-MS Analysis:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A suitable capillary column for the separation of volatile compounds.
-
Injection: The extract containing CS2 is injected into the GC.
-
Detection: The mass spectrometer is set to monitor the characteristic ions of CS2 (m/z 76 and 78).[10]
-
Quantification: Based on a calibration curve prepared from standards of known CS2 concentration.
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of each analytical methodology.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. Determination of zinc dialkyldithiocarbamates in latex condoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of zinc diethyldithiocarbamate released into artificial sweat from natural rubber latex vulcanizates by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nemi.gov [nemi.gov]
- 6. nemi.gov [nemi.gov]
- 7. Comparison of Serum, Plasma, and Liver Zinc Measurements by AAS, ICP-OES, and ICP-MS in Diverse Laboratory Settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ANALYTICAL METHODS - Toxicological Profile for Zinc - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. journals.ekb.eg [journals.ekb.eg]
- 11. Zinc- Determination by AAS | OIV [oiv.int]
- 12. Atomic Absorbance Spectroscopy to Measure Intracellular Zinc Pools in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Interactions of Zinc Diamyldithiocarbamate in Lubricant Formulations: A Comparative Guide
Zinc diamyldithiocarbamate (ZDDC), a prominent member of the zinc dialkyldithiophosphates (ZDDPs) family, is a multifunctional additive extensively utilized in lubricant formulations for its exceptional anti-wear and antioxidant properties. Its efficacy, however, can be significantly influenced by interactions with other additives within the lubricant package. This guide provides a comparative analysis of the synergistic and antagonistic effects observed when ZDDC is combined with other common lubricant additives, supported by experimental data and detailed methodologies.
The performance of ZDDC relies on its ability to decompose under thermal and mechanical stress at contacting surfaces, forming a protective glassy phosphate-based tribofilm. This film physically separates moving parts, reducing wear and preventing catastrophic failure. The composition and effectiveness of this tribofilm can be either enhanced or hindered by the presence of other chemical compounds in the lubricant.
Comparative Performance Analysis
The interaction of ZDDC with other additives can be broadly categorized as synergistic, where the combined effect is greater than the sum of individual effects, or antagonistic, where the additives compete, leading to reduced performance.
Table 1: Synergistic Effects of Additives with this compound (ZDDC)
| Additive Combination | Key Synergistic Effect | Performance Metric | Base Oil | Reference |
| ZDDC + Nickel (Ni) Nanoparticles | Enhanced Anti-Wear Performance | 27.6% lower wear loss compared to ZDDC alone[1] | PAO | [1] |
| ZDDC + Molybdenum Dithiocarbamate (MoDTC) | Reduced Friction and Wear | Significant reduction in friction coefficient and wear under boundary lubrication[2][3] | PAO, Mineral Oil | [2][3] |
| ZDDC + Succinimide Dispersant (Low Concentration) | Protection Against Fretting Wear | Significant protection against fretting wear observed[4] | Base Oil | [4] |
| ZDDC + Antimony/Zinc Diamyl Dithiocarbamate (Sb/ZnDTC) | Balanced EP/AW/FR Performance | High extreme pressure (EP) and excellent friction-reducing (FR)/anti-wear (AW) characteristics[5] | Grease | [5] |
Table 2: Antagonistic and Competitive Effects with this compound (ZDDC)
| Additive Combination | Key Antagonistic Effect | Performance Metric | Base Oil | Reference |
| ZDDC + Cyclopropanecarboxylic acid (CPCa) | Increased Friction and Unstable Anti-Wear | Dramatic increase in friction and unstable anti-wear performance[1] | PAO | [1] |
| ZDDC + Succinimide Dispersant (High Concentration) | Detrimental to Anti-Wear Performance | 40-60% reduction in ZDDP tribofilm thickness with increased dispersant concentration[6] | Base Oil | [6] |
| ZDDC + Soot | Exacerbated Wear | Under some conditions, lubricants with soot and ZDDP show more wear than those without ZDDP[7] | Engine Oil | [7] |
Experimental Methodologies
The data presented above is derived from various tribological tests designed to simulate the contact conditions in machinery.
1. Four-Ball Tribological Test (ASTM D4172/D2783):
-
Objective: To evaluate the anti-wear and extreme pressure properties of lubricants.
-
Procedure: A single steel ball is rotated against three stationary steel balls under a defined load, speed, and temperature. The lubricant's performance is assessed by measuring the wear scar diameter on the stationary balls after the test. For extreme pressure testing, the load is incrementally increased until the balls weld together.
-
Typical Conditions:
-
Speed: 1200 or 1800 rpm
-
Temperature: 75°C
-
Duration: 60 minutes
-
Load: 40 kgf (for anti-wear)
-
2. High-Frequency Reciprocating Rig (HFRR) Test:
-
Objective: To assess the lubricity of oils and fuels under boundary lubrication conditions.
-
Procedure: A steel ball is oscillated at a high frequency against a stationary steel disc, both submerged in the test lubricant. The coefficient of friction is monitored throughout the test, and the wear scar on the disc is measured at the end.
-
Typical Conditions:
-
Frequency: 50 Hz
-
Stroke Length: 1 mm
-
Load: 200 g
-
Temperature: 100°C
-
Duration: 75 minutes
-
Mechanisms of Synergistic and Antagonistic Interactions
The interplay between ZDDC and other additives is a complex chemical process that affects the formation and properties of the protective tribofilm.
The combination of ZDDC and MoDTC is a classic example of synergy in lubricant formulation.[2][8] ZDDC is an excellent anti-wear agent, while MoDTC is an effective friction modifier. When used together, they form a composite tribofilm. The ZDDC forms a durable phosphate glass layer, while the MoDTC decomposes to form low-shear molybdenum disulfide (MoS2) sheets on the surface.[6] This layered structure provides both wear resistance and a low coefficient of friction.[3]
Dispersants are added to lubricants to keep soot and other contaminants suspended, preventing sludge formation. However, some dispersants, particularly at higher concentrations, can interfere with the formation of the ZDDP tribofilm.[6] The polar heads of the dispersant molecules can compete with ZDDP for access to the metal surface, hindering the formation of a continuous and protective phosphate layer.[6]
Conclusion
The selection and balancing of additives in a lubricant formulation are critical for achieving optimal performance. While this compound is a powerful anti-wear agent, its effectiveness is intricately linked to its interactions with other components of the additive package. A thorough understanding of these synergistic and antagonistic relationships, supported by rigorous experimental evaluation, is essential for the development of advanced lubricants that meet the demanding requirements of modern machinery. The synergistic pairing of ZDDC with additives like MoDTC and Ni nanoparticles can lead to enhanced protection, while careful consideration must be given to the concentration and type of dispersants to avoid detrimental effects on wear protection.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. nlgi.org [nlgi.org]
- 6. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 7. Influence of Antiwear and Dispersant Lubricant Additives on Soot Wear - PCS Instruments [pcs-instruments.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Zinc Dithiocarbamates Versus Other Metal Dithiocarbamates in Biomedical Research
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
Dithiocarbamates, a versatile class of sulfur-containing ligands, have garnered significant attention in the scientific community for their ability to form stable complexes with a wide range of metal ions. These metal dithiocarbamate complexes exhibit a broad spectrum of biological activities, making them promising candidates for therapeutic and diagnostic applications. This guide provides a comparative study of zinc dithiocarbamates against other metal dithiocarbamates, offering a comprehensive overview of their performance supported by experimental data to aid researchers in their selection of appropriate compounds for further investigation.
Dithiocarbamate complexes of various metals, including zinc (Zn), copper (Cu), nickel (Ni), cadmium (Cd), gallium (Ga), and gold (Au), have been synthesized and evaluated for their potential in anticancer, antimicrobial, and antioxidant applications.[1][2] The choice of the central metal ion significantly influences the physicochemical properties and biological efficacy of the resulting complex.[3][4]
Comparative Performance Data
The following tables summarize the quantitative data from various studies, comparing the biological activities of zinc dithiocarbamates with other metal dithiocarbamate complexes.
Table 1: Comparative in vitro Cytotoxicity of Metal Dithiocarbamate Complexes
| Metal Complex | Cancer Cell Line | IC50 (µM) | Reference |
| Zinc (II) Pyrrolidine Dithiocarbamate | Human Breast Cancer (MDA-MB-231) | Less potent than Copper complex | [5] |
| Copper (II) Pyrrolidine Dithiocarbamate | Human Breast Cancer (MDA-MB-231) | More potent than Zinc complex | [5] |
| Zinc (II) Diethyldithiocarbamate | Human Breast Cancer (MDA-MB-231) | Toxic | [6] |
| Copper (II) Diethyldithiocarbamate | Human Breast Cancer (MDA-MB-231) | Toxic | [6] |
| Nickel (II) Diethyldithiocarbamate | Human Breast Cancer (MDA-MB-231) | Inactive | [6] |
| [Ga(CEPipDTC)₃] | Human Colon Cancer | Very promising | [7] |
| [Ga(Pr-13)₃] | Human Colon Cancer | Very promising | [7] |
| Zinc (II) Arginine Dithiocarbamate | T47D Breast Cancer | IC50 = 3.16 µg/mL | [8] |
| Cisplatin | T47D Breast Cancer | IC50 = 28.18 µg/mL | [8] |
| Dithiocarbamate-based Ni(II) complex (1a) | Dalton's Lymphoma | - | [9] |
| Dithiocarbamate-based Cu(II) complex (1b) | Dalton's Lymphoma | - | [9] |
| Dithiocarbamate-based Zn(II) complex (1c) | Dalton's Lymphoma | IC50 = 7.1 µM | [9] |
Table 2: Comparative Antimicrobial Activity of Metal Dithiocarbamate Complexes
| Metal Complex | Microorganism | Activity | Reference |
| Zinc (II) Diphenyldithiocarbamate | Rhodococcus, E. coli, B. subtilis, P. aeruginosa | Higher activity than Cu(II) and Ni(II) complexes | [4] |
| Copper (II) Diphenyldithiocarbamate | Rhodococcus, E. coli, B. subtilis, P. aeruginosa | More active than the ligand against Rhodococcus and E. coli | [4] |
| Nickel (II) Diphenyldithiocarbamate | Rhodococcus, E. coli, B. subtilis, P. aeruginosa | Better inhibitory effect than the ligand | [4] |
| Zinc (II) complex with benzyl derived dithiocarbamates | S. aureus, E. coli | Prominent killing potential | [3] |
| Gold (III) Dithiocarbamate Complexes | S. aureus, E. coli, C. albicans, C. neoformans | Good activity | [10] |
| Copper (II) and Zinc (II) Morpholine Dithiocarbamates | Fungi | Very promising antifungal activities | [11] |
Experimental Protocols
The synthesis and characterization of metal dithiocarbamate complexes are crucial for ensuring their purity and structural integrity. Below are generalized experimental protocols for key procedures cited in the literature.
Synthesis of Metal Dithiocarbamate Complexes
A common method for synthesizing metal dithiocarbamate complexes is through a replacement reaction.[12]
Materials:
-
Appropriate secondary amine (e.g., diphenylamine, diethylamine)
-
Carbon disulfide (CS₂)
-
Sodium hydroxide (NaOH)
-
Metal salt (e.g., ZnCl₂, CuCl₂, NiCl₂)
-
Ethanol
-
Water
Procedure:
-
Ligand Synthesis: The dithiocarbamate ligand is typically prepared by reacting the corresponding secondary amine with carbon disulfide in the presence of a base like sodium hydroxide in an alcoholic solution.[2][13] The reaction mixture is stirred, often at a controlled temperature (e.g., 0°C), to facilitate the formation of the sodium salt of the dithiocarbamate ligand.[14] The resulting solid precipitate is then filtered, washed, and dried.[14]
-
Complexation: The synthesized ligand is dissolved in a suitable solvent (e.g., water or ethanol). An aqueous solution of the desired metal salt is then added dropwise to the ligand solution with constant stirring.[13][15]
-
Isolation and Purification: The resulting colored precipitate of the metal dithiocarbamate complex is collected by filtration, washed with water and a suitable organic solvent like ethanol, and then dried under vacuum.[13][15]
Characterization of Metal Dithiocarbamate Complexes
A variety of analytical techniques are employed to confirm the structure and purity of the synthesized complexes.
-
Elemental Analysis: Determines the percentage composition of elements (C, H, N, S, and metal) in the complex.[14][16]
-
Infrared (IR) Spectroscopy: Identifies the characteristic vibrational frequencies of functional groups, particularly the C-N (thioureide) and C-S bonds, to confirm the coordination of the dithiocarbamate ligand to the metal ion.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the structure of the organic ligand framework within the complex.[16][17]
-
UV-Visible Spectroscopy: Used to study the electronic transitions within the complex, which can provide insights into its geometry.[4][16]
-
X-ray Crystallography: Determines the precise three-dimensional arrangement of atoms in the crystal lattice, providing definitive structural information, including bond lengths and angles.[9][11]
-
Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the complexes.[16]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[9]
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the metal dithiocarbamate complexes and incubated for a specified period (e.g., 24-72 hours).
-
After incubation, the MTT reagent is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.[9]
Signaling Pathways and Mechanisms of Action
A significant body of research points towards the inhibition of the proteasome as a key mechanism of action for the anticancer activity of metal dithiocarbamates.[5][6][18]
Proteasome Inhibition Pathway
The ubiquitin-proteasome system is a major pathway for protein degradation in eukaryotic cells and is a validated target for cancer therapy. Dithiocarbamate complexes, particularly those of copper and zinc, have been shown to inhibit the chymotrypsin-like activity of the 26S proteasome, leading to the accumulation of ubiquitinated proteins and ultimately inducing apoptosis (programmed cell death) in cancer cells.[5][6]
Caption: Proteasome inhibition by metal dithiocarbamates.
Experimental Workflow for Synthesis and Evaluation
The overall process of investigating metal dithiocarbamates involves a logical flow from synthesis to biological evaluation.
Caption: General workflow for studying metal dithiocarbamates.
References
- 1. iiardjournals.org [iiardjournals.org]
- 2. Synthesis and study of dithiocarbamate transition metal complexes. [wisdomlib.org]
- 3. mdpi.com [mdpi.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Pyrrolidine dithiocarbamate-zinc(II) and -copper(II) complexes induce apoptosis in tumor cells by inhibiting the proteasomal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ni(II), Cu(II), and Zn(II) Diethyldithiocarbamate Complexes Show Various Activities Against the Proteasome in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization and in vitro cytotoxicity of gallium(iii)-dithiocarbamate complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Structural insights and in vitro and in vivo anticancer evaluation of dithiocarbamate-based metal complexes against murine lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, Crystal Structures and Anticancer Studies of Morpholinyldithiocarbamato Cu(II) and Zn(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative study on the IR spectra of some transition metal dithiocarbamates – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 15. jocpr.com [jocpr.com]
- 16. tandfonline.com [tandfonline.com]
- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 18. Dithiocarbamate-Based Coordination Compounds as Potent Proteasome Inhibitors in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Benchmark: Zinc Dithiocarbamates Face New Challengers in Lubricant Additive Technology
For decades, Zinc Dialkyldithiophosphate (ZDDP), a close relative of Zinc Diamyldithiocarbamate, has been the cornerstone of anti-wear additives in engine oils and other lubricants.[1][2] Its effectiveness in forming a protective tribofilm on metal surfaces to prevent wear and reduce friction is well-established.[2] However, growing environmental concerns over catalyst poisoning from phosphorus and sulfur, key components of ZDDP, have spurred the development of a new generation of lubricant additives.[1][2] This guide provides a comparative analysis of ZDDP against promising new alternatives, including ionic liquids, nanoparticles, and boron-based compounds, supported by experimental data and detailed methodologies.
Executive Summary of Performance Benchmarks
The following table summarizes the key performance indicators of various new lubricant additives in comparison to the traditional ZDDP. The data highlights the potential of these emerging technologies to meet or even exceed the performance of ZDDP in critical areas such as friction and wear reduction, while offering environmental benefits.
| Additive Type | Key Performance Metrics | Advantages over ZDDP | Disadvantages/Challenges |
| Zinc Dialkyldithiophosphate (ZDDP) | Baseline for anti-wear and anti-oxidation performance. | Cost-effective and well-understood performance.[2] | Contains phosphorus and sulfur which can poison catalytic converters.[1][2] |
| Ionic Liquids (ILs) | - 30% additional friction reduction and 70% wear reduction when combined with ZDDP.[3] - 4.4% improvement in fuel economy and 40% reduction in cam lobe wear in a ZDDP+IL combo.[3] - Can exhibit lower friction and higher wear resistance than ZDDP alone.[4] | Ashless, less impact on emissions control catalysts.[3] High thermal and electrochemical stability.[3] | Solubility in non-polar hydrocarbon oils can be limited.[4] |
| **Nanoparticles (e.g., ZnO, Ni, WS₂) ** | - ZnO showed a lower coefficient of friction but higher wear compared to ZDDP.[5] - Ni nanoparticles with ZDDP resulted in 27.6% lower wear loss.[6][7] - WS₂ nanoparticles in the presence of ZDDP showed improved friction reduction and anti-wear properties.[8] | Can offer significant improvements in friction reduction and load-carrying capacity.[9][10] Environmentally suitable alternative to some extreme pressure additives.[9] | Performance can be dependent on the base oil and synergy with other additives.[9] Long-term stability and dispersion in lubricants can be a challenge. |
| Boron-Based Compounds | - Showed similar anti-wear performance to ZDDP in engine bench tests.[11][12] | Environmentally and catalyst-friendly alternative.[11][12] Can provide antioxidation, friction modification, and corrosion inhibition.[13] | May exhibit lower antioxidation resistance compared to ZDDP.[11] |
Detailed Experimental Protocols
The performance of these lubricant additives is typically evaluated using standardized tribological tests. A common methodology involves a reciprocating sliding tribo-tester, which simulates the friction and wear between two surfaces in a controlled environment.
Typical Experimental Workflow for Lubricant Additive Testing:
Caption: A generalized workflow for evaluating the tribological performance of lubricant additives.
Key Experimental Parameters:
-
Test Rig: High-Frequency Reciprocating Rig (HFRR) or Four-Ball Tester are commonly used.
-
Specimens: Typically, steel balls and discs (e.g., AISI 52100 steel) are used to simulate metal-on-metal contact.[5]
-
Test Conditions:
-
Load: Varied to simulate different operating pressures.
-
Temperature: Ranged from ambient to high temperatures (e.g., 100°C, 150°C) to assess thermal stability.[5]
-
Frequency/Speed: Set to simulate different sliding speeds.
-
Duration: Tests are run for a specified duration to measure wear over time.
-
-
Analysis Techniques:
-
Scanning Electron Microscopy (SEM): To visualize the morphology of the worn surfaces.[5]
-
Energy-Dispersive X-ray Spectroscopy (EDS): To determine the elemental composition of the tribofilm formed on the surfaces.[5]
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the chemical state of elements within the tribofilm.
-
Atomic Force Microscopy (AFM): To characterize the surface topography and roughness.[5]
-
Mechanisms of Action: A Comparative Overview
The effectiveness of a lubricant additive is determined by its ability to form a protective layer at the interface of moving parts. The nature of this protective layer varies significantly between ZDDP and its modern counterparts.
Caption: Simplified comparison of the protective film formation mechanisms for different lubricant additives.
ZDDP: Under heat and pressure, ZDDP decomposes to form a glassy polyphosphate tribofilm on the metal surface.[2] This film acts as a sacrificial layer, preventing direct metal-to-metal contact and reducing wear.
Ionic Liquids: ILs can form their own protective tribofilms, which can be rich in phosphates.[4] Some studies suggest that the lubrication mechanism of ILs follows a different pathway compared to ZDDP.[4] When used in combination with ZDDP, ILs can exhibit a synergistic effect, leading to the formation of a mixed tribofilm with enhanced tribological properties.[1]
Nanoparticles: The mechanism of action for nanoparticles can vary. They can be deposited on the surfaces to form a thin, protective film.[9] Some nanoparticles may also act as tiny ball bearings, creating a "rolling effect" that reduces friction. Additionally, they can have a "mending effect" by filling in the valleys of the rough surfaces.
Boron-Based Compounds: These compounds can interact with metal surfaces to form protective layers such as metal borides, boron oxide films, or boron nitride films, which provide low friction and anti-wear protection.[11]
Conclusion
While ZDDP remains a highly effective and widely used anti-wear additive, the research into new lubricant technologies is rapidly advancing. Ionic liquids, nanoparticles, and boron-based compounds have demonstrated significant potential to not only match but in some cases, surpass the performance of ZDDP, particularly when considering their environmental benefits. The synergistic effects observed when combining these new additives with ZDDP also present a promising avenue for developing next-generation lubricants with superior performance and reduced environmental impact. For researchers and professionals in lubricant development, a thorough understanding of the performance characteristics and mechanisms of these novel additives is crucial for formulating advanced lubricants that meet the demands of modern machinery and stricter environmental regulations.
References
- 1. Additive effect of ionic liquids on lubricity of ZDDP under boundary lubrication [jstage.jst.go.jp]
- 2. precisionlubrication.com [precisionlubrication.com]
- 3. lubesngreases.com [lubesngreases.com]
- 4. researchgate.net [researchgate.net]
- 5. A Comparative Tribological Performance of Lubricating Oils with Zinc Dialkyl Dithiophosphate and Zinc Oxide Nanoparticles as Additives [legacy.sae.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Action Mechanism of WS<sub>2</sub> Nanoparticles with ZDDP Additive in Boundary Lubrication Regime - ProQuest [proquest.com]
- 9. Comparison Between the Action of Nano-Oxides and Conventional EP Additives in Boundary Lubrication [mdpi.com]
- 10. santiemidwest.com [santiemidwest.com]
- 11. emerald.com [emerald.com]
- 12. researchgate.net [researchgate.net]
- 13. Boron Chemicals Used in Lubricants - Blog [chemgulf.com]
Safety Operating Guide
Zinc diamyldithiocarbamate proper disposal procedures
Proper disposal of Zinc diamyldithiocarbamate is critical for ensuring laboratory safety and environmental protection. As a hazardous chemical, it necessitates strict adherence to regulated disposal protocols. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals to manage and dispose of this compound safely.
Immediate Safety and Logistical Information
This compound must be handled as hazardous waste. It is toxic if swallowed, fatal if inhaled, causes serious eye damage, and may cause allergic skin reactions and respiratory irritation.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.[2][3] Disposal must always be conducted through a licensed hazardous waste disposal facility in accordance with all local, state, and federal regulations.[1][4]
Key Handling and Safety Data
Proper personal protective equipment (PPE) and handling procedures are mandatory to minimize exposure risks during collection and preparation for disposal.
| Category | Requirement | Source |
| Personal Protective Equipment (PPE) | Neoprene or nitrile rubber gloves, chemical goggles or face shield, protective clothing, NIOSH-certified dust and mist respirator.[1][5] | Safety Data Sheets |
| Handling Procedures | Use only in well-ventilated areas. Avoid breathing dust and contact with skin or eyes. Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[1][4][6] | Safety Data Sheets |
| Storage Before Disposal | Store in a well-ventilated, locked-up place. Keep container tightly closed. Keep away from incompatible materials.[1][6] | Safety Data Sheets |
| Incompatible Materials | Oxidizing agents, acids, and alkalis.[4][5] Keep away from heat, open flames, and sparks.[1] | Safety Data Sheets |
Step-by-Step Disposal Protocol
The primary protocol for disposing of this compound is to manage it as a hazardous waste stream through professional services. Do not attempt to treat or neutralize the chemical in the lab unless you are following a specifically approved and validated institutional procedure.
-
Identification and Segregation:
-
Containment:
-
Spill Management:
-
Contact Environmental Health & Safety (EHS):
-
Notify your institution's EHS department or designated safety officer. They will provide specific guidance on waste pickup and disposal procedures that comply with institutional and regulatory standards.
-
-
Arrange for Professional Disposal:
-
The EHS department will typically coordinate with a licensed and approved hazardous waste disposal company.
-
Ensure all required documentation, such as a hazardous waste manifest, is completed accurately. The final disposal will be at a licensed treatment, storage, and disposal facility (TSDF).[1]
-
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
It is imperative to avoid releasing dithiocarbamates into the environment.[1][4] While some federal regulations for specific carbamate wastes have been subject to legal review, state and local laws may be more stringent, and all dithiocarbamate waste should be managed cautiously.[7] Always consult your local regulations and institutional safety officers for definitive guidance.
References
Personal protective equipment for handling Zinc diamyldithiocarbamate
Essential Safety and Handling Guide for Zinc Diamyldithiocarbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of this compound. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.
Personal Protective Equipment (PPE) Requirements
Selection of appropriate PPE is the first line of defense against exposure to this compound. The following tables summarize the recommended equipment.
Table 1: Respiratory Protection
| Respirator Type | Assigned Protection Factor (APF) | When to Use |
| Half-Mask Air-Purifying Respirator with N95, R95, or P95 Particulate Filters | 10[1][2][3][4][5][6] | For operations with low potential for dust generation in a well-ventilated area. |
| Full-Facepiece Air-Purifying Respirator with N100, R100, or P100 Particulate Filters | 50[1][2][3][4] | For operations where there is a higher potential for dust generation or splashing. Offers eye and face protection. |
| Powered Air-Purifying Respirator (PAPR) with High-Efficiency Particulate Air (HEPA) filters | 25-1,000[4][6] | For extended-duration work or in situations requiring a higher level of respiratory protection. |
Note: The "orange cartridge" mentioned in some safety data sheets typically refers to a combination of a particulate filter (like P100) with an organic vapor cartridge. For handling solid this compound powder, a particulate filter is the primary requirement. If the substance is dissolved in a volatile solvent, a combination cartridge would be necessary.
Table 2: Hand Protection - Glove Compatibility
| Glove Material | Recommendation | General Chemical Resistance |
| Nitrile Rubber | Recommended | Good resistance to a wide range of chemicals. |
| Neoprene | Recommended | Good resistance to acids, bases, oils, and some solvents. |
| Butyl Rubber | Recommended | Excellent resistance to ketones, esters, and aldehydes. |
| Natural Rubber (Latex) | Not Recommended for Chemical Contact | Can offer good dexterity but may not provide adequate chemical protection and can cause allergic reactions. |
Table 3: Eye and Body Protection
| Protection Type | Specifications |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing. |
| Skin and Body Protection | A lab coat must be worn. For tasks with a higher risk of exposure, a chemically resistant apron or coveralls are recommended. |
| Footwear | Closed-toe shoes are required in all laboratory settings. |
Operational and Disposal Plans
Experimental Protocol: Handling this compound Powder
-
Preparation and Designated Area:
-
All handling of solid this compound must be conducted in a designated area, such as a chemical fume hood or a glove box.[7]
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Before starting, verify that all necessary PPE is available and in good condition.
-
-
Weighing and Dispensing:
-
To minimize dust generation, weigh the chemical within the fume hood.[8][9]
-
If a balance is not available inside the hood, pre-tare a sealed container, add the chemical to the container inside the hood, seal it, and then take it to the balance for weighing.[9][10]
-
Use smooth, deliberate movements to avoid creating dust clouds.
-
-
During the Procedure:
-
Keep all containers of this compound sealed when not in use.
-
If the chemical is to be dissolved, add it to the solvent slowly while stirring in a closed or contained system if possible.
-
Avoid working alone when handling highly toxic substances.[8]
-
-
Post-Procedure:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Remove PPE carefully, avoiding contamination of skin and clothing.
-
Wash hands and forearms thoroughly with soap and water after removing gloves.
-
Experimental Protocol: Disposal of this compound Waste
-
Waste Segregation and Collection:
-
All solid waste contaminated with this compound, including empty containers, weighing paper, and contaminated PPE, must be collected as hazardous waste.[7][11][12]
-
Collect waste in a designated, leak-proof, and clearly labeled hazardous waste container.[11][12] The label should include "Hazardous Waste" and the chemical name.
-
Liquid waste containing dissolved this compound should be collected in a separate, compatible, and labeled hazardous waste container.
-
-
Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[11]
-
Ensure containers are kept closed except when adding waste.
-
-
Arranging for Disposal:
Visual Safety Workflows
Caption: Step-by-step workflow for the safe handling of this compound.
Caption: Procedure for the safe collection and disposal of this compound waste.
References
- 1. osha.gov [osha.gov]
- 2. Assigned Protection Factors [dnacih.com]
- 3. osha.gov [osha.gov]
- 4. cdc.gov [cdc.gov]
- 5. northwestern.edu [northwestern.edu]
- 6. 3m.com [3m.com]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. SOP Example - Acutely Toxic Chemicals | myUSF [myusf.usfca.edu]
- 9. ehs.stanford.edu [ehs.stanford.edu]
- 10. tmi.utexas.edu [tmi.utexas.edu]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 13. 3 Ways To Safely Dispose of Zinc Chloride [postapplescientific.com]
- 14. collectandrecycle.com [collectandrecycle.com]
- 15. nj.gov [nj.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
